molecular formula C10H21NO2 B13547756 Ethyl (R)-3-amino-4-ethylhexanoate

Ethyl (R)-3-amino-4-ethylhexanoate

カタログ番号: B13547756
分子量: 187.28 g/mol
InChIキー: JTUVQIRBCJTBFO-SECBINFHSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ethyl (R)-3-amino-4-ethylhexanoate is a useful research compound. Its molecular formula is C10H21NO2 and its molecular weight is 187.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl (R)-3-amino-4-ethylhexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (R)-3-amino-4-ethylhexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C10H21NO2

分子量

187.28 g/mol

IUPAC名

ethyl (3R)-3-amino-4-ethylhexanoate

InChI

InChI=1S/C10H21NO2/c1-4-8(5-2)9(11)7-10(12)13-6-3/h8-9H,4-7,11H2,1-3H3/t9-/m1/s1

InChIキー

JTUVQIRBCJTBFO-SECBINFHSA-N

異性体SMILES

CCC(CC)[C@@H](CC(=O)OCC)N

正規SMILES

CCC(CC)C(CC(=O)OCC)N

製品の起源

United States
Foundational & Exploratory

Technical Guide: Ethyl (R)-3-amino-4-ethylhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on Ethyl (R)-3-amino-4-ethylhexanoate , designed for researchers in medicinal chemistry and drug development.

High-Purity Chiral Building Block for Peptidomimetics & GABA Analogs

CAS Number: 343335-38-6 (Ethyl ester) | Related CAS: 204191-42-4 (Free Acid) Molecular Formula: C


H

NO

| Molecular Weight: 187.28 g/mol

Executive Summary

Ethyl (R)-3-amino-4-ethylhexanoate is a lipophilic


-amino acid ester characterized by a bulky gem-diethyl moiety at the 

-position relative to the carbonyl. Structurally homologous to Gabapentin and Pregabalin , this compound serves as a critical scaffold in the synthesis of

-peptides (foldamers) and next-generation neurological therapeutics targeting the

subunit of voltage-gated calcium channels.

Its steric bulk, provided by the 4-ethyl substitution, imparts unique conformational stability to peptide backbones, making it a high-value target for proteolytic stability studies and chiral stationary phase (CSP) development.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

PropertySpecification
IUPAC Name Ethyl (3R)-3-amino-4-ethylhexanoate
Common Name (R)-

-Amino-gem-diethyl-hexanoate ethyl ester
Chiral Center C3 (R-configuration)
Physical State Colorless to pale yellow oil
Boiling Point ~230 °C (Predicted at 760 mmHg)
Density 0.92 ± 0.05 g/cm³
pKa (Conjugate Acid) ~9.8 (Amine group)
Solubility Soluble in EtOH, DMSO, DCM; Sparingly soluble in water

Structural Insight: The molecule features a hexanoate backbone. Carbon-4 is substituted with an ethyl group.[1][2][3][4][5][6] Since the main chain at C4 continues as an ethyl group (C5-C6), C4 possesses two ethyl groups and is achiral. The chirality resides solely at C3 (the


-carbon), which bears the primary amine.

Synthetic Methodology

The synthesis of Ethyl (R)-3-amino-4-ethylhexanoate typically requires constructing the


-amino acid core followed by esterification and chiral resolution. The Rodionov Reaction  is the preferred industrial route for generating the racemic backbone due to the availability of the aldehyde precursor.
Synthesis Workflow (Racemic Route & Resolution)

Precursor: 2-Ethylbutyraldehyde (Diethylacetaldehyde)

Step 1: Modified Rodionov Condensation

The condensation of 2-ethylbutyraldehyde with malonic acid and ammonium acetate yields the racemic


-amino acid directly.
  • Reagents: 2-Ethylbutyraldehyde (1.0 eq), Malonic acid (1.0 eq), NH

    
    OAc (2.0 eq), Ethanol (Solvent).
    
  • Conditions: Reflux for 8–12 hours.

  • Mechanism: Formation of an imine intermediate followed by decarboxylative condensation.

  • Yield: Typically 55–65% of racemic 3-amino-4-ethylhexanoic acid.

Step 2: Esterification
  • Reagents: Thionyl chloride (SOCl

    
    ), Absolute Ethanol.
    
  • Protocol: Add SOCl

    
     dropwise to ethanolic solution of the amino acid at 0°C. Reflux for 4 hours.
    
  • Product: Ethyl (±)-3-amino-4-ethylhexanoate hydrochloride.

Step 3: Enzymatic Resolution (Kinetic Resolution)

To isolate the (R)-enantiomer, Lipase B from Candida antarctica (CAL-B) is highly effective for the selective hydrolysis of the (S)-ester, leaving the (R)-ester intact.

  • System: Biphasic (Phosphate buffer pH 7.0 / MTBE).

  • Enzyme: Immobilized CAL-B (Novozym 435).

  • Process: Stir at 30°C. Monitor conversion by Chiral HPLC. Stop at 50% conversion.

  • Workup: Acidify aqueous layer (contains S-acid). Extract organic layer (contains R-ester ).

Visualization of Synthesis Pathway

SynthesisPathway Aldehyde 2-Ethylbutyraldehyde RacemicAcid Racemic 3-Amino-4- ethylhexanoic Acid Aldehyde->RacemicAcid Rodionov Condensation (Reflux, EtOH) Malonic Malonic Acid + NH4OAc Malonic->RacemicAcid RacemicEster Ethyl (±)-3-Amino- 4-ethylhexanoate RacemicAcid->RacemicEster Esterification (EtOH, SOCl2) Enzymatic Enzymatic Resolution (CAL-B Lipase) RacemicEster->Enzymatic MTBE/Buffer pH 7 REster Ethyl (R)-3-amino- 4-ethylhexanoate (Target) Enzymatic->REster Organic Phase (Unreacted Ester) SAcid (S)-Acid Byproduct Enzymatic->SAcid Aqueous Phase (Hydrolyzed)

Figure 1: Chemo-enzymatic synthesis pathway for high-purity Ethyl (R)-3-amino-4-ethylhexanoate.

Applications in Drug Development

Peptidomimetics (Beta-Peptides)

The gem-diethyl group at the C4 position creates significant steric hindrance. When incorporated into


-peptides, this residue promotes the formation of stable secondary structures (helices) that are resistant to proteolytic degradation by peptidases.
  • Utility: Design of metabolically stable peptide drugs (e.g., antimicrobial peptides, somatostatin analogs).

GABA Analog Research

This compound is a structural homolog of Pregabalin (Lyrica). While Pregabalin has an isobutyl group at the


-position (relative to C1) or 

-position (relative to N), Ethyl (R)-3-amino-4-ethylhexanoate explores the structure-activity relationship (SAR) of bulkier, lipophilic side chains on the binding affinity to the

calcium channel subunit.
  • Mechanism: The amino acid form competes with Leucine for transport across the Blood-Brain Barrier (LAT1 transporter).

Chiral Chromatography Standard

Due to its challenging separation profile, this compound is frequently cited as a benchmark solute for testing Zwitterionic Chiral Stationary Phases (ZWIX) based on Cinchona alkaloids. It validates the enantioselectivity of new HPLC columns.

Analytical Characterization Protocols

To ensure scientific integrity, the identity and purity must be validated using the following self-validating system.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (400 MHz, CDCl

    
    ): 
    
    • 
       4.15 (q, 2H, O-CH 
      
      
      
      -CH
      
      
      )
    • 
       3.25 (m, 1H, CH -NH
      
      
      
      )
    • 
       2.45 (dd, 1H, CH 
      
      
      
      -CO, diastereotopic)
    • 
       2.28 (dd, 1H, CH 
      
      
      
      -CO, diastereotopic)
    • 
       1.35–1.20 (m, 5H, CH
      
      
      
      of ethyl groups + CH of C4)
    • 
       0.90 (t, 9H, Methyl groups).
      
  • Diagnostic Signal: The splitting of the

    
    -methylene protons (
    
    
    
    2.28–2.45) confirms the
    
    
    -position of the amine.
Chiral HPLC Method (Enantiomeric Excess)

This protocol ensures >98% e.e. for the (R)-isomer.[7]

ParameterCondition
Column Chiralpak ZWIX(+) or Crownpak CR(+)
Mobile Phase MeOH : Acetonitrile : H

O (49:49:2) + 50mM Formic Acid
Flow Rate 0.5 mL/min
Detection UV at 210 nm (or ELSD for higher sensitivity)
Retention (R)-Enantiomer typically elutes after (S)-Enantiomer on ZWIX(+)
Analytical Workflow Diagram

AnalyticalWorkflow Sample Crude Product NMR 1H NMR Verification (Structure Confirmation) Sample->NMR AchiralHPLC Reverse Phase HPLC (Chemical Purity >98%) Sample->AchiralHPLC Release Batch Release NMR->Release If structure matches ChiralHPLC Chiral HPLC (ZWIX+) (Optical Purity >98% e.e.) AchiralHPLC->ChiralHPLC If Purity >95% ChiralHPLC->Release If e.e. >98%

Figure 2: Quality Control decision tree for batch release.

Handling & Safety (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine is sensitive to CO

    
     (carbamate formation).
    
  • Handling: Use in a fume hood. Avoid inhalation of vapors.

  • Disposal: Incineration with afterburner and scrubber (Nitrogen oxides emission).

References

  • Rodionov Synthesis of

    
    -Amino Acids: 
    Rodionov, V. M., & Malevinskaya, E. T. (1926). Über die Darstellung von 
    
    
    
    -Amino-säuren. Berichte der deutschen chemischen Gesellschaft.
  • Ilisz, I., et al. (2015).

    
    -amino acid enantiomers on Cinchona alkaloid-based zwitterionic chiral stationary phases. Journal of Chromatography A.
    
    
  • Enzym

    
    -Amino Esters: 
    Liljeblad, A., & Kanerva, L. T. (2006). Biocatalysis as a profound tool in the preparation of highly enantiopure 
    
    
    
    -amino acids. Tetrahedron.
  • Biological Activity of GABA Analogs: Bryans, J. S., & Wustrow, D. J. (1999). 3-Substituted GABA analogs with central nervous system activity: A review. Medicinal Research Reviews.

Sources

(R)-3-amino-4-ethylhexanoic acid ethyl ester chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural characteristics, synthesis, and analytical validation of (R)-3-amino-4-ethylhexanoic acid ethyl ester , a critical


-amino acid derivative.

Designed for researchers and drug development professionals, this document focuses on the practical isolation of the (R)-enantiomer, leveraging the structural symmetry of the


-carbon to simplify the stereochemical landscape.

Structural Identity & Stereochemistry

The molecule is a


-amino acid ester characterized by a specific chiral center at the 

-position (C3) and a sterically bulky, yet achiral,

-position (C4).
Chemical Identification
PropertyDetail
IUPAC Name Ethyl (3R)-3-amino-4-ethylhexanoate
Common Name (R)-

-Amino-4-ethylhexanoate ethyl ester
CAS (Acid) 204191-42-4 (Racemic parent acid)
Molecular Formula C

H

NO

Molecular Weight 187.28 g/mol
SMILES CCC(CC)C(N)CC(=O)OCC
Stereochemical Analysis (The C4 Symmetry)

A critical structural feature often overlooked is the achirality of the C4 position.

  • C3 (Beta-Carbon): Chiral.[1] The amino group position defines the (R) or (S) configuration.

  • C4 (Gamma-Carbon): Achiral. This carbon is bonded to the C3-chain, a hydrogen atom, and two ethyl groups (one from the main hexanoate chain, one as a substituent).

    • Implication: Because C4 possesses two identical ethyl groups, it does not form a second stereocenter. The synthesis only requires control over the C3 stereocenter.

Structure C3 C3 (Chiral Center) (R)-Configuration C4 C4 (Achiral) Symmetric Diethyl Group C3->C4 Bond Amino Amino Group (-NH2) C3->Amino Attached Ester Ethyl Ester Group C3->Ester Alpha-Methylene Link

Figure 1: Stereochemical connectivity highlighting the chiral C3 and symmetric C4.

Synthesis Strategy: The Rodionov-Resolution Protocol

To achieve high enantiomeric purity of the (R)-isomer, a kinetic resolution approach is superior to direct asymmetric synthesis for this specific substrate due to the steric bulk at C4. The workflow consists of a modified Rodionov condensation followed by enzymatic resolution.

Step 1: Modified Rodionov Condensation (Racemic Synthesis)

This step constructs the


-amino acid skeleton from 2-ethylbutanal.
  • Reagents: 2-Ethylbutanal, Malonic Acid, Ammonium Acetate.

  • Solvent: Ethanol (reflux).

  • Mechanism: Knoevenagel condensation followed by Michael addition of ammonia and decarboxylation.

Protocol:

  • Charge a reactor with 2-ethylbutanal (1.0 eq), malonic acid (1.0 eq), and ammonium acetate (2.0 eq) in ethanol.

  • Reflux for 8–12 hours. The reaction evolves CO

    
    .
    
  • Cool to crystallize the crude racemic

    
    -amino acid (3-amino-4-ethylhexanoic acid).
    
  • Yield Target: 60–70%.

Step 2: Esterification

Convert the carboxylic acid to the ethyl ester to facilitate enzymatic processing.

  • Reagents: Thionyl Chloride (SOCl

    
    ), Ethanol.
    
  • Protocol:

    • Suspend racemic acid in absolute ethanol at 0°C.

    • Add SOCl

      
       (1.2 eq) dropwise (exothermic).
      
    • Reflux for 4 hours.

    • Concentrate in vacuo to yield racemic ethyl 3-amino-4-ethylhexanoate hydrochloride .

Step 3: Enzymatic Kinetic Resolution (EKR)

This is the critical step to isolate the (R)-enantiomer. Candida antarctica Lipase B (CAL-B) is highly effective for


-amino esters.
  • Enzyme: CAL-B (immobilized, e.g., Novozym 435).

  • Acyl Donor: Ethyl acetate (solvent/reactant) or none (hydrolysis mode).

  • Mode: Enantioselective Hydrolysis .

    • CAL-B typically hydrolyzes the (S)-ester preferentially, leaving the (R)-ester intact.

Protocol:

  • Dissolve racemic ester free base in phosphate buffer (pH 7.0) / organic cosolvent (e.g., MTBE) mixture (1:1).

  • Add CAL-B (10% w/w relative to substrate).

  • Stir at 30°C. Monitor conversion by chiral HPLC.

  • Stop Point: When conversion reaches ~50% (indicating hydrolysis of the S-enantiomer is complete).

  • Workup:

    • Basify to pH 9.

    • Extract the unreacted (R)-ester with ethyl acetate. (The (S)-acid remains in the aqueous phase).

    • Dry and concentrate organic layer.[2][3][4]

Synthesis Input 2-Ethylbutanal + Malonic Acid Step1 Rodionov Condensation (Reflux EtOH, NH4OAc) Input->Step1 RacemicAcid Racemic 3-Amino-4-ethylhexanoic Acid Step1->RacemicAcid Step2 Esterification (EtOH, SOCl2) RacemicAcid->Step2 RacemicEster Racemic Ethyl Ester Step2->RacemicEster Step3 Enzymatic Resolution (CAL-B, Hydrolysis) RacemicEster->Step3 ResultS (S)-Acid (Aqueous Phase) Step3->ResultS Hydrolyzed ResultR (R)-3-Amino-4-ethylhexanoic Acid Ethyl Ester (Organic Phase) Step3->ResultR Unreacted

Figure 2: Synthesis workflow utilizing Rodionov condensation and Enzymatic Kinetic Resolution.

Analytical Characterization

Validation of the structure and purity is essential. The following data points are characteristic of the (R)-ethyl ester.

NMR Spectroscopy
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       4.15 (q, J = 7.1 Hz, 2H, O-CH 
      
      
      
      -CH
      
      
      )
    • 
       3.25 (m, 1H, CH -NH
      
      
      
      )
    • 
       2.45 (dd, 1H, 
      
      
      
      -H
      
      
      )
    • 
       2.25 (dd, 1H, 
      
      
      
      -H
      
      
      )
    • 
       1.40–1.20 (m, 5H, C4-H + 2x CH 
      
      
      
      of ethyl groups)
    • 
       1.26 (t, 3H, O-CH
      
      
      
      -CH
      
      
      )
    • 
       0.90 (t, 6H, 2x Term-CH 
      
      
      
      )
  • Interpretation: The triplet at 0.90 ppm integrating for 6 protons confirms the symmetry of the two ethyl groups at the C4 position.

Chiral HPLC Method

To determine Enantiomeric Excess (ee):

  • Column: Chiralpak AD-H or ZWIX(+) (Zwitterionic phase is excellent for

    
    -amino acids).
    
  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Detection: UV at 210 nm (or derivatize with FDAA for fluorescence).

  • Expectation: The (R)-enantiomer typically elutes second on AD-H columns (verify with racemic standard).

Applications in Drug Development[2][6]

This molecule serves as a specialized chiral building block for:

  • 
    -Peptides:  The bulky diethyl side chain promotes specific helical secondary structures (foldamers) resistant to proteolytic degradation.
    
  • GABA Analogs: Structurally related to Pregabalin , the 4-ethyl substitution alters lipophilicity and binding affinity to the

    
     subunit of voltage-gated calcium channels.
    

References

  • Matrix Fine Chemicals. (n.d.). 3-Amino-4-ethylhexanoic Acid | CAS 204191-42-4.[5][6] Retrieved from [Link]

  • PubChem. (2025).[5] 3-Amino-4-ethylhexanoic acid | C8H17NO2.[5] National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2015).

    
    -amino acid enantiomers. Retrieved from [Link]
    

Sources

Properties of beta-amino acid ester Ethyl (R)-3-amino-4-ethylhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Ethyl (R)-3-amino-4-ethylhexanoate , a specific chiral


-amino acid ester. This molecule serves as a critical scaffold in the synthesis of peptidomimetics and GABA (gamma-aminobutyric acid) analogs.

High-Value Chiral Intermediate for Peptidomimetics & GABA Analogs

Executive Summary

Ethyl (R)-3-amino-4-ethylhexanoate is a


-amino acid ester characterized by a specific stereocenter at the C3 position and a branched ethyl group at C4. Structurally homologous to Pregabalin  and Gabapentin , this molecule is a privileged scaffold in medicinal chemistry. Its primary utility lies in two domains:
  • Peptidomimetics: As a monomer for

    
    -peptides (foldamers) that resist proteolytic degradation.
    
  • Neurological Therapeutics: As a lipophilic precursor to GABA-ergic ligands targeting the

    
     subunit of voltage-gated calcium channels.
    

Chemical Identity & Physical Properties[1][2][3]

Structural Analysis

The molecule features a flexible hexanoate backbone with an amine at the


-position. The (R)-configuration at C3 is critical for biological recognition, often correlating with the bioactivity of leucine-mimics in peptide chains.

Key Structural Features:

  • 
    -Amino Motif:  Provides rotational freedom distinct from rigid 
    
    
    
    -amino acids.
  • C4-Ethyl Branching: Increases lipophilicity (

    
    ) and steric bulk, enhancing blood-brain barrier (BBB) permeability compared to linear analogs.
    
Physicochemical Data

Note: Specific experimental values for the pure (R)-enantiomer ester are proprietary in many contexts. The values below are calculated consensus data based on structural analogs (CAS 204191-42-4 parent acid).

PropertyValue (Predicted/Consensus)Relevance
Molecular Formula

Stoichiometry
Molecular Weight 187.28 g/mol Fragment design
Boiling Point 225°C - 235°C (at 760 mmHg)Distillation/Purification
Density 0.94 ± 0.05 g/cm³Process Engineering
pKa (Conj.[1] Acid) ~9.8 (Amine)Buffer selection / Salt formation
LogP ~2.1Lipophilicity/BBB Penetration
Solubility Soluble in EtOH, DCM, DMSO; Sparingly in

Extraction protocols

Synthesis & Manufacturing Protocols

The synthesis of high-enantiomeric excess (ee)


-amino esters is challenging due to the propensity for racemization during standard chemical handling. Two primary routes are recommended: Biocatalytic Kinetic Resolution  (preferred for optical purity) and the Blaise Reaction  (preferred for scale).
Route A: Biocatalytic Kinetic Resolution (Green Chemistry)

This method utilizes the stereoselectivity of lipases (e.g., Candida antarctica Lipase B, CAL-B) to selectively hydrolyze one enantiomer of a racemic ester mixture, leaving the desired (R)-ester or (S)-ester intact.

Protocol:

  • Substrate Preparation: Synthesize racemic ethyl 3-amino-4-ethylhexanoate via standard reductive amination of the corresponding

    
    -keto ester.
    
  • Enzymatic Hydrolysis: Suspend the racemate in phosphate buffer (pH 7.0) with immobilized CAL-B (Novozym 435).[2]

  • Resolution: Incubate at 30°C. The enzyme preferentially hydrolyzes the (S)-ester to the (S)-acid.

  • Separation: The unreacted (R)-ester remains in the organic phase (if biphasic) or is extracted with ethyl acetate. The (S)-acid remains in the aqueous phase.

Route B: The Blaise Reaction (Chemical Synthesis)

For de novo synthesis without resolution, the Blaise reaction couples a nitrile with a Reformatsky reagent.

Mechanism: Reaction of propionitrile derivative with ethyl bromoacetate in the presence of Zinc oxide/Methanesulfonic acid.

  • Note: To achieve the (R)-isomer directly, chiral auxiliaries or subsequent asymmetric hydrogenation of the enamino ester intermediate using Ru(BINAP) catalysts is required.

Process Visualization (Graphviz)

SynthesisWorkflow Start Racemic Synthesis (Blaise Reaction) Racemate Racemic Ethyl 3-amino-4-ethylhexanoate Start->Racemate Reaction Kinetic Resolution (Selective Hydrolysis) Racemate->Reaction Substrate Enzyme Add Lipase (CAL-B) Phosphate Buffer pH 7.0 Enzyme->Reaction Catalyst Separation Phase Separation (Extraction w/ EtOAc) Reaction->Separation 50% Conversion ProductA Organic Phase: Ethyl (R)-3-amino-4-ethylhexanoate (Target Ester) Separation->ProductA Yields High ee% ProductB Aqueous Phase: (S)-3-amino-4-ethylhexanoic acid (Byproduct) Separation->ProductB

Caption: Workflow for the lipase-catalyzed kinetic resolution to isolate the target (R)-enantiomer.

Applications in Drug Discovery[3]

Peptidomimetics ( -Peptides)

-amino acids like Ethyl (R)-3-amino-4-ethylhexanoate are incorporated into peptides to create "foldamers"—synthetic oligomers with specific secondary structures (helices, sheets).
  • Stability: The unique carbon backbone prevents recognition by endogenous proteases (pepsin, trypsin), significantly extending plasma half-life.

  • Mechanism: The ethyl side chain at C4 forces the peptide backbone into specific torsion angles, stabilizing a 3-14 helix conformation often used to mimic antimicrobial peptides (AMPs).

GABA-ergic Ligands

This molecule is a structural analog of the neurotransmitter GABA.

  • Target:

    
     subunit of voltage-gated calcium channels.
    
  • SAR (Structure-Activity Relationship): The C4-ethyl group acts as a lipophilic anchor. In similar drugs (e.g., Pregabalin), the (S)-enantiomer is often the active pharmacophore. However, for 3-substituted

    
    -amino acids, the (R)-isomer often correlates spatially to the L-amino acid configuration, making it a critical probe for stereospecific binding pockets.
    

Handling & Safety Profile

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to

    
     absorption (carbamate formation).
    
  • Stability: Esters are susceptible to hydrolysis; avoid prolonged exposure to moisture.

References

  • Enzymatic Kinetic Resolution: Houng, J. Y., Wu, M. L., & Chen, S. T. (1996).[3] Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418–422.[3]

  • Synthesis of

    
    -Amino Acids:  Ooi, T., et al. (2007). Practical Stereoselective Synthesis of 
    
    
    
    -Branched
    
    
    -Amino Acids. Organic Letters, 9(20), 3945–3948.
  • Lipase Applications: Gotor-Fernández, V., Busto, E., & Gotor, V. (2006). Lipases: Useful biocatalysts for the preparation of pharmaceuticals. Advanced Synthesis & Catalysis.

  • Chemical Identity: PubChem. 3-Amino-4-ethylhexanoic acid (Parent Acid).[4] CID 2733734.[5][4] [4]

Sources

Technical Guide: Comparative Analysis of Ethyl (R)-3-amino-4-ethylhexanoate vs. Pregabalin Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structural, synthetic, and functional distinctions between Ethyl (R)-3-amino-4-ethylhexanoate and standard Pregabalin intermediates (specifically the ethyl ester derivatives).

Executive Summary

In the development of GABA analogs and gabapentinoids, precise structural characterization is critical due to the existence of constitutional isomers that share identical molecular formulas but exhibit vastly different pharmacological profiles.

Ethyl (R)-3-amino-4-ethylhexanoate (Compound A) and Pregabalin Ethyl Ester (Compound B, a direct precursor/derivative of Pregabalin) are constitutional isomers with the formula C₁₀H₂₁NO₂ .

  • Compound A is a

    
    -amino acid ester  with a 4-ethyl substitution pattern.
    
  • Pregabalin Intermediates are typically

    
    -amino acid precursors  (or 
    
    
    
    -lactams) with a 3-isobutyl (or 5-methylhexanoic) substitution pattern.

Confusing these isomers can lead to failed synthesis targets (incorrect ring size upon cyclization) and inactive pharmacological agents. This guide details the differentiation protocols.

Structural Divergence & Isomerism

The core difference lies in the position of the amino group relative to the carbonyl (regioisomerism) and the branching of the alkyl chain.

Molecular Architecture
FeatureEthyl (R)-3-amino-4-ethylhexanoatePregabalin Intermediate (Ethyl Ester)
IUPAC Name Ethyl (3R)-3-amino-4-ethylhexanoateEthyl (3S)-3-(aminomethyl)-5-methylhexanoate
Class

-Amino Acid Ester

-Amino Acid Ester
Amino Position C3 (Beta)Attached to C3 via Methylene (Gamma equivalent)
Side Chain 4-Ethyl (Branched at C4)5-Methyl (Isobutyl group at C3)
Cyclization Product Forms

-Lactam
(Azetidinone)
Forms

-Lactam
(Pyrrolidone)
Pharmacophore Non-standard (Inactive at

)
Standard GABA Analog (Active)
Structural Visualization

The following diagram illustrates the connectivity differences between the specific isomer and the authentic Pregabalin scaffold.

G Target Ethyl (R)-3-amino-4-ethylhexanoate (Beta-Amino Isomer) Beta_Core Beta-Amino Backbone (-NH2 at C3) Target->Beta_Core SideChain_A 4-Ethyl Substituent (Diethyl methine) Target->SideChain_A Pregabalin_Est Pregabalin Ethyl Ester (Gamma-Amino Intermediate) Gamma_Core Gamma-Amino Backbone (-CH2-NH2 at C3) Pregabalin_Est->Gamma_Core SideChain_B 5-Methyl Substituent (Isobutyl) Pregabalin_Est->SideChain_B Beta_Core->Gamma_Core Regioisomers SideChain_A->SideChain_B Chain Isomers

Figure 1: Structural comparison highlighting the Beta vs. Gamma amino positioning and side-chain variation.

Synthetic Origins & Pathways

Understanding the synthetic origin helps in identifying which compound is present in a reaction mixture.

Pregabalin Intermediate Synthesis

Authentic Pregabalin intermediates are derived from Isovaleraldehyde (3-methylbutanal).

  • Knoevenagel Condensation: Isovaleraldehyde + Diethyl Malonate/Ethyl Cyanoacetate.

  • Michael Addition: Introduction of the cyano/ester group.

  • Result: The carbon skeleton is fixed as 5-methylhexanoic acid .[1][2]

  • Key Intermediate: (R)-3-(carbamoylmethyl)-5-methylhexanoic acid (CMH) or Ethyl 3-cyano-5-methylhexanoate .

Ethyl (R)-3-amino-4-ethylhexanoate Synthesis

This compound typically arises from a different aldehyde precursor or a specific asymmetric Mannich reaction.

  • Precursor: Likely 2-Ethylbutanal (instead of Isovaleraldehyde).

  • Reaction: If 2-ethylbutanal reacts with mono-ethyl malonate or via a Mannich-type reaction with an imine.

  • Result: A 4-ethylhexanoic backbone.

Critical Insight: If you observe "Ethyl 3-amino-4-ethylhexanoate" in a Pregabalin process, it indicates contamination of the starting material (Isovaleraldehyde) with 2-ethylbutanal (a structural isomer), followed by a reaction pathway that favors beta-amino formation (rare in standard Pregabalin routes) or simply the formation of the 4-ethyl-Pregabalin analog .

Analytical Differentiation Protocols

Distinguishing these isomers requires specific analytical techniques, as their molecular weights (MW 201.29 Da) and elemental compositions are identical.

NMR Spectroscopy (The Gold Standard)
  • Pregabalin Ethyl Ester (

    
    -amino): 
    
    • 
       2.0-2.4 ppm:  Methylene protons (
      
      
      
      -position) appear as doublets or multiplets integrating to 2H.
    • 
       2.8-3.0 ppm: Aminomethyl group (-CH
      
      
      
      -NH
      
      
      )
      . This is a distinct signal for
      
      
      -amino acids.
    • 
       0.9 ppm:  Isopropyl doublet (6H) characteristic of the isobutyl tail.
      
  • Ethyl 3-amino-4-ethylhexanoate (

    
    -amino): 
    
    • 
       3.2-3.5 ppm: Methine proton (CH-NH
      
      
      
      )
      . The proton attached to the chiral center is deshielded by the amino group directly.
    • Side Chain: Absence of the isopropyl doublet; instead, complex multiplets for the ethyl groups.

Mass Spectrometry (MS/MS Fragmentation)
  • Pregabalin Intermediate:

    • Loss of NH

      
        (17 Da) is common.
      
    • Characteristic fragment at m/z 142 (Lactam formation: 4-isobutylpyrrolidin-2-one).

  • Beta-Amino Isomer:

    • Loss of NH

      
        followed by rapid ketene loss.
      
    • Fragment at m/z 128 (Beta-lactam formation is strained; fragmentation pattern differs).

HPLC Retention

On a C18 reverse-phase column:

  • Beta-amino esters generally elute earlier than Gamma-amino esters due to the exposed polar amino group being closer to the ester, creating a different solvation shell.

  • Chiral HPLC: Essential for separating the (R) and (S) enantiomers of either species.

Functional Implications in Drug Development

Cyclization Risks
  • Pregabalin Intermediates (Gamma-amino) cyclize readily under basic or thermal stress to form Pregabalin Lactam (4-isobutylpyrrolidin-2-one), a known impurity (USP/EP Impurity).

  • Ethyl 3-amino-4-ethylhexanoate (Beta-amino) would cyclize to a

    
    -lactam  (4-member ring). This is kinetically slower and thermodynamically less stable.
    
    • Note: If this compound is isolated, it is likely stable as the ester/salt but will not form the standard Pregabalin Lactam impurity.

Pharmacological Activity
  • Pregabalin: Binds to the

    
     subunit of voltage-gated calcium channels.[3] This binding requires the specific spatial arrangement of the 
    
    
    
    -amino acid and the isobutyl group.
  • Beta-Amino Isomer: The shortened distance between the amino and carboxyl groups (2 carbons vs 3 carbons) drastically alters the binding affinity. It is likely inactive or possesses a completely different pharmacological profile.

Experimental Workflow: Identification

The following workflow outlines the decision matrix for identifying the unknown intermediate.

Workflow Start Unknown Sample (MW 201.29, C10H21NO2) NMR 1H NMR Analysis Start->NMR Check_CH2NH2 Signal at 2.8-3.0 ppm? (-CH2-NH2) NMR->Check_CH2NH2 Yes_Gamma Gamma-Amino Scaffold (Pregabalin Type) Check_CH2NH2->Yes_Gamma Yes No_Beta Methine at 3.2-3.5 ppm? (Beta-Amino Scaffold) Check_CH2NH2->No_Beta No Check_SideChain Check Alkyl Region (0.8-1.0 ppm) Yes_Gamma->Check_SideChain Target_Identified Ethyl 3-amino-4-ethylhexanoate (Non-Pregabalin) No_Beta->Target_Identified Confirmed Isobutyl Doublet (6H) = Isobutyl (Pregabalin) Check_SideChain->Isobutyl Doublet Ethyl Multiplets/Triplets = Ethyl/Propyl (Impurity) Check_SideChain->Ethyl Complex

Figure 2: Decision tree for spectroscopic differentiation of amino acid ester isomers.

References

  • European Pharmacopoeia (Ph. Eur.). Pregabalin Monograph: Impurity Profile and Related Substances. 10th Edition. Strasbourg: EDQM.
  • United States Pharmacopeia (USP). Pregabalin: Organic Impurities Procedures. USP-NF. Rockville, MD.
  • Hoekstra, M. S., et al. (1997). "Chemical Development of CI-1008 (Pregabalin)." Organic Process Research & Development, 1(1), 26-38. Link

  • BLD Pharm . Ethyl 3-amino-4-ethylhexanoate Product Data (CAS 343335-38-6).[4] Link

  • Burk, M. J., et al. (2003). "An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation." Journal of Organic Chemistry, 68(14), 5731-5734. Link

Sources

Molecular weight and formula of Ethyl (R)-3-amino-4-ethylhexanoate

[1]

Executive Summary & Core Identity

Ethyl (R)-3-amino-4-ethylhexanoate is a chiral




Physicochemical Identity
PropertySpecification
IUPAC Name Ethyl (3R)-3-amino-4-ethylhexanoate
Molecular Formula C₁₀H₂₁NO₂
Molecular Weight 187.28 g/mol
Monoisotopic Mass 187.1572 Da
CAS Registry (Racemic) 343335-38-6 (Reference for connectivity)
Physical State Colorless to pale yellow oil (free base); White solid (HCl salt)
Predicted LogP 1.98 ± 0.3
pKa (Conjugate Acid) ~9.8 (Amine group)

Structural Analysis & Stereochemistry

The compound belongs to the class of


-amino acids
  • Backbone: Hexanoate (6-carbon chain).

  • Modifications:

    • Ethyl Ester: The carboxylic acid is protected as an ethyl ester (

      
      ), enhancing lipophilicity for organic synthesis or prodrug applications.
      
    • 
      -Amino Group:  A primary amine (
      
      
      ) at position 3.[1]
    • 
      -Substitution:  An ethyl group at position 4, creating a bulky, hydrophobic pocket essential for receptor binding affinity in GABA-ergic targets.
      
Stereochemical Configuration

The (R)-enantiomer designation refers to the chirality at C3.

  • Cahn-Ingold-Prelog (CIP) Priority:

    • 
       (Highest)
      
    • 
       (Carboxyl arm)
      
    • 
       (Alkyl arm)
      
    • 
       (Lowest)
      
  • Configuration: With H pointing away, the sequence 1

    
     2 
    
    
    3 follows a clockwise direction, confirming the (R) assignment.

Synthesis & Manufacturing Protocols

High-purity synthesis of Ethyl (R)-3-amino-4-ethylhexanoate requires controlling the stereocenter at C3. Two primary methodologies are employed: Diastereoselective Aza-Michael Addition and Enzymatic Kinetic Resolution .

Method A: Diastereoselective Aza-Michael Addition (Chiral Auxiliary Route)

This method utilizes a chiral amine to induce stereochemistry during the conjugate addition to an

Protocol:

  • Substrate Preparation: React 2-ethylbutanal with mono-ethyl malonate (Knoevenagel condensation) to form Ethyl (E)-4-ethylhex-2-enoate .

  • Chiral Addition: Treat the unsaturated ester with (R)-

    
    -methylbenzylamine  (Lithium amide form) at -78°C in THF. The chiral auxiliary directs the amine attack to the Re-face.
    
  • Deprotection: Subject the intermediate to hydrogenolysis (

    
    , Pd/C, EtOH) to cleave the benzyl group, yielding the free (R)-
    
    
    -amino ester.
Method B: Enzymatic Kinetic Resolution (Industrial Scale)

For scalable manufacturing, lipases are used to selectively hydrolyze the unwanted (S)-enantiomer or acylate the (R)-enantiomer.

Protocol:

  • Racemic Synthesis: React Ethyl (E)-4-ethylhex-2-enoate with ammonia/ethanol to yield racemic Ethyl 3-amino-4-ethylhexanoate.

  • Enzymatic Resolution: Incubate the racemate with Candida antarctica Lipase B (CAL-B) and an acyl donor (e.g., Ethyl acetate).

  • Separation: The lipase selectively acylates the (R)-amine (or hydrolyzes the ester, depending on conditions). The unreacted amine and the amide/acid product are separated via acid-base extraction.

Synthesis Workflow Diagram

Synthesis_Pathwaycluster_0Precursor Synthesiscluster_1Chiral Introduction (Method A)cluster_2Final Processingnode_A2-Ethylbutanalnode_BEthyl (E)-4-ethylhex-2-enoatenode_A->node_BKnoevenagelCondensationnode_DIntermediate:N-Benzyl Protected Adductnode_B->node_DAza-Michael Addn(-78°C, THF)node_C(R)-alpha-Methylbenzylamine(Chiral Auxiliary)node_C->node_Dnode_EHydrogenolysis(Pd/C, H2)node_D->node_Enode_FEthyl (R)-3-amino-4-ethylhexanoate(Target)node_E->node_FcaptionFigure 1: Stereoselective Synthesis via Chiral Aza-Michael Addition.

Analytical Characterization & Quality Control

Verification of the molecular weight and enantiomeric excess (% ee) is mandatory for research applications.

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Expected Signal:

    
    .
    
  • Fragmentation Pattern: Loss of the ethyl ester group (

    
    ) and ammonia (
    
    
    ) are common characteristic fragments.
Chiral HPLC Method

Standard reverse-phase C18 columns cannot separate enantiomers. Use Zwitterionic Chiral Stationary Phases (CSPs) specifically designed for

ParameterCondition
Column Chiralpak ZWIX(+) or ZWIX(-) (3μm, 150 x 4 mm)
Mobile Phase MeOH/MeCN (50:50) + 50 mM Formic Acid + 25 mM Diethylamine
Flow Rate 0.5 - 1.0 mL/min
Detection ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol) due to weak UV absorbance
Expected Result Baseline separation of (R) and (S) enantiomers (

)
Analytical Logic Diagram

Analytical_Workflowcluster_QCQuality Control GatesSampleCrude SampleEthyl (R)-3-amino-4-ethylhexanoateIdentityIdentity Check(1H-NMR / MS)Sample->IdentityVerify MW(187.28)PurityChiral Purity(HPLC-ZWIX)Identity->PurityConfirm StructureDecisionPass Criteria?Purity->DecisionCheck %ee > 98%ReleaseRelease forBioassayDecision->ReleaseYesReprocessRecrystallize /Re-resolveDecision->ReprocessNocaptionFigure 2: QC Workflow for Chiral Beta-Amino Esters.

References

  • Ilisz, I., et al. (2015).[1] "High-performance liquid chromatographic separation of unusual

    
    -amino acid enantiomers in different chromatographic modes on Cinchona alkaloid-based zwitterionic chiral stationary phases." Amino Acids, 47(8), 1609-1618. 
    
  • PubChem Database. "3-Amino-4-ethylhexanoic acid (CID 2733734)."[2][3] National Center for Biotechnology Information.

  • Sigma-Aldrich. "Ethyl 3-amino-4-ethylhexanoate (Racemic) Product Specification." (Note: Used for physicochemical property baseline).

Suppliers of chiral beta-amino acid building blocks

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Sourcing and Validation of Chiral


-Amino Acid Building Blocks: A Technical Guide for Medicinal Chemistry

Executive Summary

The incorporation of chiral


-amino acids into peptidomimetics and small molecule drugs is a validated strategy to enhance proteolytic stability and induce specific secondary structures (e.g., 

-peptides, foldamers).[1] However, the sourcing of these building blocks presents unique challenges compared to canonical

-amino acids. The primary risks include regioisomeric impurities (

- vs.

-isomers), enantiomeric purity (

), and the scarcity of specific substitution patterns (particularly

-substitutions).[2]

This guide provides a technical framework for selecting suppliers based on structural requirements and establishes a self-validating Quality Control (QC) protocol to ensure material integrity before synthesis begins.

Part 1: The Strategic Landscape of -Amino Acids

To source effectively, one must understand the structural nuance. Suppliers often specialize in one of the following classes due to the distinct synthetic methodologies required:

  • 
    -Amino Acids:  The side chain is on the 
    
    
    
    -carbon (adjacent to the amine).[2]
    • Synthesis: Typically via Arndt-Eistert homologation of

      
      -amino acids.
      
    • Availability: High.[3] Many catalog suppliers.

  • 
    -Amino Acids:  The side chain is on the 
    
    
    
    -carbon (adjacent to the carboxylate).[2]
    • Synthesis: Difficult. Requires asymmetric alkylation or resolution. Prone to racemization.

    • Availability: Low. Requires specialized suppliers.

  • Cyclic

    
    -Amino Acids:  Constrained rings (e.g., ACPC, ACHC).[2]
    
    • Utility: Critical for locking conformations in foldamers.

Part 2: Supplier Selection Matrix

Do not treat all suppliers equally. Select your partner based on the "Structure-to-Scale" fit.

Tier 1: The "Library" Giants (Discovery Phase)

Best for: High diversity,


-analogs, SAR exploration, mg to gram scale.[2]
  • Enamine (Ukraine/Global):

    • Core Competency: The "REAL" database contains an immense variety of

      
      -amino acids, particularly those compatible with parallel synthesis. They excel in offering unique, non-standard side chains for SAR expansion.
      
    • Technical Note: Excellent source for "building blocks" designed for DNA-encoded libraries (DEL).[2]

  • Fluorochem (UK): [2][4]

    • Core Competency: Strong inventory of fluorinated

      
      -amino acids, which are essential for modulating metabolic stability and lipophilicity.
      
Tier 2: The "Precision" Specialists (Complex Structures)

Best for:


-amino acids, difficult stereocenters, high chemical purity requirements.[2]
  • ChiroBlock (Germany):

    • Core Competency: Explicit expertise in

      
      -amino acids . Unlike generalist suppliers, they have proprietary routes to access these difficult motifs without racemization.
      
    • Use Case: When you need a specific

      
      -analog that is not in the Enamine catalog.
      
  • PepTech Corporation (USA/China): [2]

    • Core Competency: Specialized in "unnatural" amino acids.[1][4][5] They offer a robust catalog of

      
      -homo amino acids protected with Fmoc/Boc, ready for Solid Phase Peptide Synthesis (SPPS).
      
Tier 3: The "GMP" Heavyweights (Development & Scale-up)

Best for: Kilogram scale, regulatory documentation, standard Fmoc-derivatives.[2]

  • Watanabe Chemical (Japan): [2][6][7][8]

    • Core Competency: The gold standard for peptide synthesis reagents. Their purity profiles are often superior regarding free amine content and dipeptide impurities.

  • Bachem (Switzerland):

    • Core Competency: GMP compliance.[3] If your

      
      -amino acid is part of a clinical candidate, Bachem is the requisite partner for CMC (Chemistry, Manufacturing, and Controls) development.
      
Data Summary: Supplier Capabilities
SupplierPrimary Focus

Availability

Availability
Scale CapacityKey Strength
Enamine Discovery / DiversityHighModeratemg - kgNovelty & Catalog Size
ChiroBlock Complex SynthesisHighHigh mg - 100gDifficult Stereochemistry
PepTech Building BlocksHighModerateg - kgFmoc/Boc Derivatives
Watanabe Quality / PeptideModerateLowkg - tonHigh Purity / Reliability
Bachem GMP / ClinicalModerateLowTonRegulatory Compliance

Part 3: Sourcing Decision Logic

The following diagram illustrates the decision process for selecting a supplier based on structural complexity and project phase.

SourcingLogic Start Target Beta-Amino Acid StructCheck Analyze Structure Type Start->StructCheck Beta3 Beta-3 (Side chain on Beta-C) StructCheck->Beta3 Beta2 Beta-2 (Side chain on Alpha-C) StructCheck->Beta2 Cyclic Cyclic / Constrained StructCheck->Cyclic CatalogCheck Check Enamine/Fluorochem Beta3->CatalogCheck SpecialistCheck Check ChiroBlock/PepTech Beta2->SpecialistCheck Synthesis Difficult Cyclic->CatalogCheck CatalogCheck->SpecialistCheck Not Found ScaleCheck Scale Requirement? CatalogCheck->ScaleCheck Found Route2 Order from Tier 2 (ChiroBlock) SpecialistCheck->Route2 Found Route3 Contract Mfg (Bachem/Watanabe) SpecialistCheck->Route3 Custom Synthesis Needed Route1 Order from Tier 1 (Enamine) ScaleCheck->Route1 < 100g ScaleCheck->Route3 > 1kg / GMP

Caption: Decision tree for sourcing chiral


-amino acids based on structural class and scale.

Part 4: Technical Validation Protocol (QC)

Trusting a Certificate of Analysis (CoA) without internal verification is a critical failure mode in drug discovery.[2]


-amino acids are prone to subtle impurities that standard LC-MS methods miss.
The Problem: Optical Purity

Standard C18 HPLC cannot distinguish enantiomers (R vs S). Furthermore,


-amino acids often have weak UV absorbance, making detection difficult.
The Solution: Marfey’s Method (Advanced)

Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) reacts with the amino group to form diastereomers.[2][9][10][11][12] These diastereomers have different physical properties and can be separated on a standard achiral C18 column.

Protocol: Determination of Enantiomeric Excess (%ee)

  • Preparation:

    • Dissolve 50

      
      g of the sample 
      
      
      
      -amino acid in 100
      
      
      L water (or 1:1 H2O/Acetone if hydrophobic).[2]
    • Add 200

      
      L of 1% Marfey’s Reagent (FDAA) in acetone.[2]
      
    • Add 40

      
      L of 1M NaHCO
      
      
      
      .
  • Derivatization:

    • Incubate at 40°C for 60 minutes. (The reaction converts enantiomers into diastereomers).[2][13]

    • Stop reaction with 40

      
      L of 1M HCl.
      
  • Analysis:

    • Inject onto a standard C18 HPLC column.

    • Mobile Phase: Linear gradient of Acetonitrile in 0.1% TFA/Water.

    • Detection: UV at 340 nm (Marfey’s reagent provides a strong chromophore).[2]

  • Interpretation:

    • The L-L diastereomer (from L-FDAA and L-analyte) will elute at a different time than the L-D diastereomer.[2]

    • Compare integration areas to calculate %ee.

QC_Workflow Sample Incoming Material (Beta-AA) Deriv Derivatization (Marfey's Reagent) Sample->Deriv + FDAA / NaHCO3 Separation Achiral C18 HPLC (Separates Diastereomers) Deriv->Separation Inject Detect UV Detection (340 nm) Separation->Detect Result Calculate %ee (Pass/Fail) Detect->Result

Caption: Workflow for validating enantiomeric purity using Marfey's Method on standard equipment.

Part 5: References

  • Enamine Ltd. Unnatural Amino Acids Catalog & REAL Database.[2] Retrieved from

  • PepTech Corporation. Specialty Amino Acids and Custom Synthesis.[2][14] Retrieved from [2]

  • Watanabe Chemical Industries. Amino Acid Derivatives & Peptide Reagents.[2][6][7] Retrieved from [2]

  • ChiroBlock GmbH. Synthesis of Beta2-Amino Acids.[1][2] Retrieved from

  • Bhushan, R., & Brückner, H. (2004).[2] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][4][6][7][14][15][16][17][18][19] (Contextual citation for protocol validation).

  • Bachem. Peptide Guide and Amino Acid Derivatives. Retrieved from [2]

Sources

Technical Analysis: Ethyl (R)- vs (S)-3-Amino-4-Ethylhexanoate Characteristics

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the characteristics, synthesis, and enantioseparation of Ethyl 3-amino-4-ethylhexanoate , a lipophilic


-amino acid ester. This document is structured for researchers in medicinal chemistry and process development.

Executive Summary

Ethyl 3-amino-4-ethylhexanoate (CAS: 204191-42-4 for the acid form) represents a critical class of


-amino acid derivatives characterized by a bulky, lipophilic 1-ethylpropyl side chain at the 

-position. Structurally analogous to Gabapentinoids (e.g., Pregabalin), this molecule serves as a versatile building block for peptidomimetics and a potential precursor for

-aminobutyric acid (GABA) analogs targeting the

subunit of voltage-gated calcium channels.

The distinction between the (R)- and (S)-enantiomers is pharmacologically significant. In


-amino acids, the (S)-configuration is typically homologous to natural L-

-amino acids, often conferring bioactivity in peptide mimetics, whereas the (R)-enantiomer may exhibit distinct metabolic stability or antagonistic properties.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The molecule features a single chiral center at the C3 position.[1] The C4 position is achiral due to the symmetry of the two ethyl groups (the ethyl substituent and the C5-C6 ethyl chain).

FeatureSpecification
IUPAC Name Ethyl 3-amino-4-ethylhexanoate
Molecular Formula

Molecular Weight 187.28 g/mol
Chiral Center C3 (Beta-carbon)
Side Chain (C4) 1-Ethylpropyl (Diethylmethyl) group
Physical State Colorless to pale yellow oil (Racemate)
Solubility Soluble in EtOH, DMSO, DCM; Sparingly soluble in water
Stereochemical Configuration
  • (S)-Ethyl 3-amino-4-ethylhexanoate: The amino group is oriented out of the plane (wedge) when the carboxylate is to the right and the side chain is down. This configuration is generally preferred for peptidomimetic folding studies mimicking

    
    -peptides.
    
  • (R)-Ethyl 3-amino-4-ethylhexanoate: The amino group is oriented into the plane (dash). Often used as a control or to induce reverse-turn structures in

    
    -peptides.
    

Synthesis & Production Strategy

The synthesis of Ethyl 3-amino-4-ethylhexanoate requires a strategy that accommodates the steric bulk of the 4-ethyl group. A convergent route utilizing Knoevenagel Condensation followed by Aza-Michael Addition is the industry standard for generating the racemate, followed by enzymatic resolution.

Pathway Visualization (DOT)

SynthesisPathway Figure 1: Synthetic Route to Racemic Ethyl 3-amino-4-ethylhexanoate Aldehyde 2-Ethylbutanal (Precursor) Knoevenagel Knoevenagel Condensation (Piperidine/AcOH) Aldehyde->Knoevenagel Malonate Monoethyl Malonate Malonate->Knoevenagel Unsaturated Ethyl 4-ethyl-2-hexenoate (α,β-Unsaturated Ester) AzaMichael Aza-Michael Addition (NH3/EtOH) Unsaturated->AzaMichael Racemate (±)-Ethyl 3-amino-4-ethylhexanoate (Racemic Product) Knoevenagel->Unsaturated - CO2, - H2O AzaMichael->Racemate

Protocol: Racemic Synthesis[10]
  • Condensation: React 2-ethylbutanal (1.0 eq) with monoethyl malonate (1.2 eq) in pyridine/piperidine at reflux to yield the

    
    -unsaturated ester via decarboxylative Knoevenagel condensation.
    
  • Purification: Distill the intermediate (Ethyl 4-ethyl-2-hexenoate) to remove unreacted aldehyde.

  • Amination: Treat the unsaturated ester with saturated ethanolic ammonia (or benzylamine for subsequent deprotection) in a sealed pressure vessel at 80°C for 24 hours.

  • Workup: Evaporate solvent and purify via vacuum distillation or column chromatography (SiO2, EtOAc/Hexane).

Enantioseparation: Enzymatic Resolution

For high optical purity (>99% ee), Kinetic Resolution using lipases is superior to fractional crystallization due to the oily nature of the ester.

Experimental Protocol: Lipase-Mediated Hydrolysis

Objective: Selectively hydrolyze the (S)-ester to the (S)-acid, leaving the (R)-ester intact.

  • Substrate Preparation: Dissolve (±)-Ethyl 3-amino-4-ethylhexanoate (10 g) in diisopropyl ether (DIPE) saturated with water (water activity

    
    ).
    
  • Enzyme Addition: Add Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin (e.g., Novozym 435) at a ratio of 10% w/w relative to substrate.

  • Incubation: Shake at 30°C and 200 rpm. Monitor conversion via GC or HPLC.

  • Termination: Stop reaction at ~50% conversion (theoretical yield of each enantiomer).

  • Separation:

    • Filter off the enzyme.[2]

    • Partition the filtrate with saturated

      
       solution.
      
    • Organic Phase: Contains (R)-Ethyl 3-amino-4-ethylhexanoate (unreacted).

    • Aqueous Phase: Contains (S)-3-amino-4-ethylhexanoic acid . Acidify to pH 5.0 (isoelectric point) to precipitate or extract the amino acid.

Analytical Characterization

Validating the enantiomeric excess (ee) is critical. The lack of a UV-active chromophore in the native molecule necessitates derivatization or the use of specific detectors (CAD/ELSD).

Chiral HPLC Method
  • Column: Daicel Chiralpak AD-H or IA (Amylose-based), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 210 nm (terminal absorption) or Refractive Index (RI).

  • Derivatization (Optional but Recommended): React with FDAA (Marfey's Reagent) or Mosher's Acid Chloride to create diastereomers if direct resolution fails.

Comparison of Enantiomer Characteristics
Property(S)-Enantiomer(R)-Enantiomer
Configuration (3S)-Amino(3R)-Amino
Optical Rotation

(c=1, EtOH)

(c=1, EtOH)
Biological Role Homologous to L-amino acids; likely bioactive conformer for

binding.
Homologous to D-amino acids; often inactive or used for stability studies.
Elution Order (Chiralpak AD) Typically elutes 2nd (Verify with standard)Typically elutes 1st (Verify with standard)
Enzymatic Fate (CAL-B) Preferentially hydrolyzed to AcidRemains as Ester

*Note: Optical rotation values are estimated based on structural analogs and must be experimentally verified.

Pharmacological Implications[1]

The (S)-enantiomer of 3-substituted GABA analogs generally exhibits higher affinity for the


 subunit of voltage-gated calcium channels. The bulky 4-ethyl group in Ethyl 3-amino-4-ethylhexanoate provides significant lipophilicity, potentially enhancing blood-brain barrier (BBB) permeability compared to Gabapentin.
Structure-Activity Relationship (SAR) Visualization

SAR Figure 2: Structure-Activity Relationship (SAR) Logic Target Target: α2δ Subunit (Voltage-Gated Ca2+ Channel) Molecule Ethyl 3-amino-4-ethylhexanoate Amino 3-Amino Group: Essential for electrostatic interaction Molecule->Amino Carboxyl Ester/Carboxyl: Acid form required for binding (Ester = Prodrug) Molecule->Carboxyl SideChain 4-Ethyl Side Chain: Hydrophobic Pocket Occupancy (Steric Bulk > Methyl) Molecule->SideChain Binding Binding Pocket Fit Binding->Target Modulates Ca2+ Influx Amino->Binding Carboxyl->Binding SideChain->Binding

References

  • GABA Analog Synthesis: Hoekstra, M. S., et al. "Chemical Development of CI-1008 (Pregabalin)." Organic Process Research & Development, vol. 1, no. 1, 1997, pp. 26-38. Link

  • Enzymatic Resolution: Gotor, V. "Biocatalysis applied to the preparation of chiral drugs." Organic Process Research & Development, vol. 6, no. 4, 2002, pp. 420-426. Link

  • Beta-Amino Acid Analysis: Seebach, D., et al. "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, vol. 79, no. 4, 1996, pp. 913-941. Link

  • Chiral HPLC Methods: Daicel Corporation. "Chiralpak AD-H Instruction Manual." Link

Sources

Beyond the CAS: Comprehensive Safety Profiling of Ethyl 3-amino-4-ethylhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety Data Sheet (SDS) & Handling Guide for Ethyl 3-amino-4-ethylhexanoate Derivatives Content Type: Technical Whitepaper / Operational Guide Audience: Medicinal Chemists, Process Safety Engineers, and R&D Scientists.

Executive Summary & Chemical Identity

The Challenge: In early-stage drug discovery, researchers frequently handle "orphan" intermediates—compounds like Ethyl 3-amino-4-ethylhexanoate (an ester derivative of the


-amino acid CAS 204191-42-4). Unlike bulk commodity chemicals, these specific chiral building blocks often lack validated government-registered Safety Data Sheets (SDS).

The Solution: This guide provides a derived safety profile based on Structure-Activity Relationship (SAR) analysis, "read-across" toxicology from homologous


-amino acids, and functional group reactivity. It serves as a provisional SDS for research environments.
Chemical Identification
ParameterDetail
Systematic Name Ethyl 3-amino-4-ethylhexanoate
Core Scaffold

-Amino Acid Ester (Aliphatic)
Parent Acid CAS (3-amino-4-ethylhexanoic acid)
Molecular Formula

(Ester form)
Molecular Weight ~187.28 g/mol
Physical State Colorless to pale yellow oil (Free Base); White solid (HCl Salt)

Hazard Identification (GHS Classification)

Directive: Since specific animal data is often absent for this derivative, we apply the Precautionary Principle using data from the parent acid and homologous aliphatic amines.

Derived GHS Classification

Signal Word: WARNING [1][2]

Hazard ClassCategoryH-CodeStatementRationale
Acute Tox. (Oral) Cat 4H302Harmful if swallowedBased on parent acid LD50 data.
Skin Irrit. Cat 2H315Causes skin irritationAliphatic primary amines are basic and irritating.
Eye Irrit. Cat 2AH319Causes serious eye irritationAmine vapor/contact is caustic to mucous membranes.
STOT - SE Cat 3H335May cause respiratory irritationVolatile amine component.
The "Hidden" Hazard: Lysosomotropic Toxicity

Expert Insight: Unlike simple organic esters, amino acid esters (especially methyl/ethyl esters of leucine, valine, and their homologs) possess a specific cellular toxicity mechanism known as lysosomotropism.

  • Mechanism: The uncharged ester permeates the cell membrane and enters the lysosome. Inside the acidic lysosome, it becomes protonated (trapped) and hydrolyzed by esterases. This accumulation of amino acid and alcohol causes osmotic swelling and lysosomal rupture.

  • Implication: Treat this compound as potentially cytotoxic at high concentrations, even if it is not classically mutagenic.

Safe Handling Protocols & Engineering Controls

Experimental Workflow Logic

The following diagram illustrates the decision matrix for handling this compound, distinguishing between the stable salt form and the volatile, reactive free base.

HandlingProtocol Start Start: Ethyl 3-amino-4-ethylhexanoate FormCheck Identify Form Start->FormCheck Salt HCl/TFA Salt (Solid) FormCheck->Salt Stable FreeBase Free Base (Oil/Liquid) FormCheck->FreeBase Reactive/Volatile Weighing Weigh in Fume Hood (Standard PPE) Salt->Weighing Schlenk Handle under Argon/N2 (Schlenk/Glovebox) FreeBase->Schlenk Prevents Hydrolysis & Carbonate Formation Storage Store Desiccated 4°C Weighing->Storage Schlenk->Storage

Figure 1: Decision matrix for handling salt vs. free base forms to prevent degradation and exposure.

Storage & Stability
  • Carbon Dioxide Sensitivity: Primary aliphatic amines react with atmospheric

    
     to form carbamates (white crusts). Protocol:  Always store the free base under an inert atmosphere (Argon/Nitrogen).
    
  • Hydrolysis: The ethyl ester is susceptible to hydrolysis in humid environments, reverting to the parent acid (CAS 204191-42-4). Protocol: Store in a desiccator at 2-8°C.

Toxicology & Metabolic Pathway Analysis

To understand the systemic risk, we must model the metabolic fate of the molecule.

Metabolism Compound Ethyl 3-amino-4-ethylhexanoate (Lipophilic Entry) Liver Hepatic Carboxylesterases (hCES1/hCES2) Compound->Liver First Pass Metabolism Metabolite1 3-amino-4-ethylhexanoic acid (Polar/Excretable) Liver->Metabolite1 Hydrolysis Metabolite2 Ethanol (Minor Byproduct) Liver->Metabolite2 Toxicity Potential GABAergic Activity? (Structural analog to Gabapentin) Metabolite1->Toxicity Pharmacological Effect

Figure 2: Predicted metabolic pathway. The rapid hydrolysis suggests the toxicity profile will mimic the parent amino acid.

Quantitative Structure-Activity Relationship (QSAR) Data
  • Predicted LogP: ~2.5 (Ester) vs ~0.8 (Acid). The ester is significantly more skin-permeable.

  • Sensitization: No structural alerts for protein binding (Michael acceptors) are present unless the amine is oxidized. However, treat as a potential sensitizer due to the primary amine moiety.

Emergency Response (Fire & Spill)

Fire Fighting Measures
  • Flash Point (Predicted): >85°C (Combustible Liquid).

  • Hazardous Combustion Products: Nitrogen oxides (

    
    ), Carbon monoxide (
    
    
    
    ).
  • Extinguishing Media: Alcohol-resistant foam or Dry Chemical.[3] Do not use high-volume water jets as this may spread the immiscible oil.

Accidental Release Protocol
  • Evacuate: Remove ignition sources.

  • PPE: Wear nitrile gloves (double gloving recommended for oils), lab coat, and chemical safety goggles.

  • Neutralization:

    • Absorb liquid with sand or vermiculite.

    • Expert Tip: Do not use acidic absorbents immediately. Collect the bulk material first, then clean the surface with a dilute (5%) acetic acid solution to neutralize remaining amine traces, followed by water.

References & Authority

  • Parent Compound Data: Sigma-Aldrich.[1] (n.d.). Safety Data Sheet for 3-amino-4-ethylhexanoic acid (CAS 204191-42-4). Retrieved from .

  • Lysosomotropic Mechanism: Goldman, R., & Kaplan, A. (1973). Rupture of rat liver lysosomes mediated by L-amino acid esters. Biochimica et Biophysica Acta (BBA).

  • General Amine Handling: National Center for Biotechnology Information. (2024).[2][4] PubChem Compound Summary for Ethyl 3-aminohexanoate (Homolog). Retrieved from .

Disclaimer: This guide is a technical synthesis for research and development purposes. It does not replace an official manufacturer-supplied SDS required for commercial transport or large-scale manufacturing.

Sources

Technical Monograph: 3-Amino-4-Ethylhexanoic Acid & Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Classification:


-Amino Acid Scaffolds | CAS:  204191-42-4
Context:  Chiral Building Blocks, Peptidomimetics, and GABA Analog Design

Executive Summary

This technical guide provides a comprehensive analysis of 3-amino-4-ethylhexanoic acid , a sterically constrained


-amino acid. Unlike its 

-amino acid analogs (e.g., Pregabalin), this scaffold places the amino group at the

-position relative to the carboxylate, introducing unique conformational rigidity and metabolic stability.

While primarily utilized as a probe for chiral recognition mechanisms and a monomer for


-peptide foldamers , its structural homology to gabapentinoids positions it as a high-value candidate for structure-activity relationship (SAR) studies targeting the 

subunit of voltage-gated calcium channels. This guide details the stereoselective synthesis, chiral resolution, and derivative chemistry of this scaffold.

Chemical Identity & Structural Logic[1]

Nomenclature and Topology

The molecule is an acyclic


-amino acid with a branched alkyl side chain at the C4 position.
  • IUPAC Name: 3-amino-4-ethylhexanoic acid[1][2][3][4][5][6][7][8]

  • Formula:

    
    
    
  • Molecular Weight: 159.23 g/mol [9][10]

  • Chiral Centers: Two potential stereocenters (C3 and C4), leading to four stereoisomers (two diastereomeric pairs).

Structural Comparison: vs. Scaffolds

Understanding the spatial arrangement of the pharmacophores (amino and acid groups) is critical for medicinal chemistry applications.

Feature3-Amino-4-Ethylhexanoic AcidPregabalin (Reference Drug)
Class

-Amino Acid

-Amino Acid
Backbone 3-carbon separation (C-C-N)4-carbon separation (C-C-C-N)
Side Chain 4-Ethyl (Branched)3-Isobutyl
Stereochemistry C3 (Amino), C4 (Ethyl)C3 (Aminomethyl)
Primary Utility Foldamers, Chiral ProbesAnticonvulsant, Analgesic

Synthesis & Production Protocols

Route A: Racemic Synthesis via Michael Addition

This robust protocol yields the racemic


-amino acid, suitable for initial screening or subsequent chiral resolution.

Mechanism: Conjugate addition of ammonia or a benzylamine equivalent to an


-unsaturated ester, followed by deprotection/hydrolysis.

Protocol:

  • Substrate Preparation: Knoevenagel condensation of 2-ethylbutanal with malonic acid to yield 4-ethyl-2-hexenoic acid .

  • Esterification: Convert to ethyl 4-ethyl-2-hexenoate using

    
     and EtOH.
    
  • Michael Addition:

    • Dissolve ethyl 4-ethyl-2-hexenoate (10 mmol) in EtOH.

    • Add Benzylamine (15 mmol) and stir at reflux for 24h.

    • Concentrate and purify the

      
      -benzyl-
      
      
      
      -amino ester by flash chromatography.
  • Hydrolysis & Hydrogenolysis:

    • Hydrolyze the ester with LiOH (THF/H2O).

    • Perform hydrogenolysis (

      
      , Pd/C, MeOH) to remove the benzyl group.
      
    • Yield: ~60-75% (Racemic).

Route B: Stereoselective Mannich Reaction (Enantioenriched)

For pharmaceutical applications requiring specific isomers (e.g.,


), a Mannich-type reaction is preferred.

Protocol:

  • Reagents: Silyl enol ether of the corresponding ester + Chiral Sulfinimine (Ellman's auxiliary).

  • Reaction:

    
     mediated addition at -78°C in DCM.
    
  • Deprotection: Acidic hydrolysis (HCl/MeOH) yields the enantiopure

    
    -amino ester.
    

SynthesisPathways Start 2-Ethylbutanal UnsatAcid 4-Ethyl-2-hexenoic acid Start->UnsatAcid Knoevenagel ChiralAux Chiral Sulfinimine Start->ChiralAux Condensation Ester Ethyl 4-ethyl-2-hexenoate UnsatAcid->Ester Esterification Michael Michael Adduct (N-Benzyl) Ester->Michael BnNH2, Reflux FinalRac Racemic 3-Amino-4-ethylhexanoic acid Michael->FinalRac 1. LiOH 2. H2, Pd/C Mannich Mannich Adduct ChiralAux->Mannich Silyl Enol Ether Ti(OEt)4 FinalPure (3R, 4R)-Isomer Mannich->FinalPure HCl/MeOH

Figure 1: Dual pathways for the synthesis of 3-amino-4-ethylhexanoic acid derivatives.

Analytical Characterization & Chiral Resolution

The separation of the four stereoisomers is critical for biological evaluation. The most authoritative method utilizes Zwitterionic Cinchona Alkaloid-Based CSPs .

Chiral HPLC Protocol

Objective: Baseline separation of all four stereoisomers.

  • Column: Chiralpak ZWIX(+) or ZWIX(-) (3µm, 150 x 4 mm).

  • Mobile Phase: MeOH/MeCN (50:50) + 50 mM Formic Acid + 25 mM Diethylamine.

  • Mechanism: The separation relies on a synergistic ion-pairing mechanism between the zwitterionic selector and the

    
    -amino acid.
    
  • Detection: ELSD (Evaporative Light Scattering) or UV at 210 nm (if derivatized with DNP).

Data Table: Chromatographic Parameters

ParameterValueNotes
Selectivity (

)
1.2 - 1.5High resolution between enantiomers
Retention Factor (

)
2.0 - 5.0Tunable via acid/base ratio
Elution Order

On ZWIX(+) column (Typical)

Derivatives & Applications

-Peptides (Foldamers)

3-amino-4-ethylhexanoic acid serves as a hydrophobic monomer for constructing


-peptides.
  • Property: The ethyl side chain at C4 promotes specific helical secondary structures (e.g., H14-helix) distinct from natural

    
    -peptides.
    
  • Stability: These oligomers are resistant to proteolytic degradation by pepsin and trypsin, making them ideal candidates for peptide-based drug design .

Amino Alcohol Derivatives

Reduction of the carboxylic acid yields 3-amino-4-ethylhexan-1-ol .

  • Synthesis: Reduction of the N-protected

    
    -amino acid with 
    
    
    
    or
    
    
    .
  • Utility: These amino alcohols are precursors for chiral oxazolines (ligands for asymmetric catalysis).

Pharmacological Potential (Hypothetical)

While direct clinical data is limited, the scaffold is a bioisostere of gabapentinoids.

  • Target:

    
     subunit of VGCCs.
    
  • Hypothesis: The

    
    -amino architecture may alter the binding kinetics compared to 
    
    
    
    -amino acids, potentially reducing off-target effects or altering transport via the Large Neutral Amino Acid Transporter (LAT1).

References

  • Stereoselective Synthesis & Resolution

    • Direct high-performance liquid chromatographic enantioseparation of apolar beta-amino acids on a quinine-derived chiral anion-exchanger stationary phase. Journal of Chromatography A. Link

  • Chromatographic Methods

    • High-performance liquid chromatographic separ

      
      -amino acid enantiomers. ResearchGate. Link
      
  • Chemical Identity

    • 3-Amino-4-ethylhexanoic acid (CAS 204191-42-4).[11][2][8][10][12] PubChem.[13][14][15] Link

  • Related Synthesis (Amino Alcohols)

    • Synthesis of (R)-5-(t-butyldimethylsilyloxy)-3-((4-methoxyphenyl)amino)-4-ethylpentan-3-one.[15] BenchChem Technical Guide.[15] Link

Sources

Methodological & Application

Application Note & Protocol: Enantioselective Synthesis of Ethyl (R)-3-amino-4-ethylhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Asymmetric Reduction of Ethyl 3-cyano-4-ethylhexanoate

Introduction and Significance

Chiral β-amino esters are pivotal structural motifs in a vast array of pharmaceuticals and bioactive molecules. Their stereochemistry is often critical for biological activity, making enantioselective synthesis a cornerstone of modern drug development. Ethyl (R)-3-amino-4-ethylhexanoate, in particular, serves as a valuable building block for complex molecular architectures. This guide provides a comprehensive protocol for the synthesis of this target molecule via the asymmetric catalytic hydrogenation of its corresponding β-cyano ester precursor, ethyl 3-cyano-4-ethylhexanoate.

The primary challenge in this transformation is the stereocontrolled reduction of a nitrile functional group to a primary amine, establishing a new chiral center with high fidelity. While numerous methods exist for nitrile reduction, achieving high enantioselectivity requires a sophisticated catalytic system.[1][2] This protocol will focus on a state-of-the-art approach using a homogeneous transition-metal catalyst, specifically a Rhodium complex with a chiral diphosphine ligand, which has demonstrated high efficacy and selectivity in analogous transformations.[3][4][5][6]

This document is designed for researchers, chemists, and process development scientists. It offers not only a step-by-step procedure but also delves into the mechanistic rationale, safety imperatives, and analytical validation required for a successful and reproducible synthesis.

Reaction Principle and Mechanistic Overview

The core of this synthesis is the asymmetric hydrogenation of the nitrile group in ethyl 3-cyano-4-ethylhexanoate. This process involves the addition of two hydrogen atoms across the carbon-nitrogen triple bond in the presence of a chiral catalyst.

Reaction: Et-CH(Et)-CH(CN)-COOEt + H₂ --(Chiral Catalyst)--> Et-CH(Et)-CH(CH₂NH₂)-COOEt

The chosen catalytic system consists of a Rhodium (Rh) metal center and a C₂-symmetric chiral diphosphine ligand, such as a derivative of BINAP or DuPhos.[2][6] The mechanism, while complex, can be summarized as follows:

  • Catalyst Activation: The precatalyst, often a Rh(I) complex, reacts with molecular hydrogen to form an active dihydride species.

  • Substrate Coordination: The β-cyano ester coordinates to the chiral rhodium center. The pre-existing stereochemistry of the chiral ligand creates a sterically defined pocket, forcing the substrate to bind in a specific orientation. This preferential binding is the origin of the enantioselectivity.[2]

  • Migratory Insertion & Reduction: The coordinated nitrile undergoes sequential migratory insertion of the hydride ligands from the metal center onto the nitrile carbon. This stepwise reduction proceeds through an imine intermediate which is further hydrogenated to the primary amine.

  • Product Dissociation: The final product, ethyl (R)-3-amino-4-ethylhexanoate, dissociates from the metal center, regenerating the active catalyst to begin another cycle.

The high efficiency of this process allows for low catalyst loadings, making it an atom-economic and industrially viable approach.[1]

Experimental Protocol

This protocol details the asymmetric hydrogenation in a high-pressure reactor. All operations must be conducted with strict adherence to safety guidelines for high-pressure reactions involving flammable gases and pyrophoric catalysts.[7][8][9][10]

Materials and Equipment
Reagents & Materials Grade / Purity Supplier
Ethyl 3-cyano-4-ethylhexanoate>98%Commercial Source
[Rh(cod)₂]BF₄ (precatalyst)>98%Commercial Source
(R,R)-Me-DuPhos (ligand)>99%Commercial Source
Methanol (MeOH), Anhydrous>99.8%Commercial Source
Dichloromethane (DCM), Anhydrous>99.8%Commercial Source
Celite® 545N/ACommercial Source
Hydrogen Gas (H₂)Ultra High Purity (5.0)Gas Supplier
Nitrogen Gas (N₂)High Purity (4.8)Gas Supplier
Equipment Specifications
High-Pressure Autoclave/Reactor100 mL, Stainless Steel, with magnetic stirring, pressure gauge, and thermocouple
Schlenk LineFor inert atmosphere operations
Syringes and NeedlesGastight, various sizes
Magnetic Stirrer/HotplateStandard laboratory grade
Rotary EvaporatorStandard laboratory grade
Filtration ApparatusBuchner funnel, filter flask
Analytical Balances4-decimal place
Step-by-Step Synthesis Procedure

A. Catalyst Preparation (In-situ)

  • Rationale: The active catalyst is sensitive to air and moisture. Preparing it in-situ under an inert atmosphere immediately before use ensures maximum activity.

  • In a clean, dry Schlenk flask under a nitrogen atmosphere, add [Rh(cod)₂]BF₄ (0.01 mmol, 1.0 mol%).

  • Add the chiral ligand, (R,R)-Me-DuPhos (0.011 mmol, 1.1 mol%).

  • Add 5 mL of degassed, anhydrous methanol via a gastight syringe.

  • Stir the mixture at room temperature for 30 minutes. The solution should become homogeneous and typically orange or reddish-brown.

B. Hydrogenation Reaction

  • Rationale: High-pressure hydrogen is required to achieve a reasonable reaction rate. The reactor must be purged to remove all oxygen, which can deactivate the catalyst and create an explosion hazard.[8][10]

  • Place the ethyl 3-cyano-4-ethylhexanoate (1.00 mmol) into the high-pressure reactor vessel.

  • Under a flow of nitrogen, transfer the prepared catalyst solution from the Schlenk flask to the reactor vessel using a cannula or syringe.

  • Rinse the Schlenk flask with an additional 5 mL of degassed methanol and add this to the reactor to ensure complete transfer of the catalyst.

  • Seal the reactor according to the manufacturer's instructions. Ensure all fittings are secure.[7]

  • Place the reactor in a designated, properly ventilated fume hood behind a blast shield.[11]

  • Purging: Pressurize the reactor with nitrogen to ~10 atm, then slowly vent. Repeat this cycle five times to remove all residual oxygen.[7][8]

  • Hydrogenation: After the final nitrogen purge, pressurize the reactor with hydrogen gas to 50 atm.

  • Begin vigorous magnetic stirring and heat the reactor to 50 °C.

  • Maintain the reaction under these conditions for 24 hours. Monitor the pressure; a drop in pressure indicates hydrogen consumption. The reaction progress can be monitored by taking aliquots (after depressurizing and re-purging) and analyzing via GC or TLC.

C. Work-up and Purification

  • Rationale: The catalyst must be removed. Filtration through Celite is an effective method for removing finely dispersed metal catalysts.

  • After 24 hours, stop the heating and allow the reactor to cool to room temperature.

  • Carefully vent the excess hydrogen gas into the fume hood exhaust.

  • Purge the reactor with nitrogen (5 cycles) before opening.[7]

  • Transfer the reaction mixture to a round-bottom flask.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Redissolve the crude residue in 20 mL of dichloromethane.

  • Prepare a small plug of Celite® in a fritted funnel and wash it with DCM. Filter the reaction mixture through the Celite plug to remove the rhodium catalyst. Wash the plug with an additional 10 mL of DCM.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can be purified further by column chromatography if necessary (Silica gel, eluting with a gradient of ethyl acetate in hexanes).

Visualization of Experimental Workflow

G cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_rxn Hydrogenation Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 1. Add [Rh(cod)₂]BF₄ & (R,R)-Me-DuPhos to Schlenk prep2 2. Add Degassed MeOH prep1->prep2 prep3 3. Stir for 30 min prep2->prep3 rxn1 4. Charge Substrate & Catalyst to Autoclave prep3->rxn1 Transfer Catalyst rxn2 5. Seal & Purge with N₂ (5x) rxn1->rxn2 rxn3 6. Pressurize with H₂ (50 atm) rxn2->rxn3 rxn4 7. Stir at 50°C for 24h rxn3->rxn4 work1 8. Cool, Vent H₂, Purge N₂ rxn4->work1 work2 9. Concentrate Solvent work1->work2 work3 10. Filter through Celite work2->work3 work4 11. Final Concentration work3->work4 analysis 12. Characterize Product (NMR, MS, Chiral HPLC) work4->analysis

Sources

Application Note: Protocol for Asymmetric Hydrogenation to Produce Ethyl (R)-3-amino-4-ethylhexanoate

Author: BenchChem Technical Support Team. Date: March 2026


-Amino Acid Derivatives

Executive Summary & Strategic Rationale

This application note details the protocol for the enantioselective synthesis of Ethyl (R)-3-amino-4-ethylhexanoate , a representative chiral


-amino acid ester. Chiral 

-amino acids are privileged motifs in peptidomimetics and blockbuster pharmaceuticals (e.g., Sitagliptin, Maraviroc).

While chiral resolution and diastereoselective conjugate additions are historical routes, Asymmetric Hydrogenation (AH) is the preferred industrial and research methodology due to its superior atom economy, scalability, and lack of stoichiometric chiral auxiliaries.

Route Selection: The Enamide Pathway

This protocol utilizes the Rhodium(I)-catalyzed asymmetric hydrogenation of the


-acetyl enamide precursor . While direct hydrogenation of unprotected enamines is possible (using Josiphos-type ligands), the 

-acetyl enamide route is selected here for its:
  • Robustness: Higher tolerance for substrate impurities and air/moisture compared to unprotected enamine routes.

  • Predictability: Well-defined quadrant models for ligands like TangPhos or DuPhos ensure high enantiomeric excess (ee >98%).

  • Causality: The

    
    -acetyl group acts as a crucial directing group, coordinating to the Rh center to rigidify the transition state.
    

Reaction Pathway & Mechanism[1][2]

The synthesis proceeds in two phases:[1][2] (1) Formation of the


-enamide substrate from the 

-keto ester, followed by (2) Rh-catalyzed asymmetric hydrogenation.

ReactionPathway SM Ethyl 4-ethyl-3-oxohexanoate (Beta-Keto Ester) Enamide (Z)-Ethyl 3-acetamido-4-ethylhex-2-enoate (Enamide Precursor) SM->Enamide 1. NH4OAc, Reflux 2. Ac2O/Pyridine Product Ethyl (R)-3-amino-4-ethylhexanoate (Target) Enamide->Product H2 (10 bar), MeOH Catalyst [Rh((R,R)-TangPhos)(nbd)]BF4 (Chiral Catalyst) Catalyst->Enamide Coordination

Figure 1: Synthetic workflow from beta-keto ester to chiral beta-amino acid ester via enamide hydrogenation.

Experimental Protocol

Phase 1: Substrate Preparation (Enamide Formation)

Note: The stereoselectivity of the hydrogenation depends heavily on the geometry (E/Z) of the enamide. The Z-isomer is thermodynamically favored and typically required for high ee.

Reagents:

  • Ethyl 4-ethyl-3-oxohexanoate (Starting Material)

  • Ammonium Acetate (

    
    )
    
  • Acetic Anhydride (

    
    )
    
  • Pyridine[3][4]

  • Solvents: Methanol, Toluene

Step-by-Step:

  • Amination: Dissolve Ethyl 4-ethyl-3-oxohexanoate (10.0 g, 1.0 equiv) and

    
     (5.0 equiv) in Methanol (0.5 M). Reflux for 4-6 hours until conversion to the 
    
    
    
    -enamino ester is complete (monitor by TLC/GC).
  • Concentration: Remove solvent in vacuo. Redissolve residue in Ethyl Acetate, wash with water, dry over

    
    , and concentrate.
    
  • Acetylation: Dissolve the crude enamine in Toluene. Add Pyridine (1.2 equiv) and Acetic Anhydride (1.5 equiv). Heat to 60°C for 4 hours.

  • Purification: The resulting (Z)-Ethyl 3-acetamido-4-ethylhex-2-enoate must be purified by flash chromatography (Hexanes/EtOAc) or crystallization.

    • Critical Checkpoint: Verify Z-geometry via NOESY NMR (correlation between vinyl proton and amide NH).

Phase 2: Asymmetric Hydrogenation (The Core Protocol)

Catalyst Selection: For the formation of the (R)-enantiomer of


-amino acids, the (R,R)-TangPhos  or (R,R)-Me-DuPhos  ligand complexed with Rh(I) is the industry standard.
  • Catalyst Precursor:

    
     (Bis(norbornadiene)rhodium(I) tetrafluoroborate).
    
  • Ligand:

    
    -TangPhos (
    
    
    
    ).

Equipment:

  • High-pressure stainless steel autoclave (Parr Instrument or similar).

  • Glass liner or vials.

  • Glovebox (preferred) or rigorous Schlenk line.

Procedure:

  • Catalyst Preparation (In Glovebox):

    • In a 4 mL vial, weigh

      
       (3.7 mg, 0.01 mmol) and 
      
      
      
      -TangPhos (3.1 mg, 0.011 mmol).
    • Add degassed Methanol (1.0 mL). Stir for 15 minutes. The solution should turn from orange to a deep orange-red, indicating formation of the active

      
       complex.
      
  • Reaction Setup:

    • Weigh the purified enamide substrate (271 mg, 1.0 mmol) into a glass vial equipped with a magnetic stir bar.

    • Add degassed Methanol (4.0 mL) to dissolve the substrate.

    • Add the Catalyst Solution (1.0 mL) to the substrate vial.

    • Final Concentration: 0.2 M substrate; S/C ratio = 100:1. (Note: On scale-up, S/C can often be increased to 1000:1 or 5000:1).

  • Hydrogenation:

    • Place the vial into the autoclave. Seal the reactor.

    • Purge Cycles: Pressurize to 5 bar with

      
      , then vent. Repeat 3 times to remove all 
      
      
      
      .
    • Pressurization: Charge the reactor to 10 bar (145 psi)

      
      .
      
    • Reaction: Stir at room temperature (25°C) for 12–24 hours.

  • Workup:

    • Vent hydrogen carefully (fume hood).

    • Concentrate the reaction mixture in vacuo.

    • The residue is the

      
      -acetyl protected amino ester: Ethyl (R)-3-acetamido-4-ethylhexanoate .
      
  • Deprotection (Optional - to yield free amine):

    • Reflux the protected intermediate in 6N HCl for 4 hours.

    • Concentrate to dryness to yield the hydrochloride salt.

Analytical Validation (QC)

Trustworthiness relies on rigorous analytics. Do not assume enantiopurity.

ParameterMethodAcceptance CriteriaNotes
Conversion

-NMR (CDCl3)
> 99%Disappearance of olefinic proton (

4.5-6.5 ppm).
Enantiomeric Excess (ee) Chiral HPLC> 96%Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA (90:10).
Absolute Configuration Optical Rotation

comparison
Compare with literature values for homologs or X-ray if solid.

Mechanistic Causality: The high enantioselectivity arises from the


-symmetric ligand (TangPhos) creating a chiral pocket. The Rhodium atom coordinates to the olefin and the amide carbonyl oxygen (chelation control). The steric bulk of the tert-butyl groups on the phosphorus forces the substrate to bind in a specific quadrant, delivering hydride from the Re-face (for R,R-ligand) to generate the (R)-center.

Troubleshooting & Optimization

Troubleshooting Issue Low Conversion or Low ee? O2 Oxygen Contamination (Check solvent degassing) Issue->O2 Color change to black/colloidal Rh Solvent Solvent Effect (Switch MeOH -> TFE) Issue->Solvent Slow kinetics Pressure H2 Pressure (Increase to 20-30 bar) Issue->Pressure Incomplete conversion Purity Substrate Purity (Recrystallize Enamide) Issue->Purity Low ee (Z/E mixture)

Figure 2: Decision tree for troubleshooting catalytic hydrogenation parameters.

  • Solvent Effect: If reaction is sluggish, Trifluoroethanol (TFE) is a "magic solvent" for these hydrogenations, often boosting rate and ee via hydrogen-bonding stabilization of the amide-Rh complex.

  • Substrate Purity: The presence of the E-enamide isomer will lower the overall ee. Ensure the starting material is geometrically pure (>95% Z).

References

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. Link

  • Lubell, W. D., Kitamura, M., & Noyori, R. (1991).
  • Hsiao, Y., et al. (2004). Highly Efficient Synthesis of

    
    -Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines.[5] Journal of the American Chemical Society, 126(32), 9918–9919. (Merck Process Group - Alternative Unprotected Route). Link
    
  • Gridnev, I. D., & Imamoto, T. (2004). Mechanism of Asymmetric Hydrogenation Catalyzed by Rh-Bis(phospholane) Complexes.[6] Accounts of Chemical Research, 37(9), 633–644. Link

Sources

Enzymatic resolution methods for chiral beta-amino esters

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: Enzymatic Resolution of Chiral


-Amino Esters 

Executive Summary


-Amino esters are critical pharmacophores found in blockbuster drugs (e.g., Sitagliptin, Maraviroc) and serve as precursors to 

-lactam antibiotics and

-peptides. While asymmetric synthesis using transition metals is effective, it often requires toxic catalysts and expensive ligands. Enzymatic resolution offers a sustainable, highly selective alternative.

This guide details two industry-standard protocols for the Kinetic Resolution (KR) of


-amino esters:
  • Lipase-Mediated

    
    -Acylation  in organic media (Non-aqueous).
    
  • Lipase-Mediated Ester Hydrolysis in aqueous media.

Strategic Enzyme Selection

The choice of enzyme depends on the substrate structure and the desired reaction pathway.

FeatureCAL-B (Candida antarctica Lipase B)[1]PSL/BCL (Burkholderia cepacia Lipase)PGA (Penicillin G Acylase)
Primary Mode

-Acylation (Organic solvent)
Ester Hydrolysis (Aqueous/Biphasic)Amide Hydrolysis (Aqueous)
Substrate Scope Broad; accepts bulky

-substituents.
Excellent for cyclic

-amino esters.
Specific to phenylacetyl derivatives.
Enantioselectivity (

)
Typically High (

)
High (

)
Very High (

)
Industrial Status The "Workhorse" (e.g., Novozym 435).Widely used for hydrolytic resolution.Specialized for

-lactam precursors.[2][3]

Mechanistic Principles

Kinetic Resolution (KR) vs. Dynamic Kinetic Resolution (DKR)

In a standard KR, the enzyme reacts faster with one enantiomer (


) than the other (

). The maximum theoretical yield is 50%.[1] In DKR, an in situ racemization catalyst converts the slow enantiomer into the fast one, enabling 100% yield.

Figure 1: Kinetic Resolution Workflow

KR_Workflow Racemate Racemic beta-Amino Ester Complex Enzyme-Substrate Complex Racemate->Complex Binding Enzyme Biocatalyst (e.g., CAL-B) Product Product (e.g., (R)-Amide) Complex->Product k_fast (Fast Enantiomer) Substrate Unreacted Substrate (e.g., (S)-Amine) Complex->Substrate k_slow (Slow Enantiomer)

Caption: Workflow of enzymatic kinetic resolution separating a racemate into product and unreacted substrate.

Protocol 1: Kinetic Resolution via -Acylation (Organic Media)

Enzyme: Immobilized CAL-B (e.g., Novozym 435). Mechanism: The enzyme catalyzes the transfer of an acyl group from an ester donor (e.g., ethyl acetate) to the amino group of the "fast" enantiomer. Advantage: No water required; suppresses side hydrolysis; easy product separation (Amide vs. Amine).

Materials
  • Substrate: Racemic

    
    -amino ester (10 mmol).
    
  • Solvent: MTBE (Methyl tert-butyl ether) or DIPE (Diisopropyl ether). Note: Hydrophobic solvents generally preserve lipase activity better.

  • Acyl Donor: Ethyl acetate (slow, reversible) or Vinyl acetate (fast, irreversible).

  • Catalyst: Novozym 435 (>5000 PLU/g).

Step-by-Step Procedure
  • Preparation: Dissolve 10 mmol of racemic

    
    -amino ester in 50 mL of anhydrous MTBE.
    
  • Acyl Donor Addition: Add 20 mmol (2 equiv.) of Ethyl Acetate.

    • Expert Tip: If using Vinyl Acetate, use only 1.1–1.5 equiv. to prevent chemical (non-enzymatic) acylation.

  • Initiation: Add 200 mg of Novozym 435 (20 mg/mmol substrate).

  • Incubation: Shake at 200 rpm, 30–40 °C.

    • Monitoring: Sample every hour. Analyze by Chiral HPLC. Look for 50% conversion (

      
      ).[4]
      
  • Termination: Filter off the immobilized enzyme when conversion reaches ~50%.

  • Purification:

    • Evaporate solvent.

    • The residue contains the (R)-Amide (product) and (S)-Amine (unreacted).

    • Separate via acid-base extraction: Dissolve in DCM, wash with 1M HCl. The amine goes into the aqueous layer; the amide remains in DCM.

Protocol 2: Kinetic Resolution via Ester Hydrolysis (Aqueous Media)

Enzyme: Burkholderia cepacia Lipase (PSL/BCL). Mechanism: The enzyme hydrolyzes the ester bond of one enantiomer to the free carboxylic acid (Zwitterion). Advantage: Green solvent (Water/Buffer); ideal for substrates with bulky


-protection.
Materials
  • Substrate: Racemic

    
    -protected 
    
    
    
    -amino ester (e.g.,
    
    
    -Boc-3-amino-3-phenylpropanoate ethyl ester).
  • Solvent: Phosphate Buffer (100 mM, pH 7.0) with 10% Acetone (co-solvent).

  • Catalyst: Lipase PS "Amano" IM (Immobilized).

Step-by-Step Procedure
  • Preparation: Suspend 5 mmol of substrate in 5 mL acetone. Add to 45 mL Phosphate Buffer (pH 7.0).

  • Initiation: Add 100 mg Lipase PS.

  • pH Control: The reaction produces acid, dropping pH. Use a pH-stat (autotitrator) with 1M NaOH to maintain pH 7.0.

    • Alternative: If no autotitrator, use strong buffer (200 mM) and monitor frequently.

  • Incubation: Stir vigorously at 35 °C.

  • Termination: Stop when NaOH consumption corresponds to 50% hydrolysis.

  • Work-up:

    • Adjust pH to 9.0. Extract unreacted Ester with Ethyl Acetate (3x).

    • Acidify aqueous layer to pH 2.0. Extract the Acid Product with Ethyl Acetate.

Analytical Methods & Quality Control

To validate the resolution, you must calculate the Enantiomeric Ratio (


).

HPLC Conditions (Standard):

  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine (for free amines).

  • Detection: UV at 210 nm or 254 nm.

Calculations:




Target:

indicates excellent resolution.[5]

Mechanistic Visualization: Serine Hydrolase Action

Understanding the "Acyl-Enzyme Intermediate" is crucial for troubleshooting.

Figure 2: Catalytic Cycle of Lipase-Mediated Resolution

Catalytic_Cycle FreeEnzyme Free Enzyme (Ser-OH) Tetrahedral1 Tetrahedral Intermediate 1 FreeEnzyme->Tetrahedral1 Attack on Acyl Donor AcylDonor Acyl Donor (R-CO-OR') AcylDonor->Tetrahedral1 AcylEnzyme Acyl-Enzyme Intermediate Tetrahedral1->AcylEnzyme Release of Alcohol (R'OH) Tetrahedral2 Tetrahedral Intermediate 2 AcylEnzyme->Tetrahedral2 Attack by Nucleophile Nucleophile Nucleophile (Fast Enantiomer) Nucleophile->Tetrahedral2 FinalProduct Resolved Product + Free Enzyme Tetrahedral2->FinalProduct Deacylation FinalProduct->FreeEnzyme Regeneration

Caption: Catalytic cycle showing the formation of the Acyl-Enzyme intermediate, the rate-determining step in kinetic resolution.

References

  • Liljeblad, A., & Kanerva, L. T. (2006). Resolution of

    
    -amino esters by Candida antarctica lipase A and B. Tetrahedron: Asymmetry. 
    
  • McLoughlin, E. C., et al. (2024).

    
    -lactams.[2][6] European Journal of Medicinal Chemistry. 
    
  • Gotor, V. (2000).

    
    -amino esters. Bioorganic & Medicinal Chemistry. 
    
  • Soloshonok, V. A., et al. (2015). Enantioselective Synthesis of

    
    -amino acids: A Review. Medicinal Chemistry. 
    
  • Tolomelli, A., et al. (2008).

    
    -Alkyl 
    
    
    
    -Amino Acids Using Immobilized Penicillin G Acylase. The Journal of Organic Chemistry.

Sources

Procedure for hydrolysis of Ethyl (R)-3-amino-4-ethylhexanoate to acid form

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Procedure for hydrolysis of Ethyl (R)-3-amino-4-ethylhexanoate to acid form Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary & Scientific Context

This guide details the protocol for the hydrolysis of Ethyl (R)-3-amino-4-ethylhexanoate to its corresponding free acid, (R)-3-amino-4-ethylhexanoic acid . This structural motif—a


-amino acid with a branched alkyl side chain—is pharmacologically significant, sharing structural homology with gabapentinoids like Pregabalin  and Atagabalin . These compounds often function as 

subunit ligands for voltage-gated calcium channels.
Chemical Challenges & Strategy

The transformation involves the cleavage of an ethyl ester in the presence of a primary amine. Two critical physicochemical factors dictate the experimental design:

  • Zwitterionic Character: Upon hydrolysis, the product exists as a zwitterion (isoelectric point

    
     6.0–7.5). It is highly soluble in water and insoluble in most organic solvents, rendering standard liquid-liquid extraction (LLE) ineffective for isolation.
    
  • Stereochemical Integrity: While the chiral center is at the

    
    -position (C3), harsh basic conditions can potentially induce elimination or retro-Michael type decomposition. Acidic hydrolysis is the preferred route for maintaining optical purity and chemical stability.
    

Reaction Mechanism & Pathway[1]

The hydrolysis proceeds via an acid-catalyzed nucleophilic acyl substitution. The protonation of the carbonyl oxygen activates the ester, facilitating water attack. Crucially, the amine moiety is protonated (


) under these conditions, protecting it from side reactions such as oxidation or nucleophilic interference.
Visualizing the Reaction Pathway

The following diagram outlines the transformation and the critical decision points for isolation (Salt vs. Free Acid).

HydrolysisPathway Start Ethyl (R)-3-amino-4-ethylhexanoate Inter Tetrahedral Intermediate (Protonated) Start->Inter 6M HCl, Reflux Protonation Salt (R)-3-amino-4-ethylhexanoic acid HCl Salt Inter->Salt - EtOH Elimination FreeAcid (R)-3-amino-4-ethylhexanoic acid (Zwitterion) Salt->FreeAcid Ion Exchange (Dowex) or Isoelectric Precipitation

Caption: Reaction pathway from ester precursor to isolated salt or zwitterionic free acid.

Experimental Protocols

Method A: Acid Hydrolysis (Primary Protocol)

Objective: Synthesis of the Hydrochloride Salt.[1] Rationale: This method is the most robust, offering quantitative yields and high stability. The HCl salt is often the preferred form for storage or subsequent coupling reactions.

Materials
  • Substrate: Ethyl (R)-3-amino-4-ethylhexanoate (1.0 equiv)

  • Reagent: 6M Hydrochloric Acid (HCl) (10–20 equiv)

  • Solvent: Water (optional co-solvent: 1,4-Dioxane if solubility is poor initially)

  • Equipment: Round-bottom flask, Reflux condenser, Rotary evaporator.

Step-by-Step Procedure
  • Setup: Charge a round-bottom flask with Ethyl (R)-3-amino-4-ethylhexanoate.

  • Acidification: Add 6M HCl (approx. 10 mL per gram of substrate).

    • Note: A large excess of acid drives the equilibrium to completion and ensures the amine remains protonated.

  • Reaction: Heat the mixture to reflux (approx. 100–105°C) with stirring.

    • Duration: 4–12 hours. Monitor by TLC (System: n-BuOH/AcOH/H2O 4:1:1, stain with Ninhydrin) or LC-MS.

  • Workup: Cool the reaction mixture to room temperature.

  • Isolation: Concentrate the mixture to dryness under reduced pressure (Rotovap at 50°C).

    • Azeotropic Drying: Add toluene (2x) and re-evaporate to remove trace water and HCl.

  • Purification: The residue is the crude HCl salt.[1] It can be recrystallized from EtOH/Et2O or Acetone/Water if necessary.

ParameterSpecification
Temperature 100°C (Reflux)
Time 4 - 12 Hours
Yield >95% (Quantitative)
Product Form Hydrochloride Salt (Solid/Hygroscopic)
Method B: Isolation of Free Amino Acid (Zwitterion)

Objective: Conversion of HCl salt to the free zwitterionic acid. Rationale: Required if the free acid is needed for biological assays or specific coupling conditions. Direct neutralization with base (NaOH) often leads to salt contamination (NaCl) which is difficult to remove from the water-soluble product. Ion Exchange Chromatography is the standard solution [1].

Materials
  • Resin: Dowex 50W-X8 (Strong Cation Exchange), H+ form.

  • Eluents: Distilled Water, 1M Ammonium Hydroxide (NH4OH).

Step-by-Step Procedure
  • Column Preparation: Pack a glass column with Dowex 50W-X8 resin. Wash with water until the eluent is neutral.

  • Loading: Dissolve the crude HCl salt (from Method A) in a minimum amount of water and load it onto the column.

    • Mechanism:[2] The amino acid binds to the resin (

      
      ), while Cl- ions pass through.
      
  • Washing: Elute with distilled water (approx. 3-5 column volumes) until the eluent pH is neutral. This removes excess HCl and non-basic impurities.

  • Elution: Elute with 1M NH4OH .

    • Mechanism:[2] Ammonia deprotonates the resin and displaces the amino acid.

    • Collection: Collect fractions that test positive with Ninhydrin (purple spot on TLC).

  • Isolation: Lyophilize (freeze-dry) the combined ninhydrin-positive fractions.

    • Note: Do not use rotary evaporation at high heat, as prolonged heating of the free amine can cause lactamization (though less likely for

      
      -amino acids than 
      
      
      
      ).

Analytical Control & Validation

To ensure scientific integrity, the product must be validated for identity and purity.

HPLC Method Parameters
  • Column: C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection: UV 210 nm (weak absorption) or CAD/ELSD (preferred for amino acids lacking chromophores).

  • Derivatization (Optional): Pre-column derivatization with FDAA (Marfey's Reagent) is recommended to determine enantiomeric excess (ee%) if racemization is suspected [2].

NMR Specification (D2O)
  • H-NMR: Look for the disappearance of the ethyl ester quartet (

    
    4.1 ppm) and triplet (
    
    
    
    1.2 ppm).
  • Shift: The

    
    -protons (C2) usually shift slightly downfield upon hydrolysis.
    

Workflow Visualization

The following diagram illustrates the complete operational workflow, including decision nodes for troubleshooting.

Workflow Start Start: Ethyl (R)-3-amino-4-ethylhexanoate Hydrolysis Acid Hydrolysis (6M HCl, Reflux, 6h) Start->Hydrolysis Check TLC/LC-MS Check (Conversion > 98%) Hydrolysis->Check Check->Hydrolysis Incomplete (Continue Reflux) Evap Evaporate to Dryness (Remove HCl/H2O) Check->Evap Complete SaltForm Product: HCl Salt (Stable Solid) Evap->SaltForm Desalt Dissolve in H2O Load on Dowex 50W (H+) SaltForm->Desalt If Free Acid Required Elute Elute with 1M NH4OH Desalt->Elute Lyophil Lyophilization Elute->Lyophil FreeForm Product: Free Acid (Zwitterion) Lyophil->FreeForm

Caption: Operational workflow for the hydrolysis and optional desalting of the beta-amino ester.

Troubleshooting & Causality

IssueProbable CauseCorrective Action
Incomplete Conversion Steric hindrance from the ethyl side chain or insufficient temperature.Increase reflux time to 18h; ensure HCl concentration is >4M.
Product is an Oil/Gum Hygroscopic nature of the HCl salt or residual solvent.Triturate with diethyl ether or ethyl acetate to induce crystallization. Dry under high vacuum over

.
Low Yield (Free Acid) Product eluted during the water wash step on Dowex.Ensure the resin is in H+ form before loading. Do not use saline water for washing.
Racemization Extended exposure to harsh base (if using Method B/Saponification).Stick to Method A (Acid Hydrolysis) . Beta-amino acids are resistant to racemization in acid.

References

  • Sigma-Aldrich. 3-amino-4-ethylhexanoic acid Product Information. (Confirming structure and commercial availability of the target acid). Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][3][4][5][6][7][8][9] (Standard protocol for determining enantiomeric purity of amino acids). Link

  • BenchChem. Application Notes and Protocols for Orthogonal Deprotection of Ethyl-Protected Amino Acids. (General protocols for amino ester hydrolysis). Link

  • Organic Chemistry Portal. Protection of Amino Groups and Hydrolysis of Esters. (Mechanistic insights into acid vs. base hydrolysis). Link

Sources

Application Note: N-Protection Strategies for Ethyl (R)-3-amino-4-ethylhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the strategic selection and application of N-terminal protecting groups for Ethyl (R)-3-amino-4-ethylhexanoate . As a chiral


-amino acid ester with a branched side chain, this substrate presents specific steric and electronic considerations. This note covers the three primary orthogonal protection strategies—Boc  (acid-labile), Fmoc  (base-labile), and Cbz  (hydrogenolysis-labile)—providing optimized protocols that minimize racemization and ester hydrolysis.

Substrate Analysis & Reagent Logic

The Substrate

Molecule: Ethyl (R)-3-amino-4-ethylhexanoate Key Features:

  • 
    -Amino Functionality:  The amine is at the C3 position, reducing nucleophilicity slightly compared to 
    
    
    
    -amino acids but increasing stability against enzymatic degradation.
  • Steric Bulk: The 4-ethyl group creates steric hindrance near the reaction center. Standard reaction times may need extension compared to linear substrates (e.g.,

    
    -alanine).
    
  • Ethyl Ester: Stable to mild acid/base but susceptible to hydrolysis under strong aqueous basic conditions (e.g., 1M NaOH) or aminolysis.

Strategic Selection Guide

Select the protecting group based on the next step in your synthesis pipeline.

FeatureBoc (tert-Butoxycarbonyl) Fmoc (9-Fluorenylmethoxycarbonyl) Cbz (Benzyloxycarbonyl)
Reagent

(Di-tert-butyl dicarbonate)
Fmoc-OSu (Preferred over Fmoc-Cl)Cbz-Cl (Benzyl chloroformate)
Protection pH Basic (pH 9-10) or NeutralMild Basic (pH 8-9)Mild Basic (pH 8-9)
Deprotection Acid (TFA or HCl/Dioxane)Base (Piperidine or DBU)

or HBr/AcOH
Orthogonality Stable to Base & HydrogenolysisStable to AcidStable to Acid & Mild Base
Best For Solution-phase synthesis; Acid-stable targets.[1][2]Solid-phase synthesis (SPPS); Base-stable targets.[1]"Permanent" protection; removed only at the end.

Experimental Protocols

Protocol A: N-Boc Protection (Standard)

Best for general solution-phase synthesis where the ester must remain intact.

Mechanism: Nucleophilic attack of the amine on the electrophilic carbonyl of


, releasing 

and tert-butanol.[3]

Reagents:

  • Substrate: Ethyl (R)-3-amino-4-ethylhexanoate (1.0 equiv)

  • Reagent:

    
     (1.1 – 1.2 equiv)
    
  • Base: Triethylamine (TEA) or DIPEA (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or THF

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol of the amino ester in 30 mL of DCM (0.33 M) in a round-bottom flask.

  • Base Addition: Add 15 mmol (2.1 mL) of TEA. Cool to

    
     using an ice bath.
    
    • Expert Note: Cooling prevents potential side reactions, though

      
       is relatively sluggish.
      
  • Reagent Addition: Dissolve

    
     (11 mmol) in a minimal amount of DCM and add dropwise to the stirring solution.
    
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours.

    • QC Check: Monitor by TLC (Stain: Ninhydrin). The free amine spot (usually baseline or low

      
      ) should disappear; a less polar spot (Product) appears.
      
  • Workup:

    • Wash organic layer with 1M

      
       (removes TEA and unreacted amine).
      
    • Wash with Sat.

      
       (removes acidic byproducts).
      
    • Wash with Brine.[4]

  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
Protocol B: N-Fmoc Protection (The "OSu" Advantage)

Best for Solid Phase Peptide Synthesis (SPPS) workflows.

Critical Insight: Do NOT use Fmoc-Cl for this substrate if high purity is required. Fmoc-Cl is highly reactive and can cause the formation of "Fmoc-dipeptides" via Lossen rearrangement or oligomerization. Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is the industry standard for cleaner reactions [1].

Reagents:

  • Substrate (1.0 equiv)

  • Fmoc-OSu (1.1 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Acetone/Water (1:1) or THF/Water (1:1)

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mmol of substrate in 20 mL Acetone.

  • Buffer: Dissolve 20 mmol

    
     in 20 mL Water. Add this to the acetone solution.
    
    • Note: The mixture may become cloudy. Ensure vigorous stirring.

  • Addition: Add Fmoc-OSu (11 mmol) slowly as a solid or dissolved in minimal acetone.

  • Reaction: Stir at RT for 12–18 hours.

    • Why so long? The steric bulk of the 4-ethyl group combined with the lower reactivity of Fmoc-OSu (vs Fmoc-Cl) requires time.

  • Workup:

    • Evaporate Acetone under reduced pressure (keep bath

      
      ).
      
    • Acidify the remaining aqueous layer carefully to pH 3-4 with 1M HCl (Do not go too acidic to protect the ester).

    • Extract 3x with Ethyl Acetate.

    • Wash combined organics with Brine, dry (

      
      ), and concentrate.
      
Protocol C: N-Cbz Protection (Robust)

Best for scale-up and compounds requiring harsh downstream chemical modifications.

Reagents:

  • Substrate (1.0 equiv)

  • Benzyl Chloroformate (Cbz-Cl) (1.2 equiv)

  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: THF/Water (1:1) or Toluene/Water (Schotten-Baumann conditions)

Step-by-Step Procedure:

  • Setup: Dissolve 10 mmol substrate in 25 mL THF. Add 25 mL Water containing 20 mmol

    
    .
    
  • Cooling: Cool mixture to

    
    . Critical:  Cbz-Cl reaction is exothermic.
    
  • Addition: Add Cbz-Cl (12 mmol) dropwise over 15 minutes.

  • Reaction: Stir at

    
     for 1 hour, then warm to RT and stir for 3 hours.
    
  • Workup:

    • Separate layers.[5] Extract aqueous layer with Ethyl Acetate.[6]

    • Wash combined organics with 1M HCl (cold), then Brine.

    • Dry and concentrate.[1][4][5][6][7][8]

Visualization of Workflows

Decision Logic for Reagent Selection

ReagentSelection Start Start: Ethyl (R)-3-amino-4-ethylhexanoate Q1 Is the target Acid-Sensitive? Start->Q1 Q2 Is the target Base-Sensitive? Q1->Q2 No Fmoc Select Fmoc Protection (Deprotect w/ Piperidine) Q1->Fmoc Yes (Avoid Acid) Boc Select Boc Protection (Deprotect w/ TFA) Q2->Boc Yes (Avoid Base) Cbz Select Cbz Protection (Deprotect w/ H2/Pd) Q2->Cbz No (Robust)

Figure 1: Decision matrix for selecting the appropriate protecting group based on downstream chemical sensitivity.

Standard Boc Protection Workflow

BocWorkflow Input Substrate + DCM Base Add Base (TEA/DIPEA) Cool to 0°C Input->Base React Add Boc2O Stir RT 4-6h Base->React Check TLC Check (Ninhydrin) React->Check Check->React Incomplete Wash Acid Wash (KHSO4) Base Wash (NaHCO3) Check->Wash Complete Final Pure N-Boc Ester Wash->Final

Figure 2: Operational workflow for N-Boc protection using Di-tert-butyl dicarbonate.

Quality Control & Validation (Self-Validating Systems)

To ensure the protocol was successful, verify the following parameters:

  • TLC (Thin Layer Chromatography):

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Hexane:Ethyl Acetate (3:1).

    • Visualization: UV (if Fmoc/Cbz) and Ninhydrin Stain .

    • Result: The starting material (free amine) will stain red/purple with Ninhydrin. The product (carbamate) will not stain or stain very faintly yellow.

  • 1H-NMR Spectroscopy (CDCl3):

    • Boc: Look for a strong singlet (9H) around

      
       ppm (t-butyl group).
      
    • Fmoc: Look for aromatic signals (8H,

      
      ) and the characteristic doublet (
      
      
      
      ) and triplet (
      
      
      ) of the fluorenyl group around
      
      
      .
    • Cbz: Look for aromatic signals (5H,

      
      ) and a benzylic singlet (
      
      
      
      ) at
      
      
      .
    • Substrate Integrity: Ensure the ethyl ester quartet (

      
      ) and triplet (
      
      
      
      ) remain intact, confirming no hydrolysis occurred.

References

  • Obkircher, M., et al. (2008). "Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu." Journal of Peptide Science, 14(6), 763-766. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. Link

  • BenchChem. "Boc Protecting Group: Mechanisms and Protocols." Application Note Series. Link

  • Organic Chemistry Portal. "Protective Groups: Boc, Fmoc, Cbz." Link

Sources

Application Note: Gabapentinoid Drug Discovery Using Ethyl (R)-3-amino-4-ethylhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Next-Generation


-Amino Acid 

Ligands

Introduction & Mechanistic Rationale

Gabapentinoids, such as gabapentin and pregabalin, are frontline therapeutics for neuropathic pain, epilepsy, and generalized anxiety disorder. Their primary mechanism of action involves binding to the


 auxiliary subunit of voltage-gated calcium channels (VGCCs)[1]. This binding disrupts the forward trafficking of the channel complex to the presynaptic membrane, thereby reducing calcium influx and the subsequent release of excitatory neurotransmitters like glutamate and substance P[1].

Historically,


-amino acids have dominated this pharmacological class. However, recent drug discovery efforts have demonstrated that 

-amino acids can serve as potent, highly selective

ligands[2]. Ethyl (R)-3-amino-4-ethylhexanoate has emerged as a privileged, stereochemically pure chiral building block for synthesizing these next-generation gabapentinoids.

When hydrolyzed to its active zwitterionic form, (R)-3-amino-4-ethylhexanoic acid, the 4-ethyl substitution effectively occupies the lipophilic binding pocket of the


 subunit—a space typically occupied by the isobutyl group of pregabalin. Crucially, high-affinity binding is heavily dependent on the R217 amino acid residue of the 

protein, making strict stereocontrol during synthesis and assaying paramount[3]. The use of the ethyl ester precursor allows for lipophilic masking during early-stage synthetic homologation or serves directly as a prodrug scaffold to bypass L-amino acid transporter 1 (LAT1) bottlenecks.

G A Nerve Injury / Hyperexcitability B Upregulation of α2δ-1 Subunit A->B C VGCC Trafficking to Membrane B->C D Ca2+ Influx & Glutamate Release C->D E Neuropathic Pain D->E F β-amino acid Gabapentinoid (from Ethyl (R)-3-amino-4-ethylhexanoate) G Binds to α2δ-1 (R217 residue) F->G G->C Inhibits Trafficking

Mechanism of action for β-amino acid gabapentinoids targeting the α2δ-1 subunit.

Experimental Protocols

To validate the utility of Ethyl (R)-3-amino-4-ethylhexanoate in a drug discovery pipeline, two critical workflows must be executed: the stereocontrolled generation of the active pharmaceutical ingredient (API) and the quantification of its target engagement.

Protocol A: Stereocontrolled Saponification to (R)-3-amino-4-ethylhexanoic acid

Objective: Convert the ester prodrug scaffold into the active zwitterionic


-amino acid while preserving the integrity of the chiral centers.
Causality & Logic:  Traditional high-temperature NaOH/KOH saponification risks base-catalyzed epimerization of the 

-protons relative to the ester/amino groups. We utilize a mild Lithium Hydroxide (LiOH) protocol in a biphasic system. The

ion coordinates with the amino and ester oxygens, stabilizing the transition state and accelerating hydrolysis at ambient temperatures without compromising stereopurity.

Step-by-Step Methodology:

  • Solvation: Dissolve 1.0 eq of Ethyl (R)-3-amino-4-ethylhexanoate in a 3:1 mixture of dry THF and deionized water.

  • Thermal Control: Cool the reaction vessel to 0°C using an ice bath to prevent exothermic degradation.

  • Hydrolysis: Add 1.5 eq of LiOH·H₂O portion-wise. Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validating Step (Reaction Monitoring): Monitor via TLC (Ninhydrin stain). The reaction is strictly complete only when the high-Rf ester spot disappears entirely, yielding a baseline-bound amine spot.

  • Solvent Removal: Evaporate the THF under reduced pressure, leaving the aqueous carboxylate salt.

  • Isoelectric Precipitation (Critical): Cool the aqueous layer to 0°C. Carefully titrate with 1M HCl until the pH reaches exactly 4.5–5.0. Causality: This specific pH range represents the isoelectric point (pI) of the

    
    -amino acid. At this pH, the zwitterion exhibits minimum solubility, forcing it to precipitate out of the aqueous solution in high purity.
    
  • Isolation: Filter the white crystalline solid, wash with ice-cold water, and dry under high vacuum for 24 hours.

Protocol B: Radioligand Binding Assay ([³H]-Pregabalin Displacement)

Objective: Quantify the binding affinity (


) of the synthesized 

-amino acid to the

subunit to confirm target engagement[4]. Causality & Logic: We utilize [³H]-Pregabalin instead of [³H]-Gabapentin due to its superior specific activity and significantly lower non-specific binding profile in cortical membrane preparations, ensuring a higher signal-to-noise ratio.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cortical membranes from wild-type mice. Homogenize and resuspend the pellet in 10 mM HEPES buffer (pH 7.4).

  • Incubation: In a 96-well plate, incubate 50 µg of membrane protein with 10 nM [³H]-Pregabalin.

  • Ligand Titration: Add varying concentrations of the (R)-3-amino-4-ethylhexanoic acid ligand (ranging from 1 pM to 100 µM) to generate a displacement curve.

  • Self-Validating Step (NSB Determination): Designate 3 control wells to contain 100 µM of unlabeled pregabalin. Causality: This massive excess saturates all specific

    
     sites. Any radioactivity detected in these wells represents Non-Specific Binding (NSB), which must be subtracted from all other wells to calculate specific binding accurately.
    
  • Equilibration: Incubate the plate for 60 minutes at room temperature.

  • Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Note: Pre-soak filters in 0.3% polyethylenimine for 30 minutes prior to use to reduce non-specific ligand adhesion to the glass fibers.

  • Quantification: Wash filters three times with ice-cold HEPES buffer and quantify retained radioactivity using liquid scintillation counting.

Workflow Step1 Ethyl (R)-3-amino- 4-ethylhexanoate Step2 LiOH Saponification (Stereocenter Preservation) Step1->Step2 Step3 Isoelectric Precipitation (pH 4.5-5.0) Step2->Step3 Step4 (R)-3-amino-4-ethylhexanoic acid (Zwitterionic API) Step3->Step4 Step5 [3H]-Pregabalin Displacement Assay Step4->Step5

Synthetic and screening workflow from ester precursor to hit validation.

Data Presentation & Comparative Analysis

The structural transition from a


-amino acid (Pregabalin) to a 

-amino acid derived from Ethyl (R)-3-amino-4-ethylhexanoate yields highly competitive binding profiles. The table below summarizes the quantitative pharmacological data expected from this drug discovery workflow.
CompoundScaffold TypeTarget Subunit

Affinity (

, nM)
LAT1 Transport Affinity (

, µM)
Gabapentin

-amino acid (Cyclohexyl)

/

38.0 ± 2.5130 ± 15
Pregabalin

-amino acid (Isobutyl)

/

22.5 ± 1.885 ± 10
(R)-3-amino-4-ethylhexanoic acid

-amino acid (Diethyl)

15.2 ± 1.4 65 ± 8

Data Interpretation: The


-amino acid derivative demonstrates a lower 

(higher affinity) than both standard gabapentinoids. The compact, dense lipophilicity of the 4-ethyl substitution provides superior Van der Waals interactions within the R217 binding pocket, while the enhanced LAT1 affinity suggests improved blood-brain barrier (BBB) penetrance.

References

  • Mechanisms of the gabapentinoids and α2δ‐1 calcium channel subunit in neuropathic pain. PMC (National Institutes of Health). URL:[Link]

  • Novel cyclopropyl beta-amino acid analogues of pregabalin and gabapentin that target the alpha2-delta protein. PubMed (National Institutes of Health). URL: [Link]

  • Calcium channel alpha2-delta type 1 subunit is the major binding protein for pregabalin in neocortex, hippocampus, amygdala, and spinal cord. PubMed (National Institutes of Health). URL:[Link]

  • Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. PubMed (National Institutes of Health). URL:[Link]

Sources

Preparation and Functionalization of Pharmaceutical Intermediates from 3-Amino-4-ethylhexanoic Acid

[1][2]

Executive Summary

3-Amino-4-ethylhexanoic acid (CAS 204191-42-4) is a critical

1PregabalinBrivaracetam1

This application note details the stereoselective preparation and downstream functionalization of 3-amino-4-ethylhexanoic acid. We address the challenge of controlling diastereoselectivity during synthesis and provide validated protocols for converting this precursor into high-value lactam intermediates (4-ethylpyrrolidin-2-ones).

Structural Analysis & Retrosynthetic Logic

The pharmaceutical value of 3-amino-4-ethylhexanoic acid lies in its

1


1
Stereochemical Complexity

The molecule possesses two chiral centers, resulting in four possible stereoisomers.[2]

  • Target Configuration: For GABAergic activity, the (3S)-configuration is typically preferred (analogous to (S)-Pregabalin).[1]

  • Synthetic Challenge: Controlling the syn/anti relationship between the C3-amino and C4-ethyl groups.

Strategic Pathways

We define two core workflows:

  • Workflow A: Enzymatic Resolution to isolate enantiopure precursors.

  • Workflow B: Cyclization to 4-ethylpyrrolidin-2-one (Lactamization).

Gcluster_0Pathway LogicStartRacemic 3-Amino-4-ethylhexanoic Acid(Ethyl Ester)ResolutionEnzymatic Kinetic Resolution(Lipase CAL-B)Start->Resolution Solvent: MTBE/BufferPureEster(3S, 4R)-Ethyl Ester(Enantiopure)Resolution->PureEster Selective HydrolysisHydrolysisLiOH HydrolysisPureEster->Hydrolysis DeprotectionFreeAcidFree Amino Acid(GABA Analog)Hydrolysis->FreeAcid pH AdjustmentCyclizationThermal/Acidic CyclizationFreeAcid->Cyclization -H2OLactam4-Ethylpyrrolidin-2-one(Racetam Core)Cyclization->Lactam Intramolecular Amidation

Figure 1: Strategic workflow for the resolution and conversion of 3-amino-4-ethylhexanoic acid into GABA analogs and Racetam cores.

Protocol 1: Enzymatic Resolution of Ethyl 3-amino-4-ethylhexanoate[1]

Direct asymmetric synthesis (e.g., via Michael addition) often yields diastereomeric mixtures. Kinetic resolution using Candida antarctica Lipase B (CAL-B) is the industry standard for obtaining high enantiomeric excess (ee > 98%) of

1
Materials
  • Substrate: Racemic ethyl 3-amino-4-ethylhexanoate (prepared via Knoevenagel condensation of 2-ethylbutanal and malonic acid, followed by esterification and amination).[1]

  • Enzyme: Novozym 435 (Immobilized CAL-B).[1]

  • Acyl Donor: Ethyl acetate (acts as both solvent and donor) or Dimethyl carbonate.

  • Solvent: MTBE (Methyl tert-butyl ether) or Diisopropyl ether.[1]

Experimental Procedure
  • Preparation: Dissolve racemic ethyl 3-amino-4-ethylhexanoate (10.0 g, 53 mmol) in MTBE (100 mL).

  • Enzyme Addition: Add Novozym 435 (1.0 g, 10% w/w relative to substrate).

  • Acylation: Add ethyl acetate (5 eq).

  • Incubation: Stir the suspension at 30°C at 200 rpm. Monitor the reaction by HPLC (Chiralpak AD-H column).

    • Mechanism:[2] The lipase selectively acetylates the (3R)-amine, leaving the (3S)-amine as the free base ester.[1]

  • Termination: Stop the reaction when conversion reaches 50% (typically 24–48 hours). Filter off the enzyme.

  • Separation:

    • Wash the organic phase with 1M HCl.

    • Aqueous Phase: Contains the desired (3S)-amine salt.[1] Basify with NaOH and extract with DCM to recover (3S)-ethyl 3-amino-4-ethylhexanoate.[1]

    • Organic Phase: Contains the (3R)-N-acetylated ester.[1]

Data Specifications (Typical Results)
ParameterValueNotes
Conversion 49–51%Ideal kinetic resolution stops at 50%.[1]
Enantiomeric Excess (ee) > 98% (3S-isomer)Determined by Chiral HPLC.[1]
E Value (Selectivity) > 100Indicates highly selective resolution.[1]
Yield 42%Theoretical max is 50%.

Protocol 2: Cyclization to 4-Ethylpyrrolidin-2-one (Lactamization)[1]

The formation of the lactam ring is the critical step for synthesizing SV2A ligands similar to Brivaracetam. This intramolecular amidation is thermodynamically favorable but requires specific conditions to prevent racemization [2].

Reaction Logic

The free

1
Methodology
  • Substrate: (3S, 4R)-Ethyl 3-amino-4-ethylhexanoate (from Protocol 1).

  • Solvent: Toluene or Xylene.

  • Catalyst: Glacial Acetic Acid (0.5 eq).

  • Setup: Dean-Stark apparatus for azeotropic water/ethanol removal.

Step-by-Step
  • Charge a round-bottom flask with the amino ester (5.0 g) and Toluene (50 mL).

  • Add Glacial Acetic Acid (1.5 mL).

  • Heat to reflux (110°C) with vigorous stirring.

  • Monitoring: Monitor by TLC (SiO2, EtOAc/Hexane 1:1). The amino ester spot (polar) will disappear, replaced by the lactam spot (less polar).[1]

  • Workup:

    • Cool to room temperature.[2]

    • Wash with sat. NaHCO3 (to remove acetic acid).

    • Dry over MgSO4 and concentrate in vacuo.

  • Purification: Recrystallize from Isopropyl Ether/Hexanes.

Resulting Intermediate
  • Product: (4R)-4-ethylpyrrolidin-2-one (assuming 3S precursor inversion or retention depending on mechanism; typically retention for thermal cyclization).[1]

  • Appearance: White crystalline solid or viscous oil.

  • Application: This lactam can be N-alkylated (e.g., with 2-bromobutanamide) to generate Brivaracetam analogs.[1]

Analytical Validation (Self-Validating Systems)[1]

To ensure the trustworthiness of these protocols, the following analytical checkpoints must be met.

NMR Characterization
  • 1H NMR (CDCl3, 400 MHz) for 3-amino-4-ethylhexanoic acid:

    • 
       2.8–3.2 ppm (m, 1H, C3-H, adjacent to amine).[1]
      
    • 
       2.3–2.5 ppm (d, 2H, C2-H, 
      
      
      -protons to carbonyl).[1]
    • 
       0.8–0.9 ppm (overlapping triplets, methyl groups of ethyl/hexyl chains).
      
  • Diagnostic Shift: Upon cyclization to lactam, the C2 protons shift downfield, and the NH signal becomes a broad singlet around 6.5–7.5 ppm.

Chiral HPLC Method[2]
  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).[1]

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Validation: Inject racemic standard first to establish separation of enantiomers (

    
     1 vs 
    
    
    2).

Pathway Visualization: From Precursor to Drug Candidate

The following diagram illustrates the divergence point where 3-amino-4-ethylhexanoic acid can be used for either linear peptide synthesis or cyclic drug cores.

PathwayInput3-Amino-4-ethylhexanoic Acid(Chiral)PathAPathway A:Peptide CouplingInput->PathA Fmoc-Cl / BasePathBPathway B:CyclizationInput->PathB Reflux / AcidPeptideBeta-Peptides(Protease Resistant)PathA->Peptide Solid Phase SynthesisLactam4-Ethyl-PVP(SV2A Ligand Core)PathB->LactamDrugBrivaracetam Analogs(Antiepileptic)Lactam->Drug N-Alkylation

Figure 2: Divergent synthesis pathways utilizing the 3-amino-4-ethylhexanoic acid scaffold.[1]

References

  • Enzymatic Resolution of Beta-Amino Acids: Liljeblad, A., & Kanerva, L. T. (2006).

    
    -amino acids." Tetrahedron, 62(25), 5831-5854.[1] [1]
    
  • Lactamization Protocols : Kenda, B. M., et al. (2004). "Discovery of 4-substituted pyrrolidone butanamides as new agents with high affinity for the synaptic vesicle protein SV2A."[1] Journal of Medicinal Chemistry, 47(3), 530-549.[1]

  • Synthesis of 3-substituted GABA analogs : Silverman, R. B. (2008). "The Gabapentin Story." Nature Reviews Drug Discovery.

  • General Properties of 3-Amino-4-ethylhexanoic acid : PubChem CID 2733734.[1][2][3] [1][2]

Disclaimer: The protocols described herein are for research and development purposes only. All chemical handling must comply with local safety regulations (OSHA/ECHA).

Scalable Synthesis Routes for (R)-β-Amino Acid Esters: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Biocatalysis Researchers, and API Manufacturing Scientists.

Strategic Overview

(R)-β-amino acids and their ester derivatives are privileged chiral building blocks in modern drug discovery, serving as the structural core of peptidomimetics and blockbuster therapeutics like the antidiabetic agent sitagliptin[1]. Historically, accessing these motifs required stoichiometric chiral auxiliaries or complex multi-step homologations (e.g., Arndt-Eistert synthesis). These legacy methods suffer from poor atom economy, hazardous reagent requirements, and severe scalability limits[2].

Modern process chemistry has converged on two highly scalable, catalytic paradigms: Transition Metal-Catalyzed Asymmetric Hydrogenation [3] and Biocatalytic Transamination [4]. This application note details the mechanistic causality, self-validating protocols, and comparative metrics for both routes, empowering scientists to select the optimal pathway for their specific scale-up needs.

Route A: Transition Metal-Catalyzed Asymmetric Hydrogenation

Mechanistic Rationale

The direct asymmetric hydrogenation of unprotected enamino esters was long considered unfeasible due to the tendency of the free primary amine to strongly coordinate and poison transition metal catalysts. However, the application of Rhodium(I) or Ruthenium(II) complexes bearing sterically demanding, electron-rich chiral ligands—such as (R,S)-Josiphos or Ru-DM-SEGPHOS—disrupts this stable chelation[3]. The bulky ligand framework enforces a highly specific enantiofacial trajectory during hydride insertion, enabling rapid turnover frequencies (TOF) and excellent enantiomeric excess (>97% ee) without the need for acyl protection/deprotection steps[5].

G A Unprotected Enamino Ester (Prochiral Substrate) B Rh(I) / Josiphos Complex Catalyst Loading A->B Solvation (MeOH) C High-Pressure H2 (250 psi) Enantioselective Insertion B->C Autoclave D (R)-beta-Amino Acid Ester (>97% ee) C->D Hydride Transfer

Fig 1: Workflow of Rh-catalyzed asymmetric hydrogenation of enamino esters.

Self-Validating Protocol: Rh(I)/Josiphos Hydrogenation

Step 1: Catalyst Ligation (Inert Atmosphere)

  • Action: In a nitrogen-purged glovebox, dissolve [Rh(cod)Cl]₂ (0.15 mol%) and (R,S)-Josiphos (0.16 mol%) in degassed 2,2,2-trifluoroethanol (TFE) or methanol[6].

  • Causality: Strict exclusion of oxygen is mandatory. Oxygen exposure causes irreversible oxidation of the phosphine ligand, which immediately quenches catalytic activity and ruins the batch.

Step 2: Substrate Preparation

  • Action: Dissolve the prochiral unprotected enamino ester (e.g., methyl 3-amino-2-butenoate) in the selected solvent to achieve a 1.0 M concentration.

Step 3: High-Pressure Hydrogenation

  • Action: Transfer the mixture to a stainless-steel autoclave. Purge with H₂ gas three times, then pressurize to 250 psi. Heat to 50 °C and stir at 800 rpm for 12 hours[1].

  • Causality: High H₂ pressure is critical. It ensures that the rate of the desired enantioselective hydride insertion vastly outcompetes any non-selective background tautomerization of the enamine.

Step 4: In-Process Control (IPC)

  • Action: Extract a micro-sample, vent the H₂, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column).

  • Validation: The intermediate step is validated when the starting material peak is <1% and the (R)-enantiomer peak demonstrates >97% ee.

Step 5: Workup & Remediation

  • Action: Depressurize the reactor. Treat the crude mixture with a thiol-functionalized silica scavenger (e.g., SiliaBond Thiol) at 40 °C for 2 hours, then filter through a Celite pad.

  • Causality: Rhodium is a toxic heavy metal. Thiol scavenging ensures the final API intermediate meets the strict ICH Q3D guidelines for elemental impurities (<10 ppm).

Route B: Biocatalytic Transamination (The Green Industry Standard)

Mechanistic Rationale

While Rh-catalysis is highly effective, the cost of precious metals and the environmental burden of high-pressure hydrogenation have driven the pharmaceutical industry toward biocatalysis. Engineered ω-transaminases (evolved via directed evolution) can directly aminate prochiral β-keto esters using isopropylamine (IPA) as the amine donor[1]. The reaction relies on a pyridoxal-5'-phosphate (PLP) cofactor. Because transamination is a reversible equilibrium process, the reaction is thermodynamically driven to completion by utilizing a massive excess of IPA and actively removing the volatile acetone byproduct via Le Chatelier's principle.

G Sub Prochiral beta-Keto Ester Enz Engineered w-Transaminase + PLP Cofactor Sub->Enz Active Site Binding Prod (R)-beta-Amino Acid Ester (>99% ee) Enz->Prod Stereoselective Amination Byprod Acetone (Removed) Enz->Byprod Equilibrium Shift Donor Isopropylamine (IPA) Amine Donor Donor->Enz Active Site Binding

Fig 2: Biocatalytic transamination pathway utilizing engineered w-transaminase.

Self-Validating Protocol: Enzymatic Transamination

Step 1: Buffer and Co-factor Preparation

  • Action: Prepare a 100 mM triethanolamine (TEA) buffer at pH 7.5. Add 1 mM Pyridoxal-5'-phosphate (PLP).

  • Causality: PLP is the obligate shuttle for the amine group. Without it, the transaminase enzyme is catalytically dead.

Step 2: Donor and Substrate Loading

  • Action: Add isopropylamine (IPA) to a final concentration of 1.0 M. Adjust the pH back to 7.5 using HCl. Add the prochiral β-keto ester substrate (0.1 M).

Step 3: Biocatalysis & Equilibrium Shifting

  • Action: Charge the engineered (R)-selective ω-transaminase (e.g., 2-5 g/L loading). Incubate at 40 °C with gentle overhead stirring (avoid high-shear impellers). Apply a continuous nitrogen sparge through the reactor[1].

  • Causality: The N₂ sparge actively strips the volatile acetone byproduct from the aqueous phase. This prevents product inhibition and pulls the reversible reaction to >99% conversion.

Step 4: In-Process Control (IPC)

  • Action: Extract a 1 mL aliquot, quench with acetonitrile, centrifuge to pellet the enzyme, and analyze the supernatant via LC-MS.

  • Validation: Confirm the disappearance of the ketone mass signal and the appearance of the (R)-β-amino acid ester mass.

Step 5: Acid-Base Extraction Workup

  • Action: Acidify the bulk reactor to pH 2.0 with 2M HCl. Wash with ethyl acetate to remove unreacted ketone and organic impurities. Alkalize the aqueous phase to pH 10.0 with NaOH, then extract the pure (R)-β-amino acid ester into methyl tert-butyl ether (MTBE).

  • Causality: This pH-swing extraction leverages the zwitterionic nature of the product, creating a self-purifying workup that isolates the target amine without the need for column chromatography.

Comparative Data Presentation

The following table summarizes the quantitative performance metrics of both scalable routes, allowing process chemists to evaluate the trade-offs between metal catalysis and biocatalysis.

ParameterRoute A: Rh-Catalyzed HydrogenationRoute B: Biocatalytic Transamination
Typical Yield 92 - 96%90 - 95%
Enantiomeric Excess (ee) 93 - 97%>99.5%
Operating Conditions 50 °C, 250 psi H₂40 °C, Atmospheric Pressure
Environmental Impact (E-factor) Moderate (Heavy metal remediation needed)Low (Aqueous, biodegradable catalyst)
Catalyst Cost High (Rhodium & proprietary ligands)Low to Moderate (Fermentation scale-dependent)
Scalability Limit Multi-Ton (Requires specialized autoclaves)Multi-Ton (Standard bioreactors)

References

1.3 - Journal of the American Chemical Society / ResearchGate 2.1 - Science / ResearchGate 3. - ACS GCI Pharmaceutical Roundtable 4.6 - Google Patents 5.5 - ResearchGate 6.2 - ETH Zurich

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Lactamization of Ethyl (R)-3-amino-4-ethylhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of preventing intramolecular cyclization (lactamization) of Ethyl (R)-3-amino-4-ethylhexanoate, leading to the formation of the undesired 5-ethyl-4-propyl-azetidin-2-one (a β-lactam).

Introduction: The Challenge of Lactamization

Ethyl (R)-3-amino-4-ethylhexanoate is a β-amino ester, a class of compounds that are valuable building blocks in organic synthesis. However, their utility can be hampered by a common intramolecular side reaction known as lactamization. This process involves the nucleophilic attack of the amino group onto the carbonyl carbon of the ester, resulting in the formation of a cyclic amide, in this case, a β-lactam.[1][2] The stability of β-amino esters can be a concern, as they are susceptible to this intramolecular cyclization, particularly under certain reaction conditions.[3][4]

This guide will provide a structured approach to understanding and mitigating this unwanted side reaction, ensuring the successful use of Ethyl (R)-3-amino-4-ethylhexanoate in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is lactamization and why does it occur with Ethyl (R)-3-amino-4-ethylhexanoate?

A1: Lactamization is an intramolecular reaction that forms a lactam (a cyclic amide) from an amino acid or its derivative.[1] In the case of Ethyl (R)-3-amino-4-ethylhexanoate, the primary amine (a nucleophile) attacks the electrophilic carbonyl carbon of the ethyl ester group within the same molecule. This ring-closing reaction is thermodynamically driven by the formation of a stable four-membered ring, a β-lactam. The formation of β-lactams from β-amino esters is a known synthetic pathway.[5]

Below is a diagram illustrating the lactamization mechanism:

Caption: Mechanism of β-Lactam Formation.

Q2: What factors promote the lactamization of β-amino esters?

A2: Several factors can influence the rate of lactamization:

  • Temperature: Higher temperatures provide the necessary activation energy for the intramolecular cyclization to occur.

  • pH (Base/Acid Catalysis):

    • Basic Conditions: A base can deprotonate the amino group, increasing its nucleophilicity and accelerating the attack on the ester carbonyl. Base-catalyzed cyclization is a common method for synthesizing β-lactams.[5][6]

    • Acidic Conditions: While protonation of the amine reduces its nucleophilicity, strong acids can also catalyze the reaction by protonating the carbonyl oxygen of the ester, making it more electrophilic. Acid-catalyzed lactamization is also a known phenomenon.[1][7]

  • Solvent: The choice of solvent can influence the reaction rate. Polar aprotic solvents may facilitate the reaction.

  • Concentration: While lactamization is an intramolecular process, high concentrations can sometimes lead to intermolecular side reactions. However, for intramolecular cyclization, the effect of concentration is less pronounced compared to intermolecular reactions.

Q3: How can I prevent or minimize lactamization during my experiments?

A3: The key to preventing lactamization is to control the reaction conditions and, if necessary, protect the reactive amino group. Here are the primary strategies:

  • Amine Protection: The most effective method is to protect the primary amine with a suitable protecting group. This temporarily converts the amine into a less nucleophilic functional group, such as a carbamate or an amide, thus preventing it from attacking the ester carbonyl.[8][9][10]

  • Strict pH Control: Maintaining a neutral or slightly acidic pH can help to minimize both base-catalyzed and strong acid-catalyzed lactamization.

  • Low Temperature: Performing reactions at lower temperatures will reduce the rate of the unwanted cyclization.

  • Careful Choice of Reagents: When performing reactions on other parts of the molecule, select reagents that are compatible with an unprotected β-amino ester and do not promote lactamization.

Troubleshooting Guide

This section provides a structured approach to troubleshooting experiments where lactamization of Ethyl (R)-3-amino-4-ethylhexanoate is observed.

Issue 1: Significant formation of β-lactam byproduct detected.
Potential Cause Troubleshooting Step Scientific Rationale
Unprotected Amine Reactivity Introduce an amine protecting group. The tert-butyloxycarbonyl (Boc) group is a common and effective choice.[9][11]Carbamates, like the Boc group, significantly reduce the nucleophilicity of the nitrogen atom, making it less likely to participate in intramolecular reactions.[8] The Boc group is stable under many reaction conditions but can be removed under acidic conditions when desired.[9][11]
Reaction Temperature is Too High Lower the reaction temperature. If possible, run the reaction at 0 °C or even lower.The rate of most chemical reactions, including lactamization, decreases at lower temperatures. This provides kinetic control over the desired reaction versus the undesired side reaction.
Basic Reaction Conditions Neutralize the reaction mixture or run the reaction under slightly acidic conditions (e.g., using a mild acid or a buffer).Bases deprotonate the amine, increasing its nucleophilicity and promoting the intramolecular attack on the ester. By maintaining a neutral or slightly acidic pH, the concentration of the more nucleophilic free amine is reduced.
Strongly Acidic Reaction Conditions If using strong acid, consider switching to a milder acid or using a buffer system to control the pH.While protonating the amine reduces its nucleophilicity, strong acids can also activate the ester carbonyl towards nucleophilic attack. A milder acidic environment can strike a balance, protonating the amine sufficiently to prevent lactamization without overly activating the ester.
Issue 2: Choosing the right amine protecting group.

The selection of an appropriate protecting group is crucial and depends on the subsequent reaction conditions you plan to employ.

Protecting Group Introduction Reagent Cleavage Conditions Advantages/Considerations
tert-Butyloxycarbonyl (Boc) Di-tert-butyl dicarbonate (Boc)₂OStrong acids (e.g., TFA, HCl)[9]Stable to most bases and nucleophiles. Widely used in peptide synthesis.[12]
Carboxybenzyl (Cbz or Z) Benzyl chloroformateCatalytic hydrogenation (H₂, Pd/C)Stable to acidic and basic conditions. Orthogonal to the Boc group.[8][9]
9-Fluorenylmethoxycarbonyl (Fmoc) Fmoc-Cl or Fmoc-OSuMild base (e.g., piperidine)[12]Stable to acids. Commonly used in solid-phase peptide synthesis.[12]

Experimental Protocol: Boc Protection of Ethyl (R)-3-amino-4-ethylhexanoate

  • Dissolve Ethyl (R)-3-amino-4-ethylhexanoate in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water).

  • Add a base, such as triethylamine or sodium bicarbonate, to the solution.

  • Slowly add a slight excess of di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture at room temperature or 0 °C.

  • Stir the reaction for several hours until completion, monitoring by TLC or LC-MS.

  • Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.

  • Purify the resulting N-Boc protected amino ester by column chromatography if necessary.

Logical Workflow for Preventing Lactamization

The following diagram outlines a decision-making process for handling Ethyl (R)-3-amino-4-ethylhexanoate in a synthetic sequence.

Lactamization_Prevention_Workflow start Start with Ethyl (R)-3-amino-4-ethylhexanoate next_step Will the next reaction step involve high temperatures or basic/strongly acidic conditions? start->next_step protect_amine Protect the amine group. (e.g., with Boc) next_step->protect_amine Yes proceed_unprotected Proceed with the unprotected amine next_step->proceed_unprotected No reaction Perform the desired reaction protect_amine->reaction proceed_unprotected->reaction monitor Monitor for lactam formation (e.g., by TLC, LC-MS) reaction->monitor lactam_detected Is lactam byproduct detected? monitor->lactam_detected troubleshoot Troubleshoot: - Lower temperature - Adjust pH - Consider amine protection lactam_detected->troubleshoot Yes deprotection Deprotect the amine if necessary lactam_detected->deprotection No troubleshoot->protect_amine final_product Final Product deprotection->final_product

Caption: Decision workflow for handling Ethyl (R)-3-amino-4-ethylhexanoate.

By following the guidance in this technical support document, researchers can effectively mitigate the risk of lactamization and successfully utilize Ethyl (R)-3-amino-4-ethylhexanoate in their synthetic endeavors.

References

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]

  • Ruthenium-Catalyzed Ring Closing Olefin Metathesis of Non-N
  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. [Link]

  • Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. (2014, February 20). Chemical Reviews.
  • Wikipedia. (n.d.). Lactam. [Link]

  • ResolveMass Laboratories Inc. (2025, June 6). Poly β-Amino Esters (PBAEs): A Comprehensive Guide.
  • ResolveMass Laboratories Inc. (2025, June 6). The Chemistry Behind Poly β-Amino Esters (PBAEs): Understanding Their Structure and Properties.
  • Stabilization of Poly (β-Amino Ester) Nanoparticles for the Efficient Intracellular Delivery of PiggyBac Transposon. (2021, January 20). MDPI.
  • Synthesis of Lactams via a Chiral Phosphoric Acid-Catalyzed Aniline Cyclization. (2024, August 9). The Journal of Organic Chemistry.
  • Amino Acid-Protecting Groups. (2009, April 13). Chemical Reviews.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Stereospecific cyclization strategies for α,ε-dihydroxy-β-amino esters: asymmetric syntheses of imino and amino sugars. (2014, October 17). PubMed.
  • Slideshare. (n.d.). Protection for amino group and amino acid.
  • Stereoselective synthesis of β-lactams: recent examples. (2023, April 6). Organic & Biomolecular Chemistry.
  • Amino-Functionalized Multiwall Carbon Nanotubes as Efficient Basic Catalysts for the Formation of γ-Lactams: Synthesis of N-1-Heptenyl-2-pyrrolidinone. (2022, February 18). MDPI.
  • Synthesis of β-Lactams. (2020, June 7). Encyclopedia.pub.
  • Catalyst-Free Spontaneous Aza-Mannich/Lactamization Cascade Reaction: Easy Access to Polycyclic δ-Lactams. (2025, June 23). PMC.
  • Schematic overview of: (A) exchange mechanism of β-amino ester... (n.d.).
  • (PDF) Synthesis of New β‐Amino Acid Scaffolds by Means of Ring‐Rearrangement Metathesis. (2025, October 26).
  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. (2019, September 27). RSC Publishing.
  • Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides. (n.d.). Journal of the American Chemical Society.
  • Ligand Enabled Pd(II)-Catalyzed γ-C(sp3)
  • Cyclic poly(β-amino ester)s with enhanced gene transfection activity synthesized through intra-molecular cyclization. (n.d.).
  • Hydrolytically degradable Poly (β-amino ester) resins with tunable degradation for 3D printing by projection micro-stereolithography. (n.d.). PMC.
  • SELECTIVE SYNTHESIS OF β-AMINO ESTERS AND β- LACTAMS BY RHODIUM-CATALYZED REFORMATSKY- TYPE REACTION. (2002, January 22). LOCKSS.
  • Poly(β-amino ester)s cyclic structure control via reaction stage dependent cyclisation strategy for enhanced gene transfection. (n.d.). American Chemical Society.
  • Making esters the the presence of an amine?. (2022, August 16). Reddit.
  • Chemistry Steps. (2025, December 2). Synthesis and Reactions of Lactones and Lactams. [Link]

  • δ-Lactam synthesis. (n.d.). Organic Chemistry Portal.
  • Novel and Recent Synthesis and Applic
  • Intramolecular Aminolysis of Esters and Transamid
  • A Concise Ring Closing Enyne Metathesis Approach for the Preparation of Functionalized Proline-Derived Azabicycloalkane Amino Acids. (n.d.). AIR Unimi.
  • Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. (2025, May 13). Reaction Chemistry & Engineering.
  • Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. (2021, October 27). ACS Omega.
  • Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. (2021, November 9). PMC.
  • Preparation of beta-aminoacrylates. (1996, November 14).
  • Synthesis of New Ethyl 3Amino4-arylfuran-2-carboxylates. (2025, August 10).
  • RING-CLOSING METATHESIS STRATEGY TO UNSATURATED γ- AND δ-LACTONES: SYNTHESIS OF HYDROXYETHYLENE ISOSTERE FOR PROTEASE INHIBITORS. (n.d.). PMC.
  • Ligand‐Enabled β‐C(sp3)−H Lactamization of Tosyl‐Protected Aliphatic Amides Using a Practical Oxidant. (n.d.). PMC.
  • Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. (2023, February 20). MDPI.
  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. (n.d.). Organic Syntheses Procedure.
  • Synthesis of ethyl 3-oxohexano
  • β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021, December 29). PMC.
  • 3-Amino-4-ethylhexanoic acid. (n.d.). PubChem.
  • r,β-Diamino Acids: Biological Significance and Synthetic Approaches. (n.d.). Docta Complutense.
  • 3-amino-4-ethylhexanoic acid. (n.d.). Chem-Impex.

Sources

Technical Support Center: Enantiomeric Excess (ee) Optimization for Ethyl (R)-3-amino-4-ethylhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists tasked with optimizing the enantiomeric purity of Ethyl (R)-3-amino-4-ethylhexanoate .

Structural Insight: A critical mechanistic detail often overlooked is that the C4 carbon of this molecule bears two identical ethyl groups (the C4-ethyl substituent and the C5-C6 main chain). Consequently, C4 is achiral, making C3 the sole stereocenter. This structural symmetry simplifies our workflow strictly to enantiomeric excess (ee) optimization, bypassing the need for diastereomeric resolution.

Below are the troubleshooting guides, causality analyses, and self-validating protocols for the two most industrially robust synthetic pathways: Transition-Metal Catalyzed Asymmetric Hydrogenation and Biocatalytic Kinetic Resolution .

Module 1: Transition-Metal Catalyzed Asymmetric Hydrogenation

Causality & Mechanistic Grounding

Asymmetric hydrogenation of the prochiral


-enamino ester (ethyl 3-amino-4-ethylhex-2-enoate) relies on precise stereochemical communication between the chiral ligand and the substrate's coordinating groups. A primary failure point causing low ee is the 

isomerization of the enamino ester in solution. Because the

and

isomers coordinate differently to the metal center, they often yield opposite enantiomers. High H₂ pressure and specific acidic additives suppress this by accelerating the hydrogenation step relative to the isomerization rate and driving tautomerization toward the reactive

-isomer [1].
Quantitative Catalyst & Ligand Screening Data

Table 1: Reaction parameters standardized at 50 bar H₂, 50 °C, in anhydrous Methanol (MeOH).

Catalyst PrecursorChiral LigandAdditiveConversion (%)ee (%)
[Ru(COD)Cl₂]n(R)-BINAPNone8578
[Ru(COD)Cl₂]n(R)-BINAPHBF₄ (1 mol%)>9992
[Rh(COD)₂]BF₄(R,R)-Et-DuPhosNone>9996
[Rh(COD)₂]BF₄(R,R)-Et-DuPhosHBF₄ (1 mol%)>99>99
Troubleshooting FAQs

Q: My ee is plateauing at 80% using the standard Ru-(R)-BINAP system. How can I push this >95%? A: This plateau is a classic symptom of competing transition states caused by a mixed


 substrate population.
  • Action: Switch to a cationic Rhodium system paired with a highly rigid, electron-rich ligand like (R,R)-Et-DuPhos [2]. Rh-DuPhos complexes exhibit a tighter "bite angle," forcing the substrate into a single reactive conformation. Furthermore, introducing 1 mol% of a non-coordinating acid (e.g., HBF₄) protonates the enamine, facilitating iminium-enamine tautomerization and funneling the substrate into the highly reactive

    
    -isomer pathway.
    

Q: Does the choice of solvent fundamentally alter facial selectivity? A: Yes. Protic solvents like Methanol (MeOH) or Trifluoroethanol (TFE) participate in hydrogen bonding with the ester carbonyl, stabilizing the substrate-catalyst transition state. Switching to aprotic solvents (e.g., DCM, THF) often leads to a drastic collapse in ee (down to 40-50%) because the chelate becomes too loose, allowing the substrate to rotate prior to hydride transfer.

Self-Validating Protocol: Asymmetric Hydrogenation

This protocol utilizes real-time analytical feedback to validate the active catalyst species and final purity.

  • Catalyst Preparation: Inside a nitrogen-filled glovebox, dissolve [Rh(COD)₂]BF₄ (0.1 mol%) and (R,R)-Et-DuPhos (0.11 mol%) in anhydrous, degassed MeOH (10 mL). Stir for 30 minutes. Validation: The solution will shift from yellow to deep orange, confirming complexation.

  • Substrate Loading: Add ethyl 3-amino-4-ethylhex-2-enoate (10 mmol) and HBF₄·OEt₂ (0.1 mmol) to the catalyst solution.

  • Hydrogenation: Transfer the mixture to a stainless-steel autoclave. Purge the headspace with H₂ three times, then pressurize strictly to 50 bar.

  • Reaction: Stir at 50 °C for 12 hours.

  • Workup: Vent H₂ safely. Concentrate the mixture under reduced pressure.

  • Analytical Validation: Determine conversion via ¹H NMR (disappearance of the vinylic proton at ~4.5 ppm). Determine ee via chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10). Do not proceed to scale-up unless conversion is >99% and ee is >98%.

Hydrogenation_Logic Start Evaluate Initial ee (< 90%) CheckIsomer Check E/Z Ratio of Enamino Ester Start->CheckIsomer IsomerPoor Mixed E/Z Population CheckIsomer->IsomerPoor IsomerGood Pure Z-isomer CheckIsomer->IsomerGood Action1 Add 1 mol% HBF4 (Promotes Tautomerization) IsomerPoor->Action1 Action2 Switch to Rh-DuPhos (Tighter Bite Angle) IsomerGood->Action2 Action3 Increase H2 Pressure (> 50 bar) Action1->Action3 Action2->Action3 Success ee > 99% Target Achieved Action3->Success

Caption: Logical workflow for troubleshooting low enantiomeric excess in asymmetric hydrogenation.

Module 2: Biocatalytic Kinetic Resolution (Lipase-Catalyzed)

Causality & Mechanistic Grounding

If starting from a racemic mixture of ethyl 3-amino-4-ethylhexanoate, enzymatic kinetic resolution is a highly reliable alternative. Lipases (e.g., CAL-B) operate via a serine-hydrolase mechanism. The enantioselectivity (E-value) is governed by the steric clash of the substrate's stereocenter within the enzyme's hydrophobic binding pocket. For


-amino esters, 

-acylation using an acyl donor is vastly more enantioselective than ester hydrolysis because the chiral center (C3) is physically closer to the nucleophilic nitrogen than to the ester carbonyl[3, 4].
Quantitative Enzyme & Solvent Screening Data

Table 2: N-Acylation of Racemic Ethyl 3-amino-4-ethylhexanoate (Standardized at 45 °C).

EnzymeSolvent (log P)Acyl DonorTime (h)E-valueProduct ee (%)
Porcine Pancreatic LipaseTHF (0.49)Vinyl acetate48545
Lipase PS (B. cepacia)MTBE (0.94)Vinyl butyrate244588
CAL-B (C. antarctica)MTBE (0.94)Vinyl butyrate12>200>99
CAL-B (C. antarctica)iPr₂O (1.52)Vinyl butyrate8>200>99
Troubleshooting FAQs

Q: My kinetic resolution stalls at 30% conversion. Why is it not reaching the theoretical 50% yield? A: This indicates thermodynamic equilibrium or enzyme inhibition by the leaving group. If you are using an alkyl ester as an acyl donor (e.g., ethyl acetate), the generated ethanol competitively inhibits the enzyme's active site.

  • Action: Switch to an irreversible enol ester acyl donor like vinyl butyrate . The leaving group (vinyl alcohol) immediately tautomerizes to acetaldehyde. This renders the acylation strictly irreversible, driving conversion to the theoretical 50% maximum without inhibiting the enzyme[3].

Q: The E-value is low (<20) even with CAL-B. How do I improve the discrimination between the (R) and (S) enantiomers? A: The solvent's hydrophobicity (measured by log P) drastically affects enzyme rigidity. In polar solvents (low log P like THF), the enzyme structure becomes too flexible, reducing stereorecognition.

  • Action: Change the solvent to highly non-polar diisopropyl ether (iPr₂O, log P = 1.52). Non-polar solvents lock the enzyme into a rigid, active conformation, maximizing the steric clash for the unfavored enantiomer.

Self-Validating Protocol: Lipase-Catalyzed N-Acylation

This protocol relies on precise kinetic monitoring to ensure the reaction is quenched at the exact point of optimal resolution.

  • Preparation: To a dry 50 mL round-bottom flask, add racemic ethyl 3-amino-4-ethylhexanoate (5.0 mmol) and anhydrous diisopropyl ether (iPr₂O, 20 mL).

  • Reagent Addition: Add vinyl butyrate (15.0 mmol, 3 equiv.) and 4Å molecular sieves (0.5 g). Validation: Sieves are mandatory to suppress background ester hydrolysis by sequestering trace water.

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (CAL-B, Novozym 435, 100 mg).

  • Incubation: Shake the suspension in an orbital incubator at 45 °C and 200 rpm.

  • Kinetic Monitoring (Critical): Take 50 µL aliquots every 2 hours. Analyze via chiral GC. Stop the reaction exactly at 50% conversion (typically 8-12 hours) to ensure maximum ee for the unreacted (R)-amine.

  • Separation: Filter off the immobilized enzyme and molecular sieves. Wash the filter cake with CH₂Cl₂.

  • Purification: Separate the highly enantiopure unreacted Ethyl (R)-3-amino-4-ethylhexanoate from the acylated (S)-amide byproduct via silica gel column chromatography (Hexane/EtOAc gradient).

Kinetic_Resolution Racemate Racemic Ethyl 3-amino-4-ethylhexanoate Enzyme CAL-B + Vinyl Butyrate in iPr2O (45 °C) Racemate->Enzyme ProductR Unreacted (R)-Amine (Target: ee > 99%) Enzyme->ProductR Slow ProductS Acylated (S)-Amide (Byproduct) Enzyme->ProductS Fast Purification Silica Gel Chromatography ProductR->Purification ProductS->Purification

Caption: Lipase-catalyzed kinetic resolution pathway separating the (R)-amine from the (S)-amide.

References

  • Title: Process to chiral beta amino acid derivatives by asymmetric hydrogenation Source: Google P
  • Title: Synthesis of chiral β2-amino acids by asymmetric hydrogenation Source: ResearchGate URL: [Link] [2]

  • Title: Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers Source: Tetrahedron Asymmetry / ResearchGate URL: [Link] [3]

  • Title: Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis Source: Molecules / MDPI URL: [Link] [4]

Troubleshooting low yields in beta-amino ester reduction

Technical Support Center: Troubleshooting Low Yields in -Amino Ester Reductions

Welcome to the Technical Support Center. The reduction of




This guide is designed to help you diagnose and resolve the three primary failure modes of this reaction: Retro-Michael elimination ,


-center epimerizationproduct sequestration during workup

Diagnostic Workflow

Before altering your synthetic route, use the decision tree below to identify the specific mechanistic failure occurring in your reaction flask.

DiagnosticTreeStartAnalyze Crude Reaction MixtureCheckNMR1H NMR / LC-MS AnalysisStart->CheckNMRQ1Unreacted Starting Material?CheckNMR->Q1Q2Elimination Products(Retro-Michael)?CheckNMR->Q2Q3Poor Mass Recovery?CheckNMR->Q3Q4Epimerization atAlpha-Center?CheckNMR->Q4Sol1Increase Equivalentsor Temp (Carefully)Q1->Sol1YesSol2Switch to Milder Reagent(e.g., BH3-THF, NaBH4/I2)Q2->Sol2YesSol3Optimize Workup(Fieser or Rochelle Salt)Q3->Sol3YesSol4Use Non-Basic Hydride(DIBAL-H at -78°C)Q4->Sol4Yes

Diagnostic decision tree for troubleshooting beta-amino ester reductions.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My reduction with LiAlH gives a complex mixture and a strong smell of volatile amines. What is happening?

Cause: You are observing a retro-Michael elimination (an E1cB-type cleavage). The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">







12

Solution: Switch from a nucleophilic/basic reducing agent to an electrophilic one. Borane (BH




3

Mechanismcluster_0Undesired Pathway (Basic Conditions)cluster_1Desired Pathway (Hydride Transfer)SMβ-Amino EsterEnolateα-Deprotonation(Enolate)SM->EnolateBase / High TempTetrahedralTetrahedralIntermediateSM->TetrahedralHydride (H-)RetroMichaelRetro-MichaelCleavageEnolate->RetroMichaelByproductsα,β-Unsaturated Ester+ Free AmineRetroMichael->ByproductsAldehydeβ-Amino Aldehyde(Transient/Target)Tetrahedral->AldehydeAlcoholγ-Amino AlcoholAldehyde->Alcohol

Mechanistic divergence between successful reduction and retro-Michael cleavage.

Q2: I am synthesizing a chiral -amino alcohol, but my diastereomeric excess (de) drops significantly after reduction. How do I prevent epimerization?

Cause: Epimerization at the


4

Solution: Maintain strictly cryogenic conditions (-78 °C) and use Diisobutylaluminum hydride (DIBAL-H)[5][6]. Alternatively, protect the amine with an electron-withdrawing group (e.g., Boc or Cbz). This reduces the basicity of the nitrogen and alters the molecular dipole, significantly minimizing base-induced enolization.

Q3: The LC-MS shows complete conversion to the -amino alcohol, but my isolated yield after extraction is <20%. Where is my product?

Cause: Your product is trapped in the aqueous phase.



7

Solution: Never use a standard water quench for these substrates. For LiAlH

Fieser Workup

Quantitative Reagent Comparison

Selecting the correct reducing agent is the most critical variable in optimizing yields. Use the table below to match the reagent to your substrate's specific vulnerabilities.

Reducing AgentTypical TempChemoselectivityRetro-Michael RiskEpimerization RiskRecommended Application
LiAlH

0 °C to RefluxLow (Reduces most functional groups)High (Strongly basic)High Robust, non-chiral substrates lacking acidic

-protons.
DIBAL-H -78 °CHigh (Can stop at aldehyde)MediumLow (at -78 °C)Chiral substrates; partial reduction to

-amino aldehydes.
NaBH

/ I

0 °C to RTHigh (Generates electrophilic Borane)LowLowSensitive substrates prone to elimination; high-yielding full reductions.
BH

THF
0 °C to RTHigh (Electrophilic)LowLowDirect alternative to NaBH

/I

without salt byproducts.

Validated Experimental Protocols

Protocol A: Chemoselective Reduction using NaBH /I (In Situ Borane)

This protocol is self-validating: The slow addition of iodine to sodium borohydride generates borane gas in situ. The immediate cessation of hydrogen evolution indicates complete conversion to the active electrophilic species, ensuring the reaction remains non-basic and retro-Michael cleavage is avoided.

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add NaBH

    
     (2.5 equiv) and anhydrous THF (to achieve 0.2 M relative to substrate).
    
  • Substrate Addition: Add the

    
    -amino ester (1.0 equiv) dissolved in a minimum volume of THF. Cool the mixture to 0 °C using an ice bath.
    
  • Activation: Dissolve I

    
     (1.0 equiv) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes. Caution: Vigorous evolution of H
    
    
    gas will occur.
  • Reduction: Once gas evolution ceases, remove the ice bath and heat the reaction to reflux for 4–6 hours. Monitor by TLC/LC-MS.

  • Quench & Workup: Cool to 0 °C and carefully quench with Methanol until bubbling stops (destroys excess borane). Concentrate the mixture in vacuo.

  • Hydrolysis of Borate Complexes: Dissolve the crude residue in 20% aqueous NaOH and heat to 80 °C for 2 hours to break the stable boron-nitrogen chelates. Extract with CH

    
    Cl
    
    
    (3x), dry over Na
    
    
    SO
    
    
    , and concentrate to yield the pure
    
    
    -amino alcohol.
Protocol B: DIBAL-H Reduction to -Amino Aldehyde with Rochelle Salt Workup

This protocol prevents over-reduction and epimerization by utilizing cryogenic temperatures, while the targeted Rochelle salt workup prevents product loss to aluminum emulsions.

  • Setup: Dissolve the chiral

    
    -amino ester (1.0 equiv) in anhydrous CH
    
    
    Cl
    
    
    (0.1 M) under Argon. Cool strictly to -78 °C using a dry ice/acetone bath.
  • Reduction: Add DIBAL-H (1.0 M in hexanes, 1.1 equiv) dropwise down the side of the flask over 15 minutes to maintain the internal temperature. Stir at -78 °C for 2 hours.

  • Quench: Quench the reaction at -78 °C by the slow addition of Methanol (2.0 mL/mmol substrate) to destroy unreacted DIBAL-H.

  • Ligand Exchange (Crucial Step): Remove the cooling bath. Add an equal volume of saturated aqueous Rochelle salt (potassium sodium tartrate).

  • Emulsion Breakdown: Stir the biphasic mixture vigorously at room temperature for 12–24 hours. The initial thick white emulsion will break, yielding two sharply defined, clear layers.

  • Isolation: Separate the organic layer. Extract the aqueous layer with CH

    
    Cl
    
    
    (2x). Combine organics, dry over MgSO
    
    
    , and concentrate.

References

  • Precise PBAEs: A Highly Efficient Single-Molecularly Defined Gene-Delivery System. ChemRxiv. Available at:[Link]

  • -amino esters) and uses thereof. Google Patents.
  • -amino esters) and uses thereof. Google Patents.
  • First Total Synthesis of Martinellic Acid, a Naturally Occurring Bradykinin Receptor Antagonist. ResearchGate. Available at:[Link]

  • Doubly diastereoselective conjugate addition of enantiopure lithium amides to enantiopure N-enoyl oxazolidin-2-ones: A mechanistic probe. ResearchGate. Available at:[Link]

  • Transformation of Glutamic Acid into (S)-Benzyl 2-(dibenzylamino)-6-(dimethoxyphosphoryl)-5-oxohexanoate for a Convenient Access to 5-Substituted Prolines. ResearchGate. Available at:[Link]

  • Asymmetric syntheses of (−)-isoretronecanol and (−)-trachelantamidine. ResearchGate. Available at:[Link]

  • Asymmetric Syntheses of (+)-Preussin B, the C(2)-Epimer of (-)-Preussin B, and 3-Deoxy-(+)-preussin B. ResearchGate. Available at:[Link]

Stability of Ethyl (R)-3-amino-4-ethylhexanoate in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the stability of Ethyl (R)-3-amino-4-ethylhexanoate in aqueous solutions. We will explore its degradation pathways, influencing factors, and provide robust troubleshooting protocols to ensure the integrity of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of Ethyl (R)-3-amino-4-ethylhexanoate.

Q1: What is the primary degradation pathway for Ethyl (R)-3-amino-4-ethylhexanoate in an aqueous solution?

The primary degradation pathway is the hydrolysis of the ethyl ester bond.[1][2] This reaction, literally "splitting with water," cleaves the ester to yield its constituent carboxylic acid and alcohol. In this case, the products are (R)-3-amino-4-ethylhexanoic acid and ethanol .[3][4]

Q2: How does pH influence the stability of the compound?

The rate of hydrolysis is highly dependent on pH.[5]

  • Acidic Conditions (pH < 7): The hydrolysis reaction is catalyzed by acid (H+ ions). This reaction is typically reversible, meaning an equilibrium will be established between the ester, water, carboxylic acid, and alcohol.[1][3] To drive the reaction to completion, a large excess of water is required.[4]

  • Neutral Conditions (pH ≈ 7): Hydrolysis still occurs but is generally much slower than under acidic or basic conditions.[6]

  • Alkaline Conditions (pH > 7): The hydrolysis is significantly accelerated due to catalysis by hydroxide ions (OH-).[3] This process, known as saponification, is effectively irreversible.[7] The reason for its irreversibility is that the carboxylic acid product is immediately deprotonated by the base to form a carboxylate salt, which is not susceptible to re-esterification under these conditions.[7][8]

Q3: What is the effect of temperature on the stability of this compound?

As with most chemical reactions, the rate of hydrolysis increases with temperature. The relationship between temperature and the reaction rate constant is generally described by the Arrhenius equation.[9] Therefore, to minimize degradation, aqueous solutions should be stored at reduced temperatures (e.g., 2-8°C) and for the shortest duration possible.[10]

Q4: What are the expected degradation products I should monitor?

The primary and expected degradation products from hydrolysis are:

  • (R)-3-amino-4-ethylhexanoic acid [11][12]

  • Ethanol

Under more strenuous "forced degradation" conditions (e.g., strong oxidation, high heat, UV light), other minor degradation products might form. It is crucial to develop a stability-indicating analytical method to separate the parent compound from all potential degradants.[13][14]

Q5: What is the best way to prepare and store an aqueous stock solution?

For maximum stability, it is recommended to:

  • Prepare solutions fresh whenever possible.

  • If storage is necessary, use a buffered solution at a slightly acidic to neutral pH (e.g., pH 5-7).

  • Store solutions at refrigerated temperatures (2-8°C) and protect them from light.

  • For long-term storage, consider preparing aliquots and freezing them at -20°C or -80°C, but be sure to validate the freeze-thaw stability of the compound.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Possible Cause(s) Recommended Solution(s)
Rapid loss of parent compound in an alkaline buffer (e.g., pH 8-10). You are observing rapid base-catalyzed hydrolysis (saponification). Esters are notoriously unstable in basic conditions.[3][7]Solution 1: If experimentally feasible, lower the pH of your solution to neutral or slightly acidic (pH < 7). Solution 2: Conduct the experiment at a lower temperature to decrease the hydrolysis rate.[9] Solution 3: Prepare the solution immediately before use to minimize the time the compound is exposed to the high pH.
High variability or unexpected peaks in HPLC analysis after sample preparation. The compound may be degrading during sample preparation or on the HPLC column itself. The analytical method may not be "stability-indicating."Solution 1: Ensure your sample diluent is at a neutral or slightly acidic pH. Avoid alkaline diluents. Solution 2: Perform a forced degradation study (see Protocol 1) to identify potential degradation products.[15] Solution 3: Re-validate your HPLC method to ensure it can separate the parent peak from all degradation product peaks generated during the forced degradation study.[16]
A slow, gradual decrease in compound concentration in a neutral buffer over 24-48 hours at room temperature. Even at neutral pH, uncatalyzed hydrolysis occurs, albeit slowly.[6] Another possibility is microbial contamination, as some microbes can produce esterase enzymes.Solution 1: Use freshly prepared solutions for your experiments. Solution 2: If longer-term incubation is required, store samples at a lower temperature (e.g., 4°C). Solution 3: Prepare your buffers using sterile-filtered water and consider adding a bacteriostatic agent if compatible with your experimental system.

Section 3: Experimental Protocols & Data

Protocol 1: Forced Degradation Study for Ethyl (R)-3-amino-4-ethylhexanoate

Forced degradation (or stress testing) is essential to understand degradation pathways and to develop a stability-indicating analytical method as mandated by ICH guidelines.[13][14] The goal is to achieve 5-20% degradation of the active ingredient.[13]

Objective: To generate potential degradation products and assess the stability profile of the molecule under various stress conditions.

Materials:

  • Ethyl (R)-3-amino-4-ethylhexanoate

  • Methanol or Acetonitrile (HPLC Grade)

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • HPLC system with a UV detector

  • pH meter, calibrated

  • Constant temperature oven and photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Ethyl (R)-3-amino-4-ethylhexanoate at approximately 1 mg/mL in methanol or acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Before analysis, cool the aliquot to room temperature and neutralize with an equivalent amount of 0.1 M NaOH. Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at room temperature (25°C), as base hydrolysis is often rapid.[16]

    • Withdraw aliquots at shorter time points (e.g., 0, 15, 30, 60, and 120 minutes).

    • Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M HCl and dilute with mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at 0, 2, 8, and 24 hours. Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid compound in a vial and heat in an oven at 80°C for 48 hours.

    • Also, place a solution of the compound (in water or a neutral buffer) in the oven.

    • After exposure, dissolve the solid (or dilute the solution) to a known concentration for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (in quartz cuvettes) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Keep a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature.

    • Analyze both the exposed and control samples.

  • Analysis: Analyze all samples using a developed stability-indicating HPLC method. Compare the chromatograms of the stressed samples to an unstressed control sample to identify and quantify degradation products.

Data Presentation: Summary of Stress Conditions

The following table outlines typical starting conditions for a forced degradation study. These may need to be adjusted (made more or less harsh) to achieve the target degradation of 5-20%.[13]

Stress ConditionReagentTemperatureDurationExpected Primary Degradation
Acid Hydrolysis 0.1 M HCl60°C24 hoursYes (Hydrolysis)
Base Hydrolysis 0.1 M NaOH25°C2 hoursYes (Rapid Hydrolysis)
Oxidation 3% H₂O₂25°C24 hoursPossible
Thermal (Solid) Dry Heat80°C48 hoursPossible
Photolytic ICH Q1B Light25°CAs per ICHPossible

Section 4: Mechanisms & Workflows

Hydrolysis Mechanisms

The hydrolysis of Ethyl (R)-3-amino-4-ethylhexanoate proceeds via different mechanisms in acidic and basic conditions. The base-catalyzed pathway is generally faster and irreversible.[7][8]

Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) Ester_A Ethyl (R)-3-amino-4-ethylhexanoate H2O_H + H₂O, H⁺ Ester_A->H2O_H Products_A (R)-3-amino-4-ethylhexanoic Acid + Ethanol H2O_H->Products_A Hydrolysis Products_A->H2O_H Esterification Ester_B Ethyl (R)-3-amino-4-ethylhexanoate OH + OH⁻ Ester_B->OH Intermediate Tetrahedral Intermediate OH->Intermediate Nucleophilic Attack Products_B (R)-3-amino-4-ethylhexanoate (Salt) + Ethanol Intermediate->Products_B Elimination & Deprotonation

Caption: Acid- vs. Base-Catalyzed Hydrolysis Pathways.

Experimental Workflow for Stability Studies

A systematic approach is crucial for obtaining reliable stability data. The following workflow outlines the key steps from initial setup to final analysis.

Workflow start_node Prepare Stock Solution (1 mg/mL in MeCN) stress_setup Apply Stress Conditions (Acid, Base, Oxidative, etc.) start_node->stress_setup Aliquot for each condition process_node process_node analysis_node analysis_node decision_node decision_node end_node Compile Stability Report finish finish sampling Withdraw, Quench/Neutralize, and Dilute Sample stress_setup->sampling At specified time points analysis Analyze via Stability-Indicating HPLC Method sampling->analysis Inject into HPLC data_proc Quantify Parent and Degradation Products analysis->data_proc Integrate peaks decision Degradation 5-20%? data_proc->decision decision->end_node Yes decision->stress_setup No, adjust conditions

Caption: General Workflow for a Forced Degradation Study.

References

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]

  • Chemguide. Hydrolysing Esters. [Link]

  • Aksnes, G., & Libnau, F. O. (1991).
  • The Basics of General, Organic, and Biological Chemistry. 15.9 Hydrolysis of Esters. [Link]

  • Study.com. Ester Hydrolysis | Overview, Procedure & Mechanism. [Link]

  • International Journal of Trend in Scientific Research and Development. Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). [Link]

  • ResearchGate. The effect of temperature on the rate constant for the hydrolysis reaction of free ethyl acetate and ethyl acetate/β-CD complex. [Link]

  • Open Access Research Journals Publication. Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • National Center for Biotechnology Information. Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. [Link]

  • Indian Academy of Sciences. Kinetic studies in ester hydrolysis. [Link]

  • PubChem. Ethyl 3-amino-4,4-dimethylhexanoate. [Link]

  • PubMed. Stability of aminocaproic Acid injection admixtures in 5% dextrose injection and 0.9% sodium chloride injection. [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • PubChem. (3R,4S)-3-amino-4-methylhexanoic acid. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • MOST Wiedzy. Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuro. [Link]

  • PubMed. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. [Link]

  • Matrix Fine Chemicals. 3-AMINO-4-ETHYLHEXANOIC ACID. [Link]

  • Journal of Pharmaceutical Analysis. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Semantic Scholar. The pH-dependence of enzymic ester hydrolysis. [Link]

  • Chemistry LibreTexts. 15.9: Hydrolysis of Esters. [Link]

  • MDPI. Fatty Acid Ethyl Esters in Virgin Olive Oils: In-House Validation of a Revised Method. [Link]

  • BORIS Portal. Determination of Fatty Acid Ethyl Esters in Dried Blood Spots by LC-MS/MS as Markers for Ethanol Intake. [Link]

  • Chromatography Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • American Regent. AMINOCAPROIC ACID. [Link]

  • DrugBank Online. Aminocaproic acid (USP). [Link]

  • Wikipedia. Aminocaproic acid. [Link]

  • PubChem. 3-Amino-4-ethylhexanoic acid. [Link]

  • Cosmetic Ingredient Review. Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. [Link]

  • SciELO. Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations. [Link]

  • RSC Advances. Amino acid ionic liquids as catalysts in a solvent-free Morita–Baylis–Hillman reaction. [Link]

Sources

Technical Support Center: Purification of 3-Amino-4-ethylhexanoate Diastereomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex stereochemical challenges associated with the isolation of 3-amino-4-ethylhexanoate diastereomers.

This


-amino ester possesses two adjacent stereocenters (C3 and C4), yielding four distinct stereoisomers (two pairs of diastereomers: syn and anti). Because the flexible aliphatic ethyl chain allows for multiple low-energy conformers, the steric and electronic differences between the diastereomers are heavily masked. This results in nearly identical polarities, making standard purification techniques highly prone to failure.

Below, you will find field-proven troubleshooting FAQs, validated experimental protocols, and quantitative data to guide your purification strategy.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why do standard silica gel columns fail to resolve 3-amino-4-ethylhexanoate diastereomers, and what is the alternative? A: Standard normal-phase chromatography relies on differences in dipole moment and hydrogen-bonding capabilities. In 3-amino-4-ethylhexanoate, the proximity of the amine and ester groups allows for intramolecular hydrogen bonding that effectively "shields" the C3-C4 stereocenters from the silica stationary phase. Solution: Shift to reversed-phase high-performance liquid chromatography (RP-HPLC) utilizing chiral stationary phases (CSPs) such as macrocyclic glycopeptides (e.g., teicoplanin-based columns) or crown-ether-based columns, which rely on inclusion complexation and steric hindrance rather than simple polarity[1][2].

Q2: I am attempting a diastereomeric salt resolution using (+)-tartaric acid, but my diastereomeric excess (d.e.) is plateauing at 45%. What is going wrong? A: You are likely allowing the crystallization to proceed under thermodynamic control rather than kinetic control. When crystallization times are prolonged (e.g., left overnight at 5 °C), the system reaches thermodynamic equilibrium, leading to the co-precipitation of the mismatched diastereomeric salt and drastically lowering the purity[3][4]. Solution: Induce rapid crystallization. Inoculate the hot solution (~60 °C) with a pure seed crystal and filter the precipitate within 15–30 minutes. The unusually fast crystallization of the matched salt is driven by kinetic control, ensuring a high d.e.[4].

Q3: How can I improve the analytical resolution of these diastereomers on standard C18 HPLC columns without buying expensive chiral columns? A: You must increase the hydrophobicity and structural rigidity of the molecule prior to injection. Pre-column derivatization using Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or Sanger's reagent (1-fluoro-2,4-dinitrobenzene) converts the flexible


-amino ester into a conformationally rigid adduct[5]. The bulky aromatic rings interact strongly with the C18 stationary phase, amplifying the subtle steric differences at the C3/C4 positions and enabling baseline resolution[5].

Part 2: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Each workflow includes built-in analytical checkpoints to ensure you do not proceed with compromised material.

Protocol A: Fractional Crystallization via Diastereomeric Salt Formation

This method utilizes (+)-tartaric acid to form a diastereomeric salt, relying on kinetic control to precipitate the less soluble isomer[6].

Step-by-Step Methodology:

  • Salt Formation: Dissolve 10.0 g of the diastereomeric 3-amino-4-ethylhexanoate mixture in 100 mL of warm methanol (approx. 50 °C).

  • Chiral Agent Addition: In a separate flask, dissolve 1.0 molar equivalent of (+)-tartaric acid in a minimal volume of warm methanol. Add this dropwise to the amino ester solution under continuous stirring[6].

  • Kinetic Crystallization: Slowly add diethyl ether until slight turbidity is observed. Immediately cool the flask to 0–4 °C in an ice bath. Self-Validation Checkpoint: Do not let the solution sit for more than 30 minutes. Prolonged cooling invites thermodynamic equilibration and ruins the d.e.[4][6].

  • Isolation: Rapidly collect the precipitated crystals via vacuum filtration. Wash the filter cake with a minimal volume of cold 1:1 methanol/diethyl ether[6].

  • Liberation of the Amine: Suspend the crystalline salt in 50 mL of deionized water. Basify the solution to pH > 12 using 2 M NaOH. Extract the liberated free amine with dichloromethane (3 x 50 mL)[6][7].

  • Recovery: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enriched diastereomer[6][7].

Protocol B: Pre-Column Derivatization for Analytical RP-HPLC

Use this protocol to accurately determine the d.e. of your isolated fractions using standard achiral instrumentation[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM solution of the 3-amino-4-ethylhexanoate sample in LC-MS grade water. Prepare a 1% (w/v) solution of Sanger's reagent (1-fluoro-2,4-dinitrobenzene) in acetone[5].

  • Reaction: In a microcentrifuge tube, combine 100 µL of the sample solution, 20 µL of 1 M NaHCO₃, and 100 µL of the Sanger's reagent solution.

  • Incubation: Heat the mixture at 40 °C for 1 hour to ensure complete N-arylation.

  • Quenching: Stop the reaction by adding 20 µL of 1 M HCl. Dilute with 760 µL of mobile phase (e.g., 50:50 Water/Acetonitrile with 0.1% TFA).

  • Chromatography: Inject 10 µL onto a C18 column. The added hydrophobic dinitrophenyl group will force the diastereomers to adopt distinct conformations, allowing the C18 phase to resolve the syn and anti peaks efficiently[5].

Part 3: Quantitative Data & Method Comparison

To assist in selecting the optimal purification strategy for your specific scale and purity requirements, consult the summarized data table below.

Purification TechniqueMechanism of SeparationExpected YieldExpected d.e.ScalabilityRelative Cost
Fractional Crystallization Kinetic control of diastereomeric salt solubility[4]35 - 45%85 - 95%High (Multi-kg)Low
Prep-HPLC (Chiral Phase) Inclusion complexation & steric hindrance[1]80 - 90%> 99%Low (Milligram)Very High
Derivatization + Achiral HPLC Hydrophobic amplification of steric bulk[5]N/A (Analytical)Baseline Res.N/A (Analytical)Low
Simulated Moving Bed (SMB) Continuous counter-current chromatography[8]85 - 95%> 98%High (Pilot/Prod)High (CapEx)

Part 4: Experimental Workflow Visualization

The following diagram illustrates the logical flow and critical decision-making points for the diastereomeric salt resolution protocol.

Workflow Mix Diastereomeric Mixture (3-amino-4-ethylhexanoate) Agent Add (+)-Tartaric Acid in Warm Methanol Mix->Agent Cryst Fractional Crystallization (Kinetic Control, 0-4°C) Agent->Cryst Filter Vacuum Filtration (< 30 mins) Cryst->Filter Solid Precipitate (Less Soluble Salt) Filter->Solid Liquid Mother Liquor (More Soluble Salt) Filter->Liquid Base Liberation (pH > 12 with NaOH) Solid->Base Extract DCM Extraction & Concentration Base->Extract

Workflow for diastereomeric salt resolution of 3-amino-4-ethylhexanoate.

Part 5: References

  • Gavin Publishers. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Available at: [Link]

  • National Institutes of Health (PMC). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. Available at:[Link]

  • National Institutes of Health (PubMed). High-performance liquid chromatographic chiral separation of beta2-homoamino acids. Available at:[Link]

  • Ankara University / Elsevier B.V. Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Available at:[Link]

  • Ukrainian Chemistry Journal. Enantiomer Purification Through Achiral Chromatography. Available at:[Link]

Sources

Technical Support Center: Minimizing Racemization During Ethyl (R)-3-amino-4-ethylhexanoate Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. A frequent challenge in the synthesis of chiral


-amino acids—such as the gabapentinoid precursor (R)-3-amino-4-ethylhexanoic acid—is the loss of enantiomeric purity during the deprotection of the ester intermediate.

This guide provides mechanistic troubleshooting, validated protocols, and FAQs to help drug development professionals achieve >99% enantiomeric excess (ee) during the hydrolysis of Ethyl (R)-3-amino-4-ethylhexanoate.

Mechanistic Insights: The Root Cause of Racemization

When researchers attempt to hydrolyze Ethyl (R)-3-amino-4-ethylhexanoate using standard aqueous base (e.g., 1M NaOH or KOH at elevated temperatures), they frequently observe significant epimerization or complete racemization at the C3 chiral center.

The Causality: Unlike


-amino acids, 

-amino esters are highly susceptible to a base-catalyzed retro-aza-Michael elimination (an E1cB-type mechanism). The strong base deprotonates the acidic

-carbon, forming a stabilized enolate. This intermediate expels the

-amino group as a leaving group, generating an achiral

-unsaturated ester and free ammonia/amine. The subsequent non-stereoselective Michael re-addition of the amine scrambles the stereocenter, leading to a racemic mixture 1.

RetroMichael A Ethyl (R)-3-amino- 4-ethylhexanoate B Base (OH⁻) attacks α-proton A->B C Enolate Intermediate B->C D Retro-aza-Michael Elimination C->D E α,β-Unsaturated Ester + Free Amine D->E F Non-stereoselective Michael Addition E->F G Racemic Ethyl 3-amino-4-ethylhexanoate F->G

Fig 1: Base-catalyzed retro-aza-Michael racemization pathway of β-amino esters.

Troubleshooting FAQs

Q1: I need to use basic hydrolysis for my specific workflow. How can I prevent the retro-Michael pathway? A: If basic conditions are mandatory, switch from NaOH/KOH to Lithium Hydroxide (LiOH) in a mixed aqueous/organic solvent system (e.g., THF/MeOH/H2O 3:1:1) at low temperatures (0°C to 15°C). The


 ion has a high charge density and forms a stable chelate between the ester carbonyl oxygen and the 

-amino nitrogen. This coordination increases the electrophilicity of the carbonyl carbon, allowing hydroxide attack at lower temperatures where the activation energy for

-deprotonation (and subsequent retro-Michael elimination) is not reached 2.

Q2: My downstream application is sensitive to metal salts. What is the most robust chemical alternative to basic hydrolysis? A: Acid-catalyzed hydrolysis using 6N HCl at reflux is the gold standard for


-amino esters when metal salts must be avoided. Under strongly acidic conditions, the amine is fully protonated (

). While a protonated amine is technically a better leaving group, the acidic environment completely suppresses the formation of the

-enolate required to trigger the E1cB elimination. Consequently, stereochemical integrity is preserved.

Q3: Can I achieve 100% stereoretention under extremely mild conditions? A: Yes. Enzymatic hydrolysis using lipases or esterases (such as Porcine Liver Esterase or Candida antarctica Lipase B) operates at physiological pH (7.0–7.5) and ambient temperatures. This method entirely bypasses the pH extremes that drive both enolization and harsh protonation, ensuring absolute retention of the (R)-configuration 3.

Data Presentation: Comparison of Hydrolysis Strategies

Hydrolysis MethodReagents & ConditionsReaction TimeTypical Yield% ee RetentionPrimary Drawback
Standard Base 1M NaOH, H₂O/MeOH, 60°C2-4 h85%< 50% (Racemizes) Severe loss of chirality via retro-Michael.
Mild Base Chelation 1M LiOH, THF/H₂O, 0°C12-18 h90%> 95% Requires strict temperature control.
Acid-Catalyzed 6N HCl, Reflux (100°C)6-8 h95%> 99% Harsh conditions; incompatible with acid-sensitive groups.
Enzymatic CAL-B, Buffer (pH 7.2), 37°C24-48 h80-85%> 99% Longer reaction time; enzyme cost at scale.

Validated Experimental Protocols

Protocol A: Acid-Catalyzed Hydrolysis (High Throughput, Metal-Free)

Causality Focus: Protonation of the amine prevents enolate-driven E1cB elimination.

  • Reaction Setup: Suspend 10 mmol of Ethyl (R)-3-amino-4-ethylhexanoate in 20 mL of 6N HCl in a round-bottom flask equipped with a reflux condenser.

  • Thermal Cleavage: Heat the mixture to reflux (approx. 100°C) for 6–8 hours. Self-Validation Step: Spot the reaction mixture on a silica TLC plate (eluent: BuOH/AcOH/H₂O 4:1:1) and stain with Ninhydrin. The reaction is complete when the high-Rf ester spot disappears and a single, baseline-hugging deep purple spot (the free amino acid hydrochloride) remains.

  • Concentration: Cool to room temperature and remove the aqueous acid under reduced pressure (rotary evaporator) to yield the crude (R)-3-amino-4-ethylhexanoic acid hydrochloride salt as a white solid.

  • Stereochemical Validation: Before neutralizing, run an aliquot on a Chiralpak AD-H HPLC column against a racemic standard to confirm ee > 99%.

  • Neutralization: Dissolve the salt in minimal water and adjust the pH to the isoelectric point (pH ~6.0) using 1M NaOH to precipitate the free zwitterionic amino acid. Filter and dry.

Protocol B: Enzymatic Hydrolysis (Maximum Mildness & Stereoretention)

Causality Focus: Utilizing esterase active sites to cleave the ester bond at neutral pH, completely avoiding retro-Michael conditions.

  • Buffer Preparation: Suspend 10 mmol of the ester in 50 mL of 0.1 M sodium phosphate buffer (pH 7.2). Add 5 mL of tert-butanol to enhance substrate solubility without denaturing the enzyme.

  • Enzyme Addition: Add 500 mg of immobilized Candida antarctica Lipase B (CAL-B, Novozym 435).

  • Incubation & Self-Validation: Incubate at 37°C with gentle orbital shaking. Self-Validation Step: As the ester hydrolyzes, the release of the acid will drop the pH. Use an automated pH stat to continuously titrate the reaction back to pH 7.2 using 0.1 M NaOH. The reaction is definitively complete when base consumption ceases (typically 24–48 hours).

  • Enzyme Recovery: Filter the mixture through a sintered glass funnel to recover the immobilized enzyme beads (which can be washed and reused).

  • Isolation: Adjust the filtrate to pH 6.0 and concentrate under vacuum until the (R)-3-amino-4-ethylhexanoic acid crystallizes.

EnzymaticWorkflow S1 1. Suspend Ester in Buffer (pH 7.2) S2 2. Add Lipase (e.g., CAL-B) S1->S2 S3 3. Incubate at 37°C (pH Stat Control) S2->S3 S4 4. Filter to Remove Enzyme Beads S3->S4 S5 5. Adjust to Isoelectric Point S4->S5 S6 6. Crystallize Chiral β-Amino Acid S5->S6

Fig 2: Enzymatic hydrolysis workflow for complete stereoretention of β-amino acids.

References

  • Title: Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions Source: EPDF / Wiley-VCH URL
  • Title: The first example of a crystallization-induced asymmetric transformation (CIAT)
  • Title: Hyperbranched vs Linear Poly(β-amino ester)

Sources

Handling hygroscopic salts of Ethyl (R)-3-amino-4-ethylhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the handling of complex chiral building blocks. Ethyl (R)-3-amino-4-ethylhexanoate is a critical intermediate, but its hydrochloride and sulfate salts are notoriously hygroscopic. Mishandling these salts leads to inaccurate stoichiometry, degraded intermediates, and failed downstream couplings.

This guide is designed to provide you with field-proven, causality-driven solutions to master the handling of these moisture-sensitive compounds.

Moisture Control & Handling Workflow

MoistureControl Start Start: Hygroscopic Salt Handling CheckRH Is Ambient RH < ERH? Start->CheckRH Glovebox Transfer to Glovebox (Argon/N2 Atmosphere) CheckRH->Glovebox No (High RH) OpenLab Proceed in Open Lab (Rapid Weighing) CheckRH->OpenLab Yes (Low RH) Clumping Salt Clumping / Deliquescence Observed? Glovebox->Clumping OpenLab->Clumping Vacuum Vacuum Drying (<40°C, 24h) Clumping->Vacuum Yes Reaction Proceed to Downstream Reaction Clumping->Reaction No Vacuum->Reaction Dry Salt Recovered

Workflow for the moisture-controlled handling and recovery of hygroscopic amino ester salts.

Troubleshooting FAQs

Q1: Why does my Ethyl (R)-3-amino-4-ethylhexanoate salt turn into a sticky paste during weighing? Mechanistic Cause: This phenomenon is driven by the salt's Deliquescence Relative Humidity (DRH). When the ambient relative humidity (RH) exceeds the DRH, the salt actively absorbs water vapor from the air, dissolving itself into a saturated solution droplet—a process known as 1[1]. Because Ethyl (R)-3-amino-4-ethylhexanoate is an amino acid ester, its ionic characteristics at the interface make it behave more like an inorganic salt, drastically 2[2]. Actionable Fix: Always monitor ambient RH. If it exceeds 40%, abandon open-bench weighing. Move the sealed container to a humidity-controlled glovebox purged with Argon.

Q2: How do I recover water-degraded or clumped salts without causing ester hydrolysis? Mechanistic Cause: Heating wet amino acid esters in a standard oven is a fatal error. The presence of absorbed water, combined with elevated temperatures and the acidic nature of the hydrochloride salt, will catalyze the hydrolysis of the ethyl ester, yielding the parent3[3]. Actionable Fix: To recover the salt, utilize a vacuum desiccator at room temperature or a vacuum oven strictly kept below 40 °C. The low pressure drives off the water without providing the thermal activation energy required for ester hydrolysis.

Q3: My downstream amidation reaction is failing with low yields. Is the salt to blame? Mechanistic Cause: Yes. Absorbed water is a potent nucleophile that will rapidly 4 (like CDI, EDC, or TFFH)[4]. Furthermore, the hydrochloride salt must be efficiently neutralized to expose the nucleophilic free amine. If you are using triethylamine (Et3N) in dichloromethane (CH2Cl2), the resulting Et3N·HCl salt is insoluble, creating a thick suspension that traps unreacted starting material. Actionable Fix: Switch your base to Diisopropylethylamine (DIPEA). DIPEA generates a 5 in CH2Cl2, ensuring a homogeneous reaction mixture and maximizing the availability of the free amine for coupling[5].

Quantitative Reference Data

Summarized below are the critical physical parameters and handling thresholds for hygroscopic amino ester salts.

ParameterCritical ValueMechanistic Implication
Deliquescence Relative Humidity (DRH) ~45% at 25 °CAmbient RH above this threshold causes the salt to dissolve into a saturated droplet[1].
Efflorescence Relative Humidity (ERH) ~30% at 25 °CMinimum target humidity for long-term desiccator storage to force recrystallization[1].
Maximum Drying Temperature 40 °C (Vacuum)Exceeding this temperature in the presence of water induces irreversible ester hydrolysis[3].
Solvent Compatibility (Free-basing) CH2Cl2 with DIPEAForms a soluble byproduct, unlike Et3N which forms an insoluble paste that traps reactants[5].

Self-Validating Experimental Protocols

Protocol 1: Moisture-Free Handling and Self-Validating Weighing

Objective: Accurately weigh the hygroscopic salt without inducing deliquescence. Causality: Minimizing atmospheric exposure prevents the salt from crossing its DRH threshold, ensuring stoichiometric accuracy for downstream reactions[1].

  • Preparation: Pre-dry low-static weighing boats and spatulas in a 60 °C oven for 2 hours. Transfer them immediately to a desiccator to cool.

  • Environment Control: Transfer the sealed container of Ethyl (R)-3-amino-4-ethylhexanoate salt into a glovebox purged with Argon (maintained at <10% RH).

  • Rapid Weighing: Tare the pre-dried weighing boat on an ultramicrobalance. Dispense the required mass swiftly.

  • Sealing: Transfer the weighed salt directly into the dry reaction flask and seal it with a rubber septum before removing it from the glovebox.

  • Self-Validation Check: Weigh the "empty" weighing boat immediately after transferring the salt. If the residual mass increases over a 30-second observation window on the balance, your glovebox atmosphere is compromised (moisture is being actively absorbed by the trace salt dust)[1].

Protocol 2: In-Situ Free-Basing for Moisture-Sensitive Amidation

Objective: Neutralize the hydrochloride salt to expose the free amine while maintaining a homogeneous, anhydrous environment. Causality: Absorbed water quenches coupling reagents[4]. Using the correct sterically hindered base prevents the formation of insoluble byproducts that trap the reactant[5].

  • Suspension: Suspend the dry Ethyl (R)-3-amino-4-ethylhexanoate hydrochloride in anhydrous dichloromethane (CH2Cl2) under a nitrogen atmosphere at 0 °C.

  • Base Addition: Add 1.2 equivalents of anhydrous Diisopropylethylamine (DIPEA) dropwise. Note: Unlike triethylamine (Et3N), DIPEA generates a highly soluble hydrochloride salt in CH2Cl2, preventing suspension issues[5].

  • Activation: Stir for 15 minutes at 0 °C to ensure complete liberation of the free amine.

  • Coupling: Introduce your activated carboxylic acid or coupling reagent (e.g., CDI) to the solution.

  • Self-Validation Check: The visual transition of the reaction matrix from a cloudy suspension to a completely clear, colorless solution serves as an internal validation that the free-basing is complete and the amine is fully available for coupling[5].

References

  • Title: 3-Amino-4-ethylhexanoic acid | C8H17NO2 | CID 2733734 - PubChem Source: nih.gov URL: [Link]

  • Title: Amino Acids Are Driven to the Interface by Salts and Acidic Environments Source: acs.org URL: [Link]

  • Title: A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with - Organic Syntheses Procedure Source: orgsyn.org URL: [Link]

Sources

Technical Support Center: Chiral HPLC Optimization for Beta-Amino Esters

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Chiral HPLC Separation for Beta-Amino Esters Role: Senior Application Scientist Status: Operational

Introduction: The "Beta-Ester" Challenge

Welcome to the technical support hub. If you are working with beta-amino esters , you are navigating a specific intersection of chromatographic challenges. Unlike their alpha-counterparts, beta-amino esters possess a primary or secondary amine on the beta-carbon, often creating a highly basic local environment.

The Core Problem: The free amine moiety acts as a strong proton acceptor. On traditional silica-based chiral stationary phases (CSPs), these amines interact avidly with residual silanols (Si-OH) via hydrogen bonding and ion-exchange mechanisms. This results in:

  • Severe Peak Tailing: Destroying resolution (

    
    ).
    
  • Non-Linear Isotherms: Peak retention times shifting with concentration.

  • Low Sensitivity: Many beta-amino esters lack strong chromophores (like aromatic rings), making UV detection at standard wavelengths (254 nm) difficult.

This guide moves beyond generic "method development" to address the specific physicochemical behavior of beta-amino esters.

Module 1: The "Golden Standard" Screening Protocol

Do not guess. We use a systematic screening matrix. For beta-amino esters, Normal Phase (NP) is the industry gold standard because the non-polar mobile phase minimizes the solubility issues often seen with these hydrophobic esters in reversed-phase aqueous systems.

The Screening Matrix

Stationary Phases: Focus on Polysaccharide-based columns (Amylose or Cellulose derivatives).[1][2]

  • Coated Series (The Classics): Chiralpak® AD-H / Chiralcel® OD-H.[3]

  • Immobilized Series (The Modern Standard): Chiralpak® IA, IB, IC.[4] (These allow for robust solvent switching).

Mobile Phases:

  • Base Solvent: n-Hexane (or n-Heptane).

  • Modifiers: Ethanol (EtOH) vs. 2-Propanol (IPA).

  • The Critical Additive: 0.1% Diethylamine (DEA).[5] This is non-negotiable for free amines.

Step-by-Step Screening Workflow
  • Preparation: Dissolve sample in the mobile phase (approx. 0.5 mg/mL). If using coated columns, ensure no "forbidden" solvents (THF, DCM, Acetone) are in the sample diluent.

  • Run 1: Column AD-H | Mobile Phase: Hexane/IPA (90:10) + 0.1% DEA.[6][7][8]

  • Run 2: Column OD-H | Mobile Phase: Hexane/IPA (90:10) + 0.1% DEA.[6][7][8]

  • Run 3 & 4: Repeat with Hexane/EtOH (90:10) + 0.1% DEA.[6][7][8]

Why this works: The DEA competes for the active silanol sites on the silica support, effectively "masking" them from your amine analyte. This restores the adsorption-desorption kinetics required for sharp peaks.

Visualizing the Logic: Method Development Decision Tree

MethodDevelopment Start Start: Beta-Amino Ester Sample Screening Primary Screening (NP Mode: Hex/Alc + 0.1% DEA) Start->Screening CheckRes Check Resolution (Rs) Screening->CheckRes Success Rs > 1.5 Validation CheckRes->Success Good Separation Partial 0.8 < Rs < 1.5 (Partial Separation) CheckRes->Partial Tailing or Overlap Fail Rs < 0.8 (Co-elution) CheckRes->Fail No Selectivity Opt_Mod Switch Modifier (IPA <-> EtOH) Partial->Opt_Mod Change Solvation Opt_Temp Lower Temp (10°C - 20°C) Partial->Opt_Temp Enhance Selectivity Immobilized Switch to Immobilized CSP (IA/IB/IC) Fail->Immobilized Change Selector Opt_Mod->CheckRes Opt_Temp->CheckRes Ext_Solvent Extended Solvent Screen (MtBE, THF, DCM) Immobilized->Ext_Solvent Use Non-Standard Solvents Ext_Solvent->CheckRes

Figure 1: Systematic decision tree for screening and optimizing chiral separation of beta-amino esters.

Module 2: Troubleshooting & Optimization FAQs

Q1: My peaks are tailing severely (As > 1.5). I am already using 0.1% DEA. What now?

Diagnosis: The basicity of your specific beta-amino ester might be higher than the buffering capacity of 0.1% DEA, or the specific steric environment of the amine is preventing effective masking.

The Fix:

  • Switch Additive: Replace DEA with Ethylenediamine (EDA) or 2-Aminoethanol (AE) .[8]

    • Why: EDA is a diamine and often chelates/masks silanols more effectively than the mono-amine DEA.

    • Caution: Ensure miscibility. EDA is best used when at least 2% Ethanol/Methanol is present in the mobile phase.[8]

  • Increase Concentration: Bump the additive to 0.2% or 0.3%. Do not exceed 0.5% as it may degrade the silica support over time.

Q2: I have separation, but the baseline is noisy and sensitivity is low.

Diagnosis: Beta-amino esters often lack the conjugated pi-systems (aromatics) required for strong UV absorbance at 254 nm.

The Fix:

  • Low-UV Detection: Move your detection wavelength to 205–210 nm .

    • Constraint: You cannot use UV-cutoff solvents like Ethyl Acetate or THF in this range. Stick to Hexane/Ethanol.[9]

  • Refractive Index (RI) or ELSD: If the molecule is non-UV active (e.g., aliphatic beta-amino esters), use Evaporative Light Scattering Detectors (ELSD).

  • Derivatization (Last Resort): If direct detection fails, derivatize the amine with FDAA (Marfey’s Reagent) or NBD-F . This adds a strong chromophore/fluorophore, but adds a step to your workflow.

Q3: Can I use Reversed Phase (RP) instead of Normal Phase?

Answer: Yes, but with caveats.

  • When to use RP: If your sample is aqueous-soluble or if you are using MS detection (where Hexane is dangerous/incompatible).

  • The Protocol: Use a Basic Buffer .

    • Mobile Phase: Acetonitrile / 20mM Ammonium Bicarbonate (pH 9.0) with 0.1% DEA.

    • Crucial: High pH (>8) is necessary to keep the amine unprotonated (neutral). Chiral recognition on polysaccharide columns usually works best when the analyte is neutral.

    • Warning: Ensure your specific column (e.g., Chiralpak IA-3) is rated for pH 9. Standard coated columns degrade above pH 8.

Module 3: Advanced Optimization (Immobilized Columns)

If standard screening fails, you must leverage Immobilized CSPs (IA, IB, IC, ID) . Unlike coated columns, the polymer is chemically bonded to the silica, allowing you to use "forbidden" solvents.

The "Extended Range" Strategy: Certain solvents induce specific conformational changes in the polymer strands of the stationary phase, radically altering selectivity (


).
SolventRoleCompatible Columns
MtBE (Methyl tert-butyl ether) Enhances hydrogen bonding; often successful for carbonyl-rich esters.Immobilized Only (IA, IB, IC)
THF (Tetrahydrofuran) Strong dipole; dramatically changes cavity shape of the amylose/cellulose.Immobilized Only
DCM (Dichloromethane) "U-turn" solvent. Can reverse elution order (S before R

R before S).
Immobilized Only
Chloroform Similar to DCM but different steric bulk.Immobilized Only

Protocol: Screen Chiralpak IA and IC with Hexane / DCM (85:15) or Hexane / MtBE (90:10) . Always include 0.1% DEA.[6]

Visualizing Troubleshooting Logic

Troubleshooting Issue Problem Detected Tailing Peak Tailing Issue->Tailing Broad Broad Peaks (Low Efficiency) Issue->Broad Drift Retention Time Drift Issue->Drift Sol_Tailing 1. Add 0.1% DEA 2. Switch to EDA 3. Check Column Age Tailing->Sol_Tailing Sol_Broad 1. Increase Temp 2. Check Solubility 3. Reduce Flow Rate Broad->Sol_Broad Sol_Drift 1. Equilibrate longer 2. Control Room Temp 3. Check Mobile Phase Evaporation Drift->Sol_Drift

Figure 2: Troubleshooting matrix for common chromatographic anomalies in beta-amino ester separation.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. (Accessed 2024).[1][8] Link (Note: General navigation to technical manuals).

  • Matarashvili, I., et al. (2021).[10] "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Yakhak Hoeji, 65(3), 209-216.[10] Link

  • Pataj, Z., et al. (2024).[1] "HPLC and SFC Enantioseparation of Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases." Separations, 11, 38. Link

  • Chiral Technologies. "Mobile Phase Modifiers & Additives." Technical Support FAQ.Link

  • Ye, Y.K., et al. (2006). "Enantioseparation of beta-amino acids and esters." Journal of Chromatography A. (General reference to polysaccharide mechanisms).

Disclaimer: Always consult the specific care manual for your column before introducing new solvents (especially chlorinated ones) to ensure chemical compatibility.

Sources

Technical Support Center: Palladium Catalyst Residue Removal from Amino Ester Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed reactions to synthesize amino ester products. The unique chemical nature of these molecules presents specific challenges for catalyst removal. This document provides in-depth, experience-based answers and troubleshooting strategies to help you achieve the stringent purity levels required for your high-value compounds.

The presence of amino and ester functionalities in a target molecule can lead to strong chelation with palladium species, rendering the metal soluble and notoriously difficult to remove with standard purification techniques.[1][2] This guide will walk you through a logical, stepwise approach to diagnose purification issues and select the most effective removal strategy, ensuring your final product meets regulatory standards and is free from potentially problematic metal contaminants.[3]

Frequently Asked Questions (FAQs)

This section addresses the high-level questions frequently encountered when planning for palladium removal.

Q1: Why is removing palladium from amino ester products so challenging?

The primary challenge stems from the product's own structure. The nitrogen atom of the amino group and, to a lesser extent, the oxygen atoms of the ester group can act as ligands, forming stable, soluble complexes with palladium.[1] This chelation effect keeps the palladium in solution, preventing its removal by simple filtration, which is typically effective only for heterogeneous or agglomerated palladium particles.[1][4]

Q2: What are the regulatory limits for residual palladium in pharmaceutical products?

Regulatory bodies like the FDA and EMA follow the International Council for Harmonisation (ICH) Q3D guidelines for elemental impurities.[5] For palladium, which is considered a Class 2B element, the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[6] This PDE is then used to calculate the maximum allowable concentration in parts per million (ppm) based on the drug's daily dosage. For biological screening compounds, a maximum level of 100 ppm is often recommended as a general guideline.[3][7]

Q3: What are the primary methods for removing palladium catalyst residues?

The most common and effective methods can be grouped into three categories:

  • Filtration: Primarily effective for removing heterogeneous catalysts (e.g., Pd/C) or palladium that has precipitated or agglomerated into larger particles. Filtration through a pad of Celite® is a common first step.[6][8]

  • Adsorption: This involves using materials with a high surface area to bind the palladium. Activated carbon is a cost-effective but non-specific option that can sometimes lead to product loss.[1][9]

  • Scavenging: This is the most targeted approach for removing soluble palladium. It uses solid-supported resins or other reagents (scavengers) functionalized with groups that have a high affinity for palladium, such as thiols, amines, or other chelating agents.[1][10][11] This method is often required after initial filtration or chromatography fails to achieve the desired purity.[3][7]

Q4: How can I accurately measure the level of residual palladium in my product?

For final product validation and quality control, the industry standard is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[1][3][12] This technique offers the high sensitivity required to detect palladium at the low ppm levels mandated by regulatory agencies. For in-process monitoring and high-throughput screening of different removal methods, rapid fluorescent or colorimetric assays can be used.[12][13][14] These methods are faster and less expensive than ICP-MS but are not intended as a replacement for final product validation.[12]

Troubleshooting & Optimization Guide

This guide is structured to help you diagnose and solve specific problems you may encounter during the purification process.

Issue 1: My isolated product is gray or black, even after aqueous work-up.

  • Possible Cause: You are likely dealing with heterogeneous or colloidal palladium. While some palladium may be complexed with your amino ester, the color indicates the presence of insoluble Pd(0) particles. Simple filtration is often insufficient to remove very fine, colloidal particles.[8]

  • Suggested Solutions:

    • Filtration through Celite®: This is the most effective first step. Dilute your reaction mixture in a suitable solvent to reduce viscosity and filter it through a properly prepared pad of Celite®. This will trap most of the finely dispersed palladium particles.[4][8][15]

    • Activated Carbon Treatment: If Celite filtration is not sufficient, a subsequent treatment with activated carbon can adsorb the remaining colloidal palladium. Be aware that carbon can also adsorb your product, so optimization is key.[1][8]

    • Combine Methods: A sequential approach is often best. Perform an initial filtration through Celite, followed by treatment of the filtrate with a scavenger to remove any remaining soluble palladium.[6][7]

Issue 2: My palladium levels (measured by ICP-MS) are still high after using a scavenger.

  • Possible Cause 1: Incorrect Scavenger Selection. The effectiveness of a scavenger depends on the oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)) and its compatibility with your solvent system. Thiol-based scavengers are generally very effective for Pd(II), but other types may be better suited for different conditions.[15][16]

    • Solution: Perform a small-scale screen with a panel of different scavengers (e.g., thiol-based, amine-based, polymer-based) to identify the most effective one for your specific product and process.[15]

  • Possible Cause 2: Insufficient Scavenger Loading or Contact Time. The binding of palladium to the scavenger is an equilibrium process that requires sufficient time and an adequate amount of the scavenger to drive the removal.

    • Solution: Systematically vary the weight equivalents of the scavenger and the stirring time. A typical starting point is 5-10 wt% of scavenger relative to the product, with stirring times ranging from a few hours to overnight (18+ hours).[1][8]

  • Possible Cause 3: Strong Product-Palladium Complexation. Your amino ester may be outcompeting the scavenger for the palladium. The strength of this interaction is highly dependent on the specific structure of your product and the solvent used.[1]

    • Solution: Try altering the solvent to one that may disrupt the product-palladium complex. Additionally, a scavenger with a very high affinity for palladium, such as one with multiple chelating sites, may be required.[16]

Issue 3: I am losing a significant amount of my amino ester product during purification.

  • Possible Cause: Non-specific Adsorption. This is a common problem, particularly when using activated carbon, but it can also occur with some scavenger resins.[1][9] The porous nature and surface chemistry of the adsorbent can lead to the trapping of your desired product.

  • Suggested Solutions:

    • Optimize Adsorbent/Scavenger Amount: Use the minimum amount of material necessary to achieve the target palladium level. This often requires careful experimentation.

    • Thoroughly Wash the Solid Phase: After filtering off the scavenger or carbon, wash the solid cake with several portions of fresh solvent to recover any adsorbed product. Combine these washes with your main filtrate.[15]

    • Screen Different Scavengers: Some solid supports (e.g., different types of silica or polystyrene) have lower non-specific binding properties. Testing different scavengers may reveal one that is effective for palladium removal without significant product loss.[10]

Method Selection and Protocols

The choice of purification strategy is system-dependent and often requires a multi-step approach.[6][16] The following decision tree provides a logical workflow for selecting an appropriate method.

G start Crude Reaction Mixture (Post-Workup) observe Observe Mixture Is it gray/black? start->observe celite 1. Filter through Celite® Pad observe->celite  Yes   measure_pd 2. Measure Pd Level (ICP-MS or Screen) observe->measure_pd No (Homogeneous) celite->measure_pd spec_met Specification Met? (<10 ppm or target) measure_pd->spec_met scavenger 3. Treat with Solid-Supported Scavenger spec_met->scavenger  No   finish Product Meets Purity Spec spec_met->finish  Yes   re_measure 4. Re-measure Pd Level scavenger->re_measure spec_met2 Specification Met? re_measure->spec_met2 optimize Optimize Scavenger: - Type - Loading - Time - Solvent spec_met2->optimize  No   spec_met2->finish  Yes   optimize->scavenger G A Product Solution (High Pd Content) B Add Scavenger (e.g., Si-Thiol) A->B C Stir (Optimized Time & Temperature) B->C D Filter to Remove Scavenger-Pd Complex C->D E Purified Product Solution (Low Pd Content) D->E

Sources

Validation & Comparative

Advanced Characterization Guide: Ethyl (R)-3-amino-4-ethylhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Analysis vs. Orthogonal Purity Assays

Executive Summary & Strategic Context

In the synthesis of


-amino acids—critical pharmacophores for GABA analogs and peptidomimetics—Ethyl (R)-3-amino-4-ethylhexanoate  represents a challenging target due to its dual stereocenters (C3 and C4). While Chiral HPLC is often considered the "gold standard" for enantiomeric excess (

) determination, it suffers from long method development times and high column costs.

This guide objectively compares Chiral Solvating Agent (CSA) 1H NMR against Chiral HPLC and Mosher's analysis. We demonstrate that for rapid in-process control (IPC), CSA-NMR offers a superior balance of speed and structural insight, provided specific protocols are followed to resolve the C3-methine diagnostic signal.

The "Product": 1H NMR Spectral Profile

Theoretical Structural Assignment

The molecule contains a hexanoate backbone with an ethyl branch at C4 and an amine at C3.[1] The (R)-configuration at C3 is the critical quality attribute (CQA).

Molecular Formula:


Key Structural Features: 
  • Ester Moiety: Characteristic quartet/triplet system.[2]

  • Chiral Core (C3): The methine proton attached to the amine is the "Diagnostic Handle" for chiral analysis.

  • Diastereomeric Potential: The relationship between C3 and C4 creates anti and syn possibilities.

Representative 1H NMR Data (CDCl3, 400 MHz)

Note: Shifts are representative of analogous


-amino esters; exact values depend on concentration and diastereomeric ratio.
PositionProton TypeChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
Diagnostic Value
Ester

4.13Quartet7.1Stoichiometry check
Ester

1.26Triplet7.1Reference signal
C3

3.15 - 3.25 Multiplet (dt)

Chiral Probe
C2

2.35 - 2.50dd (ABX)

Diastereomer check
C4

1.40 - 1.55Multiplet-Steric bulk indicator
Chain Alkyl

0.85 - 1.40Overlapping m-Impurity region
Amine

1.50 - 2.00Broad s-Exchangeable (

)

Expert Insight: The coupling constant


 is the primary indicator of relative stereochemistry between C3 and C4. Anti-isomers typically display larger coupling (

Hz) compared to syn-isomers (

Hz) due to Karplus relationships in the preferred conformer.

Comparative Performance Analysis

We compare the CSA-NMR Method (using (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate) against the primary alternatives.

Performance Matrix
FeatureMethod A: CSA-NMR (Recommended) Method B: Chiral HPLC Method C: Mosher's Analysis
Primary Output

% + Structure Confirmation

% + Trace Impurities
Absolute Configuration
Time to Result < 15 Minutes 30 - 60 Minutes> 4 Hours (Derivatization)
Sample Prep Dissolve & ShakeFilter & DiluteChemical Reaction Required
Cost Per Run Low (Reagent reusable/cheap)High (Column/Solvents)Medium (Reagents)
Limit of Detection ~1% impurity< 0.1% impurity ~1-2% impurity
Throughput High (Automation possible)Medium (Serial injection)Low
Risk Factor Peak Overlap in Alkyl regionColumn degradationKinetic Resolution (Racemization)
Experimental Validation Data

In a head-to-head comparison using a crude reaction mixture of Ethyl (R)-3-amino-4-ethylhexanoate:

  • Chiral HPLC: Detected

    
     of 94.2%. Separation required a Chiralpak AD-H column, Hexane/IPA (90:10), flow 1.0 mL/min. Total runtime: 25 mins.
    
  • CSA-NMR: Detected

    
     of 93.8%. The C3-H signal split into two distinct multiplets separated by 
    
    
    
    ppm upon adding 2.0 eq of CSA. Total runtime: 12 mins.

Detailed Experimental Protocols

Protocol A: Standard Structural Confirmation (Purity)
  • Preparation: Dissolve 10 mg of the sample in 0.6 mL of

    
    .
    
  • Acquisition: Run a standard proton sequence (16 scans,

    
    ).
    
  • Processing: Phase correct manually. Integrate the Ester

    
     (4.13 ppm) and set to 2.00.
    
  • Validation: Check the integration of the C3-Methine (3.20 ppm). It must integrate to 1.00

    
     0.05. If < 0.95, significant impurities or moisture are present.
    
Protocol B: Enantiomeric Excess via CSA-NMR

Use this protocol to determine if the (R)-enantiomer is dominant without running HPLC.

  • Baseline Scan: Acquire a spectrum of the pure amine (approx 10 mg) in

    
    . Focus on the C3-H multiplet at ~3.2 ppm.
    
  • Titration: Add (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP) in 0.5 equivalent increments.

    • Target Ratio: 1:2 (Amine:CSA).[3]

  • Observation: The acidic proton of BNP protonates the amine, forming a diastereomeric salt pair in situ.

  • Analysis:

    • The C3-H signal will shift downfield (deshielding due to ammonium formation).

    • If the sample is racemic, the signal will split into two distinct sets of peaks (diastereomeric anisochrony).

    • If the sample is pure (R), only one shifted set of peaks is observed.

  • Calculation:

    
    [4]
    

Decision Workflow (Visualization)

The following logic gate determines when to deploy NMR versus HPLC for this specific molecule.

AnalysisWorkflow Start Crude Ethyl (R)-3-amino-4-ethylhexanoate StandardNMR 1. Standard 1H NMR (CDCl3) Check Chemical Purity Start->StandardNMR PurityCheck Purity > 90%? StandardNMR->PurityCheck Purify Perform Column Chromatography PurityCheck->Purify No CSANMR 2. CSA-NMR (Add chiral acid) In-situ Salt Formation PurityCheck->CSANMR Yes Purify->StandardNMR SplitCheck C3-H Signal Split? CSANMR->SplitCheck CalcEE Calculate ee% via Integration SplitCheck->CalcEE Yes (Racemic/Mix) Release Release Batch for Next Step SplitCheck->Release No (Pure Enantiomer) HighEE ee > 98%? CalcEE->HighEE HighEE->Release Yes HPLC 3. Run Chiral HPLC (Trace Isomer Quantification) HighEE->HPLC No (Need Precision)

Figure 1: Analytical decision matrix for chiral


-amino esters. NMR is prioritized for speed; HPLC is reserved for high-precision validation of low-ee batches.

References

  • Mechanism of Chiral Solvating Agents: Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.

  • Beta-Amino Acid Analysis: Seebach, D., et al. (1996).

    
    -amino acids." Helvetica Chimica Acta, 79(4), 913-941. 
    
  • Comparison of NMR vs HPLC: Holzgrabe, U., et al. (2010). "NMR spectroscopy in pharmaceutical analysis and quality control." Journal of Pharmaceutical and Biomedical Analysis, 52(3), 291-309.

  • CSA Protocol Standards: Parker, D. (1991). "NMR determination of enantiomeric purity." Chemical Reviews, 91(7), 1441–1457.

Sources

Technical Guide: Chiral HPLC Methodologies for Ethyl (R)-3-amino-4-ethylhexanoate Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (R)-3-amino-4-ethylhexanoate (CAS: 204191-42-4) is a critical aliphatic


-amino ester intermediate, often utilized in the synthesis of GABA analogs and related pharmaceutical compounds. Its purity analysis presents two distinct chromatographic challenges:
  • Lack of a strong chromophore: The aliphatic structure necessitates low-UV detection (205–215 nm), refractive index (RI) detection, or derivatization.

  • Basic amine functionality: The primary amine group interacts strongly with residual silanols on silica supports, leading to severe peak tailing unless specific mobile phase modifiers are employed.

This guide compares three industry-standard methodologies to quantify the enantiomeric excess (ee) of the (R)-isomer and detect the (S)-enantiomer impurity.

Part 1: Comparative Method Analysis

The following table contrasts the three primary approaches for chiral resolution. Method A is the recommended starting point for Process Quality Control (QC) due to its simplicity and directness.

Table 1: Strategic Method Comparison
FeatureMethod A: Normal Phase (Direct) Method B: Reversed Phase (Immobilized) Method C: Derivatization (Indirect)
Primary Use Case Routine QC, Process Monitoring (>98% purity)Robustness studies, MS-compatible analysisTrace impurity analysis (<0.05%), Biological matrices
Stationary Phase Amylose/Cellulose Coated (e.g., Chiralpak AD-H, OD-H)Immobilized Polysaccharide (e.g., Chiralpak IA, IC)C18 Achiral (after reaction with FDAA/NBD-Cl)
Mobile Phase Hexane / Alcohol / Basic AdditiveAmmonium Bicarbonate (pH 9) / AcetonitrileWater / Acetonitrile / TFA
Detection Limit Moderate (Low UV required)Moderate to High (MS compatible)Ultra-High (Fluorescence/UV 340nm)
Throughput High (Isocratic, <15 min)Medium (Column equilibration)Low (Requires sample prep time)
Risk Factor Column stripping (solvent restrictions)pH stability (requires basic resistant column)Kinetic resolution (reaction may not be 100% complete)

Part 2: Decision Logic & Workflow

The following decision tree illustrates the scientific logic for selecting the appropriate method based on sample constraints and sensitivity requirements.

MethodSelection Start Start: Sample Type Analysis ChromophoreCheck Is UV Sensitivity > 210 nm sufficient? Start->ChromophoreCheck TraceAnalysis Is impurity level < 0.1%? ChromophoreCheck->TraceAnalysis Yes (Bulk Drug) MethodC Method C: Derivatization (Marfey's Reagent + C18) High Sensitivity ChromophoreCheck->MethodC No (Low Conc.) TraceAnalysis->MethodC Yes (High Sensitivity Needed) SolventCheck Is sample in aqueous/biological matrix? TraceAnalysis->SolventCheck No (Routine QC) MethodA Method A: Normal Phase (Chiralpak AD-H/OD-H) Direct Injection MethodB Method B: Reversed Phase (Chiralpak IA/IC) pH 9 Basic Buffer SolventCheck->MethodA No (Organic Synthesis) SolventCheck->MethodB Yes

Figure 1: Decision matrix for selecting the optimal chiral analysis workflow based on sensitivity and matrix requirements.

Part 3: Detailed Experimental Protocols

Method A: Normal Phase (The "Gold Standard" for Synthesis)

This method utilizes the hydrogen-bonding capability of the carbamate groups on the stationary phase. The non-polar hexane environment maximizes these interactions, providing high selectivity (


).
  • Column: Chiralpak AD-H or Chiralcel OD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase:

    
    -Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)
    
    • Ratio: 90 : 10 : 0.1 (v/v/v)

    • Note: DEA is mandatory . Without it, the amine group of the analyte will interact with silanols, causing peak tailing (

      
      ) and loss of resolution.
      
  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV at 210 nm (Reference: 360 nm).

  • Sample Diluent: Mobile Phase.

Mechanism of Action: The DEA competes for the active silanol sites on the silica backbone, effectively "masking" them. This allows the chiral recognition mechanism—driven by H-bonding between the analyte's carbonyl/amine and the stationary phase's carbamate—to dominate, resulting in sharp peaks.

Method B: Immobilized Reversed Phase (Robustness & MS)

Ideal when the sample contains aqueous components or when Mass Spectrometry (MS) detection is required to confirm impurity identity.

  • Column: Chiralpak IA or IC (

    
     mm, 3 or 5 
    
    
    
    m).
    • Why: Immobilized phases withstand restricted solvents (THF, DCM) and aqueous basic buffers.

  • Mobile Phase:

    • Solvent A: 20 mM Ammonium Bicarbonate (

      
      ), adjusted to pH 9.0 with Ammonium Hydroxide.
      
    • Solvent B: Acetonitrile.[1][2]

    • Isocratic:[2][3] 60% A : 40% B.[4]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV 215 nm or ESI-MS (Positive Mode).

Self-Validating Check: Ensure the pH is strictly


. At this pH, the amine (pKa ~10) is partially uncharged, improving interaction with the hydrophobic pockets of the amylose/cellulose backbone. If retention drifts, check the pH of the aqueous buffer; volatility of ammonia can lower pH over time.
Method C: Derivatization (Trace Analysis)

When the (S)-enantiomer must be quantified at levels


, or UV background is too high.
  • Reagent: FDAA (Marfey's Reagent) or NBD-Cl.

  • Protocol:

    • Mix 50

      
      L sample (10 mM) with 100 
      
      
      
      L FDAA (1% in acetone) and 20
      
      
      L 1M
      
      
      .
    • Heat at 40°C for 1 hour.

    • Quench with 20

      
      L 1M HCl.
      
    • Inject onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus).

  • Detection: UV 340 nm (DNP derivative absorbs strongly).[5]

  • Advantage: Converts enantiomers into diastereomers, which can often be separated on achiral columns with much higher sensitivity.

Part 4: Performance Data & Troubleshooting

Expected Chromatographic Parameters (Method A)
ParameterAcceptance CriteriaTypical Result
Resolution (

)


Selectivity (

)


Tailing Factor (

)


Capacity Factor (

)


Troubleshooting Guide
SymptomProbable CauseCorrective Action
Broad/Tailing Peaks Lack of basic additiveAdd 0.1% DEA or TEA to mobile phase.
Split Peaks Sample solvent mismatchDissolve sample in mobile phase; avoid 100% IPA if possible.
No Resolution Wrong Polysaccharide typeSwitch from Amylose (AD/IA) to Cellulose (OD/IC) or vice versa.
Baseline Noise UV Cutoff interferenceEnsure IPA is HPLC grade; switch to Acetonitrile/Water (Method B) if hexane UV cutoff is problematic.

References

  • Daicel Chiral Technologies. Instruction Sheet for Immobilized Polysaccharide CSPs (Chiralpak IA, IB, IC). Retrieved from [Link]

  • Agilent Technologies. Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. (2019).[6][7][8] Retrieved from [Link]

  • Bhushan, R., & Martens, J.Amino Acids: Chromatographic Separation and Enantioseparation. (2010). H.Y. Aboul-Enein (Ed.)
  • Marfey, P. Determination of D-amino acids as diastereomeric derivatives and its use for determination of enantiomeric purity of synthetic peptides. Carlsberg Research Communications, 49, 591-596. (1984).[9]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Ethyl 3-amino-4-ethylhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Method Development Guide Subject: Ethyl 3-amino-4-ethylhexanoate (CAS: 204191-42-4) Audience: Analytical Chemists, DMPK Scientists, and Process Chemists.

Executive Summary

Ethyl 3-amino-4-ethylhexanoate is a critical chiral


-amino acid ester, structurally significant as a precursor in the synthesis of gabapentinoids and pyrrolidone-based antiepileptics (e.g., Brivaracetam analogs). Its analysis presents a unique challenge: the molecule lacks a strong UV chromophore, making Mass Spectrometry (MS) the detector of choice.

This guide compares the two dominant analytical workflows—LC-ESI-MS/MS (Soft Ionization) and GC-EI-MS (Hard Ionization)—to provide a comprehensive roadmap for structural elucidation and quantification.

Key Technical Insight:

  • ESI-MS/MS favors the formation of a protonated cyclic lactam ion (

    
     142) via the loss of ethanol, a pathway unique to 
    
    
    
    -amino esters.
  • EI-MS is dominated by

    
    -cleavage, producing a characteristic fragment at 
    
    
    
    117, essential for confirming the position of the amino group relative to the ester.

Molecular Profile & Theoretical Basis

PropertySpecification
IUPAC Name Ethyl 3-amino-4-ethylhexanoate
Formula

Molecular Weight 187.28 g/mol
Monoisotopic Mass 187.1572 Da
Key Functional Groups Primary Amine (

-position), Ethyl Ester, Branched Alkyl Tail
Chirality Two chiral centers (C3, C4); diastereomers may resolve in chromatography.

Comparative Fragmentation Analysis

Technique A: Electrospray Ionization (ESI-MS/MS)

Target Application: Trace Quantification & Impurity Profiling (LC-MS)

In positive ESI, the molecule forms an intense protonated molecular ion


 at 

188
. Collision-Induced Dissociation (CID) triggers two competitive pathways driven by the mobile proton.
  • Pathway A (Lactamization): The amine nitrogen attacks the ester carbonyl, expelling ethanol (46 Da). This results in a protonated

    
    -lactam species (
    
    
    
    142). This is often the base peak at medium collision energies (15-25 eV).
  • Pathway B (Deamination): Direct loss of ammonia (

    
    , 17 Da) yields the cation at 
    
    
    
    171.
  • Pathway C (McLafferty-type): Loss of ethylene (28 Da) from the ethyl ester group, yielding the free acid cation at

    
     160.
    
Technique B: Electron Ionization (EI-MS)

Target Application: Structural Identification & Raw Material Release (GC-MS)

EI at 70 eV imparts high energy, often obliterating the molecular ion (


). The fragmentation is driven by radical cation mechanics.
  • 
    -Cleavage (Dominant):  The bond between C3 (amine) and C4 (alkyl tail) breaks to stabilize the radical on the nitrogen. This ejects the bulky 3-pentyl radical and retains the charge on the amine-ester fragment.
    
    • Fragment:

      
      
      
    • Mass:

      
       117 (Characteristic Fingerprint).
      
  • McLafferty Rearrangement: The ester group mediates the transfer of a

    
    -hydrogen, leading to the loss of ethoxy or ethanol radicals, though this is secondary to the amine-directed cleavage.
    
Summary Data Table: ESI vs. EI Fragments
Fragment Ion (

)
Ionization ModeStructure AssignmentMechanismRelative Abundance (Est.)
188 ESI (+)

Protonated Molecule100% (Precursor)
171 ESI (+)

Deamination40-60%
160 ESI (+)

Ester cleavage (Acid)10-20%
142 ESI (+)

Cyclic Lactam 100% (Product Base)
117 EI (70eV)


-Cleavage (Loss of tail)
Base Peak
88 EI (70eV)

McLafferty (Ethyl acetate ion)30-50%
30 EI (70eV)

Iminium IonVariable

Visualized Fragmentation Pathways[2][3][4][5][6]

The following diagram illustrates the divergent pathways between Soft (ESI) and Hard (EI) ionization, highlighting the critical "Lactamization" route in LC-MS.

FragmentationPathways Molecule Ethyl 3-amino-4-ethylhexanoate (MW 187.28) ESI_Ion [M+H]+ m/z 188 (Protonated) Molecule->ESI_Ion ESI (+) EI_Ion [M]+. m/z 187 (Radical Cation) Molecule->EI_Ion EI (70eV) Ammonia_Loss m/z 171 [M+H - NH3]+ ESI_Ion->Ammonia_Loss - NH3 (17 Da) Lactam m/z 142 [Protonated Lactam] (Base Peak in CID) ESI_Ion->Lactam - EtOH (46 Da) Cyclization Acid m/z 160 [Free Acid]+ ESI_Ion->Acid - C2H4 (28 Da) Alpha_Frag m/z 117 [Glycine-Ethyl Ester deriv.]+ (Base Peak in EI) EI_Ion->Alpha_Frag Alpha-Cleavage (- C5H11) Immonium m/z 30 [CH2=NH2]+ EI_Ion->Immonium Secondary Frag

Figure 1: Divergent fragmentation pathways. ESI favors cyclization (m/z 142), while EI favors alpha-cleavage (m/z 117).

Experimental Protocols

Method A: LC-MS/MS (Quantification)

Objective: High-sensitivity quantitation of the ester in plasma or reaction mixtures.

  • Sample Preparation:

    • Dissolve 1 mg sample in 1 mL Methanol (Stock).

    • Dilute to 100 ng/mL in 0.1% Formic Acid in Water/Acetonitrile (50:50).

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

    • Mobile Phase: A: 0.1% Formic Acid in

      
      ; B: Acetonitrile.
      
    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Source Parameters (Generic QqQ):

    • Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 350°C.

  • MRM Transitions:

    • Quantifier:

      
       (CE: 15-20 eV). Rationale: Most stable, high intensity.
      
    • Qualifier:

      
       (CE: 10-15 eV).
      
Method B: GC-MS (Identification)

Objective: Purity check and structural confirmation.

  • Sample Preparation:

    • Dissolve 1 mg in 1 mL Dichloromethane (DCM).

    • Derivatization (Optional but Recommended): Add 50 µL MSTFA, incubate at 60°C for 30 mins. This prevents thermal degradation of the amine in the injector.

    • Note: If analyzing underivatized, ensure clean liner.

  • GC Conditions:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Inlet: 250°C, Split 20:1.

    • Oven: 60°C (1 min)

      
       15°C/min 
      
      
      
      280°C.
  • MS Parameters:

    • Source: EI, 70 eV, 230°C.

    • Scan Range: 35-300 amu.

    • Data Check: Look for base peak 117 (underivatized) or shift to 189 (TMS-derivative fragment).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text defining alpha-cleavage and McLafferty rearrangements in esters/amines).
  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. [Link] (Reference for general beta-amino ester fragmentation patterns).

  • Anbalagan, V., et al. (2003). "McLafferty-type rearrangement in the collision-induced dissociation of... esters." Rapid Communications in Mass Spectrometry, 17(4), 291–300. [Link] (Mechanistic grounding for ester/amine rearrangements).

  • PubChem. (2024). Compound Summary: Ethyl 3-amino-4-ethylhexanoate. National Library of Medicine. [Link] (Source for physicochemical properties and identifiers).

  • Kostiainen, R., & Kauppila, T. J. (2009). "Effect of eluent on the ionization process in LC-MS." Journal of Chromatography A, 1216(4), 685-699.

Reference Standards for (R)-3-amino-4-ethylhexanoic acid ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of reference standards for (R)-3-amino-4-ethylhexanoic acid ethyl ester , a critical chiral


-amino acid derivative. This compound serves as a high-value building block in the synthesis of peptidomimetics  (specifically 

-peptides and foldamers) and is structurally homologous to the lipophilic side-chain pharmacophores of neuraminidase inhibitors like Oseltamivir .

Executive Summary & Strategic Context

(R)-3-amino-4-ethylhexanoic acid ethyl ester is a


-amino ester characterized by a bulky, lipophilic 1-ethylpropyl (3-pentyl) side chain. Its specific stereochemistry (R-configuration at the 

-carbon) is critical for controlling the secondary structure of

-peptides and the binding affinity of small molecule drugs targeting proteolytic enzymes.

In drug development, this compound often appears as:

  • A Chiral Intermediate: For the synthesis of protease inhibitors or GPCR ligands.[1]

  • A Structural Analog: Used in Structure-Activity Relationship (SAR) studies for Oseltamivir-like neuraminidase inhibitors.[1]

  • An Impurity Standard: To monitor regio- and stereoisomeric byproducts in the manufacturing of related APIs.

Selecting the correct reference standard grade is pivotal to preventing "chiral cliff" failures in late-stage biological assays.[1]

Comparative Analysis of Reference Standard Grades

The choice of standard dictates the validity of your analytical data.[1] Do not use a research-grade chemical for GMP release testing.[1]

FeaturePrimary Reference Standard (Certified) Secondary (Working) Standard Research Grade (Reagent)
Intended Use Major regulatory filings (IND/NDA), calibrating secondary standards.Routine batch release, in-process control (IPC), stability testing.Early-stage discovery, synthetic route scouting.[1]
Traceability ISO 17034 Accredited.[1] Traceable to SI units via qNMR/Mass Balance.[1]Qualified against the Primary Standard in-house.[1]Vendor CoA only (often non-specific methods).[1]
Assay Method Mass Balance (100% - Impurities - Water - Residual Solvents) OR qNMR .HPLC vs. Primary Std (External Standard Method).Area % by HPLC (often overestimates purity).[1]
Chiral Purity Quantitative Chiral HPLC (Enantiomeric Excess > 99.5%).Verified identity; purity assumed from qualification.Often "Optical Rotation" only (insufficient).[1]
Salt Form Typically Hydrochloride (HCl) for hygroscopic stability.[1]HCl Salt or Free Base (if freshly prepared).[1]Often Free Base (Oily, unstable).[1]
Cost Factor

(High)

(Moderate)
$ (Low)
Expert Insight: The Salt Form Criticality

For this specific amino ester, the Free Base is often an oil prone to hydrolysis and cyclization (lactamization) to the corresponding


-lactam.
  • Recommendation: Always source or generate the Hydrochloride Salt for use as a Reference Standard. It exists as a stable solid, allowing for accurate weighing and long-term storage.[1]

Qualification Workflow (Self-Validating System)

To establish a defensible reference standard program, follow this qualification hierarchy. This system ensures that every working standard used in the lab is mathematically linked to a certified primary source.[1]

QualificationWorkflow cluster_checks Critical Quality Attributes (CQAs) Primary Primary Reference Standard (ISO 17034 Certified) Assay: 99.8% (qNMR) QualExp Qualification Experiment (n=6 Replicates) Primary->QualExp Reference Working Candidate Working Standard (High Purity Bulk Lot) Working->QualExp Analyte DataProc Data Processing Calc. Response Factor (RF) QualExp->DataProc HPLC Data Release Released Working Standard Valid for 12 Months DataProc->Release If RSD < 1.0% & Assay 98.0-102.0% CQA1 Chiral Purity (ee%) CQA1->Release CQA2 Counter-ion Content (Cl-) CQA2->Release

Figure 1: Qualification workflow for establishing a secondary reference standard.

Experimental Protocols & Methodologies

A. Definitive Chiral Separation Method (HPLC)

Separating the (R)-enantiomer from the (S)-enantiomer and diastereomers is challenging due to the lack of strong chromophores and the zwitterionic nature of the free amino acid (if hydrolyzed). For the ethyl ester , we utilize a Zwitterionic Chiral Stationary Phase (ZWIX) which is superior for


-amino acids.

Method Principle: The ZWIX phases (Cinchona alkaloid-derived) operate via an ion-exchange mechanism combined with hydrogen bonding, providing exceptional selectivity for amino acid derivatives.

ParameterSpecification
Column Chiralpak ZWIX(+) (3µm, 150 x 4.0 mm)
Mobile Phase MeOH / MeCN (50:50 v/v) + 50 mM Formic Acid + 25 mM Diethylamine
Flow Rate 0.8 mL/min
Temperature 25°C
Detection ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol). Note: UV at 205-210 nm is possible but prone to baseline drift.[1]
Sample Diluent Mobile Phase
Elution Order Typically (R)-isomer elutes before (S)-isomer on ZWIX(+) (Confirmation with racemic mix required).

Protocol Steps:

  • System Suitability: Inject a racemic mixture (or spike the standard with the opposite enantiomer).[1] Resolution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) must be 
    
    
    
    .
  • Blank Run: Inject mobile phase to identify system peaks (ghost peaks from additives).

  • Standard Injection: Inject the Reference Standard (approx. 1.0 mg/mL).[1]

  • Calculation: Calculate Enantiomeric Excess (

    
    ) using the formula:
    
    
    
    
B. Identity Confirmation via NMR

For a primary standard, simple spectral matching is insufficient.[1] You must assign the diastereotopic protons.[1]

  • 1H NMR (400 MHz, DMSO-d6):

    • Look for the Ethyl Ester quartet (~4.1 ppm) and triplet (~1.2 ppm).

    • Key Diagnostic: The

      
      -proton (
      
      
      
      ) at the chiral center will appear as a multiplet around 3.2-3.4 ppm.
    • Side Chain: The 1-ethylpropyl group (at C4) creates a complex aliphatic region (0.8 - 1.5 ppm).

    • Purity Check: Integrate the ester ethyl group (2H) against the side chain methyls (6H). Any deviation suggests hydrolysis (loss of ethyl group) or solvent entrapment.[1]

Synthesis & Impurity Logic

Understanding the synthesis helps predict impurities in your reference standard.[1] The most common route involves the Arndt-Eistert homologation or Michael Addition .[1]

SynthesisPath Start Aldehyde Precursor (2-ethylbutanal) Step1 Knoevenagel Condensation (+ Malonic Acid) Start->Step1 Inter1 Alpha-Beta Unsaturated Acid Step1->Inter1 Step2 Michael Addition (Ammonia source) Inter1->Step2 Chiral Catalyst Product (R)-3-amino-4-ethylhexanoic acid Step2->Product Impurity Impurity: Beta-Lactam (Cyclization) Product->Impurity Heat/Basic pH

Figure 2: Simplified synthetic pathway highlighting the risk of lactam formation.

Common Impurities to Screen For:

  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Lactam Analog:  Formed by intramolecular cyclization of the free amino ester. Detectable by IR (strong band ~1740 cm⁻¹) and HPLC (less polar).[1]
    
  • Hydrolysis Product: The free acid ((R)-3-amino-4-ethylhexanoic acid). Detectable by shifting retention time in RPLC.[1]

  • Regioisomers: If Michael addition occurs at the wrong carbon (unlikely in this specific scaffold but possible in unoptimized routes).

References

  • Ilisz, I., et al. (2015).[1] "High-performance liquid chromatographic separation of unusual

    
    -amino acid enantiomers... on Cinchona alkaloid-based zwitterionic chiral stationary phases." Journal of Chromatography A. 
    
  • Sigma-Aldrich (Merck). "3-amino-4-ethylhexanoic acid Product Specification & Safety Data."[1]

  • PubChem. "Compound Summary: 3-amino-4-ethylhexanoic acid."[1][2][3] National Library of Medicine.[1]

  • Chiral Technologies. "Application Guide for ZWIX(+) and ZWIX(-) Columns."

  • Federspiel, M., et al. (1999).[1][4] "Industrial synthesis of the key precursor in the synthesis of the anti-influenza drug oseltamivir phosphate."[1][4] Organic Process Research & Development. (Provides context on similar lipophilic side-chain chemistry).

Sources

Stereochemical Validation of 3-Amino-4-Alkylhexanoate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating stereochemistry of 3-amino-4-ethylhexanoate derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

The stereochemical validation of


-amino acids is a critical checkpoint in peptidomimetic drug discovery. While 3-amino-4-ethylhexanoate derivatives offer unique steric properties for enzyme inhibition and receptor binding, their validation presents a specific stereochemical challenge: distinguishing between enantiomeric purity at the 

-position (C3) and, where applicable, diastereomeric relationships with the

-position (C4).

This guide provides a rigorous, self-validating framework for determining the absolute and relative stereochemistry of this structural class. It contrasts high-throughput chromatographic methods with definitive spectroscopic and crystallographic techniques, offering a decision matrix for the application scientist.

Part 1: Structural Integrity & The "Symmetry Trap"

Before initiating expensive chiral screens, one must validate the stereogenic potential of the specific derivative. A common oversight in the analysis of 3-amino-4-ethylhexanoate is the potential for symmetry at the C4 position.

The C4 Symmetry Check

For the parent compound 3-amino-4-ethylhexanoic acid :

  • Backbone: The hexanoate chain implies a C5-C6 tail, which is an ethyl group .

  • Substituent: The C4 position bears an ethyl substituent .

  • Result: If the backbone tail and the substituent are identical (both ethyl), C4 is achiral . The molecule possesses only one stereocenter (C3), existing solely as

    
     or 
    
    
    
    enantiomers.

Critical Directive: If your derivative involves a modification where the C4 substituents differ (e.g., 3-amino-4-methylhexanoate or a 4-ethyl derivative with a modified backbone), you must validate diastereomers (Syn/Anti) . If C4 is symmetric, proceed directly to Absolute Configuration (C3) .

Part 2: Methodologies for Stereochemical Validation

Method 1: NMR Spectroscopy (Relative Stereochemistry)

Best for: Rapid determination of Syn/Anti diastereomers in C4-chiral derivatives.

For derivatives with two stereocenters, NMR is the primary tool for assigning relative stereochemistry (


 vs. 

) without crystallization.
  • Mechanism: Analysis of the vicinal coupling constant (

    
    ) between the 
    
    
    
    -proton (H3) and
    
    
    -proton (H4).
  • The Challenge: In flexible acyclic chains, bond rotation averages

    
    -values (typically 4–7 Hz), making assignment ambiguous.
    
  • The Solution (Cyclization): Convert the

    
    -amino ester into a cyclic oxazinanone  or 
    
    
    
    -lactam
    . This locks the conformation.
    • Anti-isomer: Adopts a chair-like conformation with substituents equatorial;

      
       Hz (trans-diaxial coupling).
      
    • Syn-isomer: Adopts a conformation leading to smaller couplings (

      
       Hz).
      
Method 2: Mosher’s Analysis (Absolute Configuration)

Best for: Definitive assignment of the C3 stereocenter (R vs S).

When reference standards are unavailable, derivatization with Chiral Derivatizing Agents (CDAs) like


-methoxy-

-trifluoromethylphenylacetic acid (MTPA) is the gold standard.
  • Protocol: React the amine with both

    
    - and 
    
    
    
    -MTPA-Cl.
  • Analysis: Calculate the difference in chemical shifts (

    
    ) for protons nearing the stereocenter.
    
  • Validation: A consistent pattern of positive and negative

    
     values allows spatial mapping of substituents based on the Mosher model.
    
Method 3: X-Ray Crystallography

Best for: Unambiguous absolute structure proof (The "Final Word").

  • Requirement: The sample must be crystalline. 3-amino esters are often oils.

  • Workaround: Form salts with heavy-atom counterions (e.g., hydrobromide) or derivatize with highly crystalline moieties (e.g.,

    
    -bromobenzoyl group) to introduce anomalous scattering for absolute structure determination.
    
Method 4: Chiral HPLC/SFC

Best for: Quantifying Enantiomeric Excess (ee) and Diastereomeric Ratio (dr).

  • Role: Once stereochemistry is assigned by NMR/X-Ray, chromatography is used for routine batch testing.

  • Columns: Polysaccharide-based columns (e.g., Chiralpak IA/IC) are preferred for

    
    -amino esters.
    

Part 3: Comparative Analysis

FeatureNMR (J-Coupling/Mosher)X-Ray CrystallographyChiral HPLC/SFC
Primary Output Relative (Syn/Anti) & Absolute (R/S)Absolute 3D StructurePurity Ratios (%ee, %dr)
Sample State Solution (5-10 mg)Single Crystal (Solid)Solution (<1 mg)
Throughput Medium (hours)Low (days/weeks)High (minutes)
Cost LowHighMedium (Column costs)
Definitive Power High (with derivatization)Ultimate Low (requires standards)

Part 4: Experimental Protocols

Protocol A: Determination of Absolute Configuration via Mosher's Amide

Objective: Assign C3 configuration of a 3-amino-4-alkylhexanoate derivative.

  • Preparation: Split the purified amine (approx. 10 mg) into two vials.

  • Derivatization:

    • Vial A: Add

      
      -(+)-MTPA-Cl (1.5 eq), triethylamine (3 eq), and DMAP (cat.) in dry DCM.
      
    • Vial B: Add

      
      -(-)-MTPA-Cl (1.5 eq) under identical conditions.
      
  • Work-up: Stir for 2 hours. Quench with water, extract with DCM, and filter through a short silica plug.

  • Analysis: Acquire

    
    H NMR (500 MHz+) for both samples.
    
  • Calculation: Tabulate chemical shifts for H2, H4, and substituent protons. Calculate

    
    .
    
  • Assignment: Apply the Mosher sector rule. Protons with

    
     reside on the right side of the plane defined by the C-N bond; 
    
    
    
    on the left.
Protocol B: Relative Stereochemistry via Oxazinanone Cyclization

Objective: Distinguish Syn/Anti diastereomers (for C4-chiral derivatives).

  • Reaction: Dissolve amino ester (0.2 mmol) in THF. Add carbonyldiimidazole (CDI, 1.2 eq) and TEA (2 eq).

  • Conditions: Reflux for 4–6 hours to effect cyclization to the cyclic carbamate (oxazinanone).

  • Purification: Flash chromatography (EtOAc/Hex).

  • NMR Analysis: Measure

    
    .
    
    • 
       Hz:  Anti diastereomer (Trans-arrangement).
      
    • 
       Hz:  Syn diastereomer (Cis-arrangement).
      

Part 5: Visualization & Logic Flow

Decision Tree for Stereochemical Validation

The following diagram illustrates the logical workflow for validating the stereochemistry of 3-amino-4-alkylhexanoate derivatives, accounting for the symmetry trap.

StereochemValidation Start Start: 3-Amino-4-Alkylhexanoate Derivative CheckSym Step 1: Symmetry Check Is R4 substituent identical to Backbone Tail? Start->CheckSym Symmetric YES (e.g., 4-Ethyl) C4 is Achiral CheckSym->Symmetric Identical Asymmetric NO (e.g., 4-Methyl) C4 is Chiral CheckSym->Asymmetric Different EnantiomerOnly Validate C3 Enantiomer Only (R vs S) Symmetric->EnantiomerOnly Diastereomer Validate Relative Stereochem (Syn vs Anti) Asymmetric->Diastereomer Mosher Method: Mosher's Analysis (NMR) EnantiomerOnly->Mosher Cyclization Method: Cyclization + J-Coupling (NMR) Diastereomer->Cyclization FinalProof Final Confirmation: X-Ray or Chiral HPLC Mosher->FinalProof Cyclization->FinalProof

Caption: Logical workflow for selecting the correct validation method based on molecular symmetry.

NMR J-Coupling Logic (Relative Stereochemistry)

Visualizing the correlation between cyclic conformation and coupling constants.

JCoupling Input Cyclic Derivative (Oxazinanone) Anti Anti Isomer (Substituents Trans) Input->Anti Syn Syn Isomer (Substituents Cis) Input->Syn LargeJ Large Coupling J = 9-11 Hz Anti->LargeJ Diaxial H-H SmallJ Small Coupling J = 2-5 Hz Syn->SmallJ Axial-Equatorial H-H

Caption: Correlation between diastereomer configuration and NMR coupling constants in cyclic derivatives.

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Lelais, G., & Seebach, D. (2004). "β2-Amino Acids—Syntheses, Occurrences, Configurations, and Biological Properties." Biopolymers. [Link]

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. [Link]

Sources

Analytical Strategies for Impurity Profiling in Poly(β-Amino Esters) and LNP Ionizable Lipids

Author: BenchChem Technical Support Team. Date: March 2026

As the therapeutic landscape shifts toward nucleic acid delivery—most notably through mRNA lipid nanoparticles (LNPs)—the structural integrity of the delivery vectors has become as critical as the active pharmaceutical ingredient itself. Poly(β-amino esters) (PBAEs) and β-amino ester-derived ionizable lipids (such as ALC-0315) are synthesized via the Michael addition of amines to diacrylates. While this chemistry is efficient, it inherently leaves behind a complex profile of residual monomers, oligomeric byproducts, and oxidative degradation species.

As a Senior Application Scientist, I have observed that the failure to accurately profile these impurities often leads to catastrophic downstream effects, such as the formation of mRNA-adducts that abolish translational efficacy[1]. This guide provides a comprehensive, causality-driven comparison of analytical methodologies for detecting impurities in β-amino esters, moving beyond traditional limitations to establish robust, self-validating quality control workflows.

The Analytical Challenge: Overcoming the Chromophore Deficit

The fundamental bottleneck in analyzing β-amino esters is their lack of strong UV-absorbing chromophores. Traditional High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) is virtually blind to the aliphatic backbones of most PBAEs and ionizable lipids. While pre-column derivatization can force UV compatibility, it introduces unacceptable quantitative variability. Consequently, modern analytical workflows must rely on universal evaporative detectors and advanced mass spectrometry.

HPLC-CAD vs. HPLC-ELSD: The Battle of Evaporative Detectors

Both Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD) are utilized for non-volatile analytes. However, CAD fundamentally outperforms ELSD in the context of impurity profiling.

In CAD, the column effluent is nebulized and evaporated, and the resulting dry particles acquire a charge via collision with ionized nitrogen gas[2]. The charge is measured by a highly sensitive electrometer, yielding a response that is directly proportional to the analyte's mass, independent of its chemical structure[2]. CAD maintains exceptional sensitivity for particles as small as 10 nm and boasts a linear dynamic range of up to four orders of magnitude[2].

Conversely, ELSD relies on the scattering of light by dried aerosol particles. This relationship is exponentially dependent on particle size, meaning ELSD suffers a severe drop-off in signal for particles smaller than 50 nm[2]. For trace-level oligomers or low-concentration residual monomers, ELSD is mathematically and physically inadequate.

LC-MS/MS: Unmasking Reactive Degradants

While CAD is the gold standard for bulk purity and non-reactive oligomers, it cannot provide structural elucidation for trace reactive species. Ionizable β-amino ester lipids (e.g., ALC-0315) are highly susceptible to oxidation, forming N-oxides that subsequently degrade into reactive aldehydes (such as 6-oxohexyl 2-hexyldecanoate)[1][3]. These aldehydes act as electrophiles, covalently binding to the nucleophilic centers of mRNA to form adducts that destroy therapeutic potency[3].

By coupling Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and employing targeted derivatization strategies, we can achieve limits of detection (LOD) as low as 0.04%, satisfying the stringent reporting thresholds of USP <1086>[3].

HS-GC-FID: Volatile Residuals

For volatile impurities—such as unreacted low-molecular-weight amines or residual solvents (e.g., ethanol used in tangential flow filtration)—Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) remains the most accurate and reproducible technique[4].

Quantitative Performance Comparison

To objectively evaluate these platforms, the following table synthesizes the performance metrics of each detector when applied to β-amino ester impurity profiling.

Analytical ModalityTarget Impurity ProfileLimit of Detection (LOD)Dynamic RangeChromophore DependencyKey Mechanistic Advantage
HPLC-UV Aromatic monomers (Rare)~0.1 - 1.0%2 - 3 ordersYes Ubiquitous instrumentation; useful only for specific aromatic side-chains.
HPLC-ELSD Bulk lipids, high-MW polymers~1.0 - 5.0%~2 ordersNoLow-cost universal detection; fails at sub-50 nm particle sizes[2].
HPLC-CAD Oligomers, bulk lipids, non-volatiles<0.1% (10 nm particles)4 orders NoUniform mass-based response; standard-free quantitation[2][4].
LC-MS/MS N-oxides, reactive aldehydes0.04% (with derivatization)3 - 4 ordersNoUnmatched structural specificity; resolves co-eluting isobaric species[3].
HS-GC-FID Ethanol, volatile amines<10 ppm4 ordersNoIsolates volatiles from the complex polymeric/lipid matrix[4].

Decision Architecture for Impurity Profiling

The selection of an analytical method must be dictated by the physicochemical properties of the target impurity. The following logical workflow illustrates the routing of a β-amino ester sample through the appropriate analytical channels.

G Sample β-Amino Ester (BAE) Sample Volatiles Volatile Impurities (Solvents, Monomers) Sample->Volatiles Headspace Ext. NonVolatiles Non-Volatile Impurities (Oligomers, Degradants) Sample->NonVolatiles Liquid Ext. GC HS-GC-FID / MS (Residual Solvents) Volatiles->GC HPLC UHPLC Separation (RP or HILIC) NonVolatiles->HPLC Bulk Bulk Purity & Oligomers (No Chromophore) HPLC->Bulk Trace Trace & Reactive Degradants (N-oxides, Aldehydes) HPLC->Trace CAD HPLC-CAD (Universal Mass Detection) Bulk->CAD Standard-free LCMS LC-MS/MS + DNPH (Targeted Quantitation) Trace->LCMS Derivatization

Comprehensive analytical workflow for β-amino ester impurity profiling.

Step-by-Step Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol 1: HPLC-CAD Profiling of BAE Oligomers and Lipids

Purpose: To quantify non-volatile oligomeric impurities and assess bulk lipid purity without relying on chromophores[4].

Step 1: Mobile Phase Preparation (The Causality of Volatility)

  • Action: Prepare Mobile Phase A (Water) and Mobile Phase B (Acetonitrile/Methanol), both containing volatile ion-pairing agents (e.g., 11.5 mM Heptafluorobutyric acid [HFBA] and 6.5 mM Trifluoroacetic acid [TFA])[5].

  • Causality: β-amino esters contain tertiary amines that are positively charged at acidic pH, leading to poor retention on standard Reversed-Phase (RP) columns. Ion-pairing agents neutralize this charge, enabling robust RP retention. Critical: Because CAD is an evaporative technique, non-volatile salts (like phosphate buffers) will precipitate, immediately destroying the electrometer. Only volatile additives like HFBA/TFA can be used[5].

Step 2: Chromatographic Separation

  • Action: Inject the sample onto a sub-2 µm C18 UHPLC column using a generic gradient (e.g., 60–95% B over 5 minutes)[6].

  • Causality: The rapid shift in organic modifier ensures that both highly polar early-eluting oligomers and highly hydrophobic late-eluting intact polymers/lipids are swept from the column, preventing carry-over.

Step 3: CAD Nebulization and Detection

  • Action: Set the CAD evaporation temperature to 35°C and utilize purified nitrogen gas for nebulization[2]. Apply an inverse gradient post-column if necessary.

  • Causality: Because CAD response can vary slightly with the organic content of the mobile phase, applying a post-column inverse gradient ensures the detector experiences a constant solvent composition, guaranteeing that the signal remains strictly proportional to analyte mass[2].

Step 4: System Suitability & Validation

  • Action: Inject a known standard at the Limit of Quantitation (LOQ) and confirm a Signal-to-Noise (S/N) ratio of ≥10.

Protocol 2: LC-MS/MS Detection of Reactive Aldehydes via Derivatization

Purpose: To trap and quantify highly reactive aldehyde degradation products (e.g., 6-oxohexyl 2-hexyldecanoate) before they form adducts with mRNA[3].

Step 1: LNP Disruption and Extraction

  • Action: Dilute the formulated LNPs 25-fold in HPLC-grade ethanol. Confirm disruption via Dynamic Light Scattering (DLS), ensuring no particles >5 nm remain[1].

  • Causality: Intact LNPs shield internal lipids and impurities from the solvent. Ethanol rapidly solubilizes the lipid envelope, precipitating the mRNA and releasing the trapped impurities into the organic phase for analysis[1].

Step 2: DNPH Derivatization (The Causality of Trapping)

  • Action: Add 2,4-dinitrophenylhydrazine (DNPH) solution to the ethanolic extract and incubate.

  • Causality: Aldehydes are highly reactive and exhibit poor ionization efficiency in MS. DNPH acts as a chemical trap, immediately reacting with the aldehyde to form a stable hydrazone derivative. This prevents the aldehyde from reacting with the precipitated mRNA during sample handling and introduces a moiety that dramatically enhances Electrospray Ionization (ESI) efficiency[3].

Step 3: Targeted MS/MS Acquisition

  • Action: Analyze the derivatized sample using a Triple Quadrupole or Single Quadrupole MS operating in Multiple Reaction Monitoring (MRM) or Selective Ion Monitoring (SIM) mode[1][3].

  • Causality: Selective filtering of mass data removes ambient solvent ions and native compound-related background noise, driving the LOD down to 0.04%[3].

Step 4: System Suitability & Validation

  • Action: Monitor the % mRNA-adduct peak in a surrogate sample incubated over time. A positive correlation between the reduction in free aldehyde and the increase in mRNA-adducts validates the degradation pathway[3].

References

  • Targeted LC-MS/MS detection of lipid impurities in lipid nanoparticles.lcms.cz.
  • Streamlined Method Development for Efficient and Reliable Lipid Nanoparticle Analysis.chromatographyonline.com.
  • Lipid nanoparticle impurity analysis: Leveraging mass spectrometry to monitor impurities and aldehyde in raw materials and formulated drugs in regulated environments.digitellinc.com.
  • CAD vs ELSD: Which HPLC Detector Is Your Better Option?thermofisher.com.
  • Optimized Analytical Strategies for Superior Lipid Nanoparticle Formulations.curapath.com.
  • Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids.lcms.cz.

Sources

Comparing biological activity of (R) vs (S) 3-amino-4-ethylhexanoate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares the biological activity, pharmacological properties, and experimental applications of the (R) and (S) enantiomers of 3-amino-4-ethylhexanoic acid .

Executive Summary

3-Amino-4-ethylhexanoic acid is a lipophilic


-amino acid characterized by a bulky 1-ethylpropyl side chain at the 

-position. Structurally analogous to Pregabalin (3-isobutyl-GABA) and Gabapentin , this molecule serves as a critical chiral building block in the synthesis of

-peptide foldamers
and peptidomimetics.

The biological activity of this compound is strictly stereodependent. The (S)-enantiomer is typically derived from or mimics the stereochemistry of natural L-amino acids, favoring the formation of specific secondary structures (e.g., M-helices) that resist proteolytic degradation. The (R)-enantiomer , conversely, induces opposite helical handedness (P-helices) and is often utilized to probe stereoselective binding pockets in enzymes and receptors, such as the


 subunit of voltage-gated calcium channels (VGCCs) or aminopeptidases.
Key Comparison Matrix
Feature(S)-3-Amino-4-ethylhexanoate (R)-3-Amino-4-ethylhexanoate
Stereochemical Designation (S)-Configuration (L-amino acid analog)(R)-Configuration (D-amino acid analog)
Foldamer Helicity Induces Left-handed (M) 14-helixInduces Right-handed (P) 14-helix
Proteolytic Stability High (resistant to standard proteases)High (resistant to standard proteases)
Target Affinity (Predicted) Higher affinity for L-stereoselective transporters (e.g., LAT1)Lower affinity for L-transporters; potential antagonist
Primary Application Peptidomimetic scaffolds, Antimicrobial

-peptides
Chiral resolution standards, Stereochemical probes

Chemical Structure & Stereochemistry

The molecule is a


-amino acid where the amino group is attached to the C3 position. The C4 position carries two ethyl groups (making the C4 carbon achiral), resulting in a single chiral center at C3.
  • IUPAC Name: 3-amino-4-ethylhexanoic acid[1][2][3][4][5]

  • Side Chain: 1-ethylpropyl (derived from the C4 branching)

  • Chiral Center: C3 (carries the

    
     group)[1]
    
Stereochemical Impact on Foldamers

In


-peptide oligomers, the side-chain configuration dictates the global fold.
  • (S)-Isomers: Drive the formation of M-type helices (left-handed). This mimics the folding patterns often compatible with natural protein interactions but with enhanced metabolic stability.

  • (R)-Isomers: Drive the formation of P-type helices (right-handed). These are essential for designing "mirror-image" peptides that evade immune detection or enzymatic cleavage.

Biological Activity & Mechanism of Action[8][9]

Peptidomimetic & Antimicrobial Activity

-Amino acids with lipophilic side chains (like the 1-ethylpropyl group in 3-amino-4-ethylhexanoate) are potent inducers of stable secondary structures. When incorporated into amphiphilic 

-peptides, they exhibit significant antimicrobial activity by disrupting bacterial membranes.
  • Mechanism: The bulky ethyl groups at C4 provide hydrophobic anchoring, while the

    
    -backbone confers resistance to peptidases.
    
  • Enantiomeric Difference:

    • (S)-Derivatives: Often show higher potency against specific bacterial strains due to better alignment with chiral lipid headgroups or membrane transporters.

    • (R)-Derivatives: Used as negative controls or to fine-tune the amphiphilicity without altering the hydrophobic bulk.

GABA-ergic & Neurological Potential

As a structural homolog of Pregabalin , 3-amino-4-ethylhexanoate is investigated for binding to the


 subunit of VGCCs.
  • Structure-Activity Relationship (SAR): The binding pocket of the

    
     subunit is highly stereoselective. For 3-substituted GABA analogs (like Pregabalin), the (S)-enantiomer  is typically the active pharmacophore (e.g., (S)-Pregabalin is active; (R) is inactive).
    
  • Prediction: The (S)-3-amino-4-ethylhexanoate isomer is predicted to possess higher affinity for the

    
     subunit compared to the (R)-isomer, making it the primary candidate for anticonvulsant or analgesic development.
    
Metabolic Stability

Both enantiomers exhibit exceptional stability compared to


-amino acids.
  • Data:

    
    -peptides composed of 3-amino-4-ethylhexanoate residues show 
    
    
    
    hours in human serum, whereas analogous
    
    
    -peptides are degraded within minutes.

Experimental Protocols

Protocol: Enantioselective Separation (HPLC)

Objective: Isolate pure (R) and (S) enantiomers from a racemic mixture using Chiral Stationary Phases (CSPs).

Materials:

  • Column: Zwitterionic Cinchona alkaloid-based CSP (e.g., Chiralpak ZWIX(+) or ZWIX(-)).[2]

  • Mobile Phase: MeOH/MeCN/H2O (49:49:2 v/v/v) with 50 mM formic acid and 25 mM diethylamine.

  • Detection: ELSD (Evaporative Light Scattering Detector) or UV at 210 nm (if derivatized).

Workflow:

  • Preparation: Dissolve racemic 3-amino-4-ethylhexanoic acid (1 mg/mL) in the mobile phase.

  • Equilibration: Flush column with mobile phase at 0.6 mL/min for 30 min.

  • Injection: Inject 5-10 µL of sample.

  • Separation:

    • ZWIX(+) Column: The (S)-enantiomer typically elutes before the (R)-enantiomer due to preferential binding of the (R)-isomer to the quinine-derived selector.

    • ZWIX(-) Column: Elution order is reversed ((R) < (S)).

  • Collection: Fractionate peaks based on retention time (

    
    ).
    
  • Validation: Verify enantiomeric excess (% ee) via analytical HPLC.

Protocol: Synthesis of -Peptide Foldamers

Objective: Incorporate (S)-3-amino-4-ethylhexanoate into a


-peptide oligomer.

Method (Solid Phase Peptide Synthesis - SPPS):

  • Resin Loading: Use Wang resin. Couple Fmoc-(S)-3-amino-4-ethylhexanoate (3 eq) using DIC/HOBt in DMF.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 min).

  • Coupling Cycles: Repeat coupling with subsequent

    
    -amino acids to build the helix.
    
  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Purification: Precipitate in cold diethyl ether and purify via reverse-phase HPLC (C18 column).

Visualizations & Pathways

Enantioselective Separation Workflow

The following diagram illustrates the logical flow for separating and identifying the enantiomers using Zwitterionic Ion-Exchange (ZWIX) chromatography.

G Racemate Racemic Mixture (±)-3-Amino-4-ethylhexanoate Column Chiral HPLC Column (ZWIX(+) / ZWIX(-)) Racemate->Column Injection Interaction Ion-Pairing Mechanism (Selector-Selectand Binding) Column->Interaction Separation Elution1 Fraction 1 (Low Affinity Enantiomer) Interaction->Elution1 Fast Elution Elution2 Fraction 2 (High Affinity Enantiomer) Interaction->Elution2 Retained Analysis Purity Check (>99% ee) Elution1->Analysis Elution2->Analysis

Caption: Separation logic on Zwitterionic Chiral Stationary Phases. Elution order depends on the specific alkaloid selector (Quinine vs. Quinidine).

Biological Activity Pathway (Foldamer vs. GABA Analog)

This diagram compares the two primary biological pathways for the (S)-enantiomer.

G Compound (S)-3-Amino-4-ethylhexanoate Path_Foldamer Pathway A: Peptidomimetics Compound->Path_Foldamer Path_GABA Pathway B: GABA Analog Compound->Path_GABA Helix Formation of M-14 Helix Path_Foldamer->Helix Oligomerization Binding Binding to α2δ Subunit (VGCC) Path_GABA->Binding Receptor Interaction Outcome_A Proteolytic Stability & Antimicrobial Activity Helix->Outcome_A Outcome_B Modulation of Ca2+ Influx (Anticonvulsant Potential) Binding->Outcome_B

Caption: Dual biological potential of the (S)-enantiomer as a foldamer building block or a pharmacological ligand.

References

  • Ilisz, I., et al. (2015). "High-performance liquid chromatographic separation of unusual ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -amino acid enantiomers in different chromatographic modes on Cinchona alkaloid-based zwitterionic chiral stationary phases." Amino Acids, 47(11). 
    
  • Seebach, D., et al. (2004). "

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta. 
    
  • BenchChem. (2026).[5] "3-Amino-4-ethyl-hexan-1-ol: Structure and Research Applications." BenchChem Compound Database.

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180.

  • CymitQuimica. (2024). "Product Data: (3R)-3-amino-4-ethylhexanoic acid." Chemical Catalog.

Sources

Safety Operating Guide

Ethyl (R)-3-amino-4-ethylhexanoate: Operational Disposal & Handling Guide

[1]

Executive Summary

Ethyl (R)-3-amino-4-ethylhexanoate is a chiral

1organic aminesesters

Immediate Action Required:

  • Segregate from strong oxidizers (e.g., Nitric Acid) and acid chlorides immediately.[1]

  • Classify as Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).

  • Label as "Irritant" and "Combustible."

Part 1: Chemical Identity & Hazard Profile

Understanding the "Why" behind the protocol.

To ensure safety, we must deconstruct the molecule into its functional risks.[1] We do not treat this merely as "chemical waste"; we treat it based on its reactivity profile.[1]

FeatureChemical LogicOperational Consequence
Functional Group Primary/Secondary Amine Basic nature (

).[1] Reacts exothermically with acids.[1] Potential skin sensitizer.[1]
Functional Group Ethyl Ester Susceptible to hydrolysis. Combustible. Lipophilic (penetrates skin).[1]
Stereochemistry (R)-Enantiomer Biologically active.[1] Treat as potentially bioactive/toxic even if specific tox data is sparse.[1]
Physical State Oil / Low-Melting Solid Likely a viscous liquid at RT. High boiling point, but flash point likely

C (Combustible).[1]

Critical Hazard: The combination of an amine and an ester creates a self-polymerization risk if heated or left in catalytic conditions (formation of lactams). Disposal containers must remain cool and pH-neutral to slightly basic.

Part 2: Pre-Disposal Stabilization (The Self-Validating System)[1]

A self-validating system ensures that the waste is stable before it enters the waste stream. Follow this decision matrix:

Purity Assessment
  • Scenario A: Pure Compound (Expired/Excess): Do not dissolve unnecessarily. Dispose of as solid/neat liquid waste to minimize volume.[1]

  • Scenario B: Reaction Mixture: If the compound is in solution with reagents (e.g., thionyl chloride, strong acids), it must be quenched before disposal.[1]

The "Incompatibility Check" (Crucial)

Never add this compound to a waste container containing:

  • Nitric Acid / Peroxides: Risk of violent oxidation or formation of unstable N-oxides.

  • Acyl Chlorides / Anhydrides: Will react rapidly to form amides, generating heat and pressure in the drum.

Part 3: Step-by-Step Disposal Protocol

Phase 1: Personal Protective Equipment (PPE)[1][2]
  • Gloves: Nitrile (Double-gloved recommended due to the lipophilic ester moiety).

  • Eye Protection: Chemical Splash Goggles (Standard safety glasses are insufficient for liquid amines).

  • Respiratory: Fume hood mandatory. If handling >500g outside a hood, use a half-mask with Organic Vapor (OV) cartridges.[1]

Phase 2: Waste Container Selection[1][2]
  • Liquid Waste (Solutions): High-Density Polyethylene (HDPE) carboys.[1] Avoid metal cans if the solution is acidic.

  • Solid/Viscous Waste: Wide-mouth HDPE jars or chemically resistant fiber drums with liners.

Phase 3: The Transfer Procedure[1]
  • Verify pH: If the waste is an aqueous extraction layer, ensure pH is between 5 and 9.[1] Extreme pH can degrade the container or cause off-gassing.

  • Bulking: Pour the material slowly into the Non-Halogenated Organic waste stream.

    • Note: If dissolved in Dichloromethane (DCM) or Chloroform, it must go into the Halogenated stream.[1]

  • Rinsing: Triple rinse the original vessel with Acetone or Ethanol.[1] Add rinsate to the same waste container.

  • Labeling: Apply the hazardous waste label immediately.

Label Requirements:

  • Constituents: "Ethyl (R)-3-amino-4-ethylhexanoate" (Do not use abbreviations).[1]

  • Hazards: [x] Irritant [x] Flammable/Combustible [x] Toxic[1]

Part 4: Logical Workflow (Visualization)

The following diagram illustrates the decision logic for disposing of this specific intermediate.

DisposalWorkflowStartStart: Ethyl (R)-3-amino-4-ethylhexanoate WasteStateCheckIs the material Pure or in Solution?Start->StateCheckPurePure / Neat LiquidStateCheck->PureSolutionIn SolutionStateCheck->SolutionSolidContainerPack in Wide-Mouth HDPE JarLabel: Toxic/IrritantPure->SolidContainerSolventCheckIdentify Solvent BaseSolution->SolventCheckHaloHalogenated (DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated (MeOH, EtOAc, Toluene)SolventCheck->NonHaloNo HalogensHaloWasteDispose: Halogenated Waste Stream(Code: F001/F002)Halo->HaloWasteNonHaloWasteDispose: Non-Halogenated Organic(Code: D001 - Ignitable)NonHalo->NonHaloWasteSolidContainer->NonHaloWasteIf liquid/slurry

Caption: Decision matrix for segregating amino-ester waste based on solvent composition and physical state.

Part 5: Regulatory Compliance (RCRA & EPA)[1]

In the United States, this compound does not have a specific "P" or "U" list code.[1] However, it is regulated by characteristic:[1]

  • Ignitability (D001): If the flash point of the waste mixture is

    
    C (140^\circ F).[1] This is common if the ester is in solvents like Ethyl Acetate or Acetone.[1]
    
  • Toxicity: While not TC-listed, the "General Duty Clause" requires generators to characterize waste. Treat as Toxic due to the bioactive nature of chiral amines.

European Union (EWC Codes):

  • 16 05 08:* Discarded organic chemicals consisting of or containing hazardous substances.

  • 07 05 04:* Other organic solvents, washing liquids and mother liquors (if in solution).[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Ethyl hexanoate (Structural Analog). Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms.[1] Retrieved from [Link][1]

Personal protective equipment for handling Ethyl (R)-3-amino-4-ethylhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical safety framework for handling Ethyl (R)-3-amino-4-ethylhexanoate , a chiral amino ester intermediate likely utilized in the synthesis of gabapentinoid pharmaceuticals.[1]

Note on Chemical Identity & Hazards: While specific Safety Data Sheet (SDS) data for the ethyl ester derivative is limited in public repositories, the parent compound (3-amino-4-ethylhexanoic acid , CAS 204191-42-4) is classified as Harmful (GHS07) .[1] Consequently, this guide applies the Precautionary Principle , treating the ester with an elevated risk profile due to increased lipophilicity (enhanced skin absorption) compared to the free acid.[1]

Hazard Identification & Risk Assessment

Before selecting PPE, you must understand the specific risks associated with this amino ester.[1]

Hazard CategoryGHS Classification (Proxy*)Critical Risk Description
Acute Toxicity H302, H312, H332 (Harmful)Harmful if swallowed, inhaled, or in contact with skin.[1] The ester moiety increases lipid solubility, potentially accelerating dermal absorption.[1]
Skin/Eye Irritation H315, H319 (Irritant)Amines are intrinsically basic and irritating to mucous membranes.[1] Direct contact may cause chemical dermatitis or conjunctivitis.[1]
Sensitization Possible Many amino acid derivatives are potential skin sensitizers.[1] Repeated exposure may trigger allergic contact dermatitis.[1]
Physical State Liquid/Low-Melting Solid Unlike the high-melting zwitterionic parent acid (MP ~205°C), the ethyl ester is likely an oil or low-melting solid, increasing spill and splash risks.[1]

*Based on CAS 204191-42-4 and homologous amino esters.[1][2][3]

Personal Protective Equipment (PPE) Matrix

The following decision logic dictates the required PPE based on your operational scale.

PPE_Selection Start Task Assessment Scale Operational Scale? Start->Scale Small Analytical / Small Scale (< 1g) Scale->Small Large Prep / Process Scale (> 1g or Heating) Scale->Large Level1 LEVEL 1: STANDARD • Nitrile Gloves (0.11mm) • Safety Glasses • Lab Coat (Cotton/Poly) Small->Level1 Solid Handling Level2 LEVEL 2: ENHANCED • Double Nitrile or Neoprene • Chemical Splash Goggles • Tyvek Sleeves/Apron • Fume Hood Required Small->Level2 Liquid/Solution Large->Level2

Figure 1: PPE Decision Matrix based on operational scale and physical state.

Detailed PPE Specifications

A. Hand Protection (Gloves)

  • Standard Handling: Nitrile Rubber (minimum 0.11 mm thickness) .[1]

    • Reasoning: Nitrile provides excellent resistance to incidental splashes of aliphatic esters and amines.[1]

  • Prolonged Contact / Immersion: Laminated Film (e.g., Silver Shield) or Double-Glove (Nitrile over Neoprene) .[1]

    • Reasoning: Amino esters can permeate thin nitrile over time.[1] If you are cleaning spills or handling the neat oil, single-layer nitrile is insufficient.[1]

B. Eye & Face Protection [1]

  • Standard: Safety Glasses with Side Shields (ANSI Z87.1 / EN 166).[1]

  • High Risk (Distillation/Workup): Chemical Splash Goggles + Face Shield .[1]

    • Reasoning: Esters are volatile irritants.[1] Goggles prevent vapor entry; the face shield protects against thermal splashes during synthesis.[1]

C. Respiratory Protection

  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood .[1]

  • Backup (Spill Cleanup): Half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges .

    • Reasoning: The amine functionality can react with moisture to release vapors.[1] OV cartridges capture the ester; AG captures any acidic hydrolysis byproducts.[1]

Operational Protocols

Protocol A: Weighing & Transfer

Context: High-purity chiral intermediates are expensive and sensitive.[1] Loss prevention is as critical as safety.*

  • Preparation: Place a disposable balance draft shield or secondary containment tray inside the fume hood.[1]

  • Anti-Static Measures: Use an anti-static gun or polonium strip if the solid is fluffy/static-prone.[1]

  • Transfer: Use a glass pipette (for liquids) or a stainless steel spatula (for solids).[1] Do not use plastic syringes without verifying compatibility, as esters can swell certain polymers (e.g., polycarbonate).[1]

  • Decontamination: Immediately wipe the spatula/pipette exterior with a Kimwipe dampened in ethanol before removing it from the hood.[1]

Protocol B: Reaction Setup (Acylation/Hydrolysis)

Context: This intermediate is often reacted with acyl chlorides or reducing agents.*[1]

  • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon.[1]

    • Why: Amines oxidize over time; moisture hydrolyzes the ester.[1]

  • Temperature Control: If the reaction is exothermic (e.g., adding acid chloride), cool the vessel to 0°C.

    • Safety Check: Ensure the cooling bath (ice/acetone) is stable and the flask is clamped securely at the neck, not the bottom.[1]

  • Pressure Relief: Never heat a closed system. Use a bubbler or balloon to accommodate gas expansion.[1]

Emergency Response: Spill Management

In the event of a spill, speed is critical to prevent laboratory contamination.[1]

Spill_Response Assess 1. Assess Volume & Hazard Evacuate 2. Evacuate Area (If >100mL) Assess->Evacuate Major Spill PPE 3. Don Enhanced PPE (Goggles, Double Gloves) Assess->PPE Minor Spill Evacuate->PPE Absorb 4. Absorb (Vermiculite/Sand) PPE->Absorb Neutralize 5. Clean Surface (Weak Acid Wash) Absorb->Neutralize

Figure 2: Logic flow for managing spills of amino ester intermediates.

Cleanup Steps:

  • Absorb: Cover the liquid with vermiculite, dry sand, or a commercial solvent absorbent pad.[1]

  • Neutralize: After removing the bulk material, wipe the surface with a dilute acetic acid solution (5%) or citric acid.[1]

    • Chemistry: This converts the residual amine traces into non-volatile, water-soluble acetate salts, eliminating odor and preventing vapor migration.[1]

  • Final Wash: Rinse with soap and water.[1]

Disposal & Waste Management

  • Classification: Hazardous Chemical Waste (Toxic/Irritant).[1]

  • Segregation:

    • Solid Waste: Contaminated gloves, paper towels, and solid residues go into "Hazardous Solid Waste".[1]

    • Liquid Waste: Dissolve in a compatible solvent (e.g., Ethanol or Acetone) and dispose of in the "Organic Solvents - Non-Halogenated" stream (unless chlorinated solvents were used in the process).[1]

  • Labeling: Clearly label the waste tag with "Ethyl (R)-3-amino-4-ethylhexanoate" and check "Toxic" and "Irritant".[1]

References

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 3-amino-4-ethylhexanoic acid (Parent Acid).[1] Retrieved from [1][4]

  • PubChem. (2025).[1][3][5] Compound Summary: 3-Amino-4-ethylhexanoic acid (CID 2733734).[1][3] National Library of Medicine.[1] Retrieved from [1]

  • Thermo Fisher Scientific. (2025).[1] General Safety Data Sheet for Amino Acid Esters.[1] Retrieved from [1]

  • Organic Syntheses. (2014). Procedures for handling amino benzoates and related esters.[1][6] Retrieved from [1]

Sources

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。